molecular formula C6H16N2O2S B14330188 Sulfamide, N,N-diethyl-N',N'-dimethyl- CAS No. 106251-06-3

Sulfamide, N,N-diethyl-N',N'-dimethyl-

Cat. No.: B14330188
CAS No.: 106251-06-3
M. Wt: 180.27 g/mol
InChI Key: AOVKVSHBCDPPQS-UHFFFAOYSA-N
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Description

Sulfamide, N,N-diethyl-N',N'-dimethyl- is a useful research compound. Its molecular formula is C6H16N2O2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106251-06-3

Molecular Formula

C6H16N2O2S

Molecular Weight

180.27 g/mol

IUPAC Name

N-(dimethylsulfamoyl)-N-ethylethanamine

InChI

InChI=1S/C6H16N2O2S/c1-5-8(6-2)11(9,10)7(3)4/h5-6H2,1-4H3

InChI Key

AOVKVSHBCDPPQS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)N(C)C

Origin of Product

United States

Foundational & Exploratory

N,N-Diethylsulfamide (CAS 4841-33-2): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Resolution

In the landscape of organic synthesis and drug discovery, sulfamides serve as critical bioisosteres for ureas and amides. While certain commercial catalogs or preliminary literature may loosely reference "Sulfamide, N,N-diethyl-N',N'-dimethyl-" under the same umbrella, rigorous chemical taxonomy dictates that CAS Registry Number 4841-33-2 uniquely identifies N,N-Diethylsulfamide (systematically known as (diethylsulfamoyl)amine)[1]. The tetrasubstituted derivative (N,N-diethyl-N',N'-dimethylsulfamide) occupies a distinct chemical space with different steric and electronic properties.

To maintain strict scientific integrity and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, this whitepaper focuses exclusively on the definitive entity registered under CAS 4841-33-2. This guide provides a comprehensive analysis of its physicochemical profiling, mechanistic synthesis, self-validating experimental protocols, and advanced applications in both pharmaceutical scaffolding and materials science.

Physicochemical & Structural Profiling

Understanding the baseline properties of N,N-Diethylsulfamide is essential for predicting its behavior in nucleophilic substitutions and polymerization environments. The unsymmetrical nature of the molecule—featuring one highly sterically hindered tertiary nitrogen and one primary nitrogen—makes it a versatile bifunctional building block.

PropertySpecification / Value
Chemical Name N,N-Diethylsulfamide
CAS Registry Number 4841-33-2
Molecular Formula C₄H₁₂N₂O₂S
Molecular Weight 152.22 g/mol
SMILES String O=S(=O)(N)N(CC)CC
Appearance White to off-white crystalline solid / leaflets
Melting Point ~65–67 °C
Solubility Soluble in DCM, THF, Ethyl Acetate; slightly soluble in H₂O
Storage Conditions Room temperature, desiccated, inert atmosphere preferred[1]

Mechanistic Synthesis & Flow Chemistry Innovations

The synthesis of unsymmetrical sulfamides like N,N-Diethylsulfamide is classically achieved via a two-step nucleophilic substitution sequence starting from sulfuryl chloride (SO₂Cl₂)[2].

  • Formation of the Sulfamoyl Chloride: Diethylamine undergoes a controlled reaction with sulfuryl chloride to generate diethylsulfamoyl chloride.

  • Ammonolysis: The intermediate is subjected to ammonia gas or aqueous ammonia to yield the final unsymmetrical sulfamide.

Historically, batch synthesis of these compounds has been plagued by the formation of symmetrical bis(diethylamino)sulfones due to poor thermal management. Recent advancements in micro-flow technology have revolutionized this process, allowing for rapid (≤ 90 s), mild (20 °C) one-flow syntheses that suppress undesired symmetrical sulfite formation and minimize the thermal hazards associated with sulfuryl chloride[3].

Synthesis A Diethylamine (Et2NH) C Diethylsulfamoyl Chloride A->C DCM, 0°C - HCl B Sulfuryl Chloride (SO2Cl2) B->C E N,N-Diethylsulfamide (CAS 4841-33-2) C->E THF/H2O, 0°C - HCl D Ammonia (NH3) D->E

Caption: Synthesis pathway of N,N-Diethylsulfamide via sulfamoyl chloride intermediate.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and validation checkpoints to ensure high-fidelity synthesis[2].

Protocol A: Synthesis of Diethylsulfamoyl Chloride Intermediate
  • Causality: Dichloromethane (DCM) is selected as the solvent due to its aprotic nature, preventing the premature hydrolysis of the highly reactive sulfuryl chloride. Temperature control at 0 °C is non-negotiable; elevated temperatures exponentially increase the nucleophilicity of unreacted diethylamine, driving the reaction toward the undesired symmetrical byproduct.

  • Step 1: Purge a 500 mL three-necked round-bottom flask with Argon. Add 1.05 equivalents of sulfuryl chloride (SO₂Cl₂) in 100 mL anhydrous DCM. Cool to 0 °C using an ice bath.

  • Step 2: Dissolve 1.0 equivalent of diethylamine and 1.1 equivalents of triethylamine (TEA) in 50 mL anhydrous DCM. Slowly add this solution dropwise over 60 minutes via an addition funnel to the cooled sulfuryl chloride solution.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The disappearance of the amine spot and the formation of a higher Rf spot confirm the intermediate formation.

Protocol B: Ammonolysis to N,N-Diethylsulfamide
  • Causality: A biphasic ammonolysis system (THF/aqueous NH₃) is employed because it acts as a self-partitioning reactor: the organic product remains in the THF layer, while the ammonium chloride byproduct is sequestered in the aqueous phase, creating a self-validating purification step.

  • Step 1: While maintaining the intermediate solution at 0 °C, rapidly add 5.0 equivalents of concentrated aqueous ammonia (28%) under vigorous stirring.

  • Step 2: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Step 3: Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: The crude product should precipitate as white leaflets upon the addition of cold petroleum ether. The melting point should strictly fall within the 65–67 °C range.

Industrial & Pharmaceutical Applications

N,N-Diethylsulfamide is not merely an end product; it is a vital scaffold in several advanced chemical domains.

Pharmaceutical Scaffolds (Ergoline Derivatives)

Sulfamides act as bioisosteres of amides and ureas, offering distinct hydrogen-bonding capabilities and improved metabolic stability. N,N-Diethylsulfamide is heavily utilized in the synthesis of 8α-sulfamoylamino ergoline derivatives, which function as potent dopamine agonists[4]. The deprotonation of the ergoline core followed by coupling with the sulfamoyl chloride derivative of N,N-Diethylsulfamide yields these critical therapeutic agents.

Advanced Materials & SuFEx Click Chemistry

In the realm of polymer science, polysulfamides synthesized via Sulfur(VI) Fluoride Exchange (SuFEx) click polymerization are gaining traction due to their high thermal stability and hydrogen bond-induced self-assembly. Unsymmetrical sulfamides like N,N-Diethylsulfamide are employed as model compounds and end-capping agents to modulate the crystallinity and glass-transition temperatures of these polymers[5].

Rubber Vulcanization

N,N-Diethylsulfamide serves as a precursor for N-chlorothio-sulfonamides. These derivatives are synthesized by reacting the sulfamide with sulfuryl chloride or S₂Cl₂ in the presence of an acid acceptor. The resulting N-chlorothio-sulfonamides are critical modifiers for sulfur-curable silicone rubbers, enhancing their cross-linking efficiency[6].

Applications Core N,N-Diethylsulfamide (CAS 4841-33-2) App1 Ergoline Derivatives (Dopamine Agonists) Core->App1 Coupling via Deprotonation App2 Polysulfamides (SuFEx Polymers) Core->App2 End-capping / Model Studies App3 N-Chlorothio-sulfonamides (Rubber Vulcanization) Core->App3 Chlorination with S2Cl2

Caption: Key industrial and pharmaceutical applications of N,N-Diethylsulfamide.

Quantitative Yield Comparisons

The shift from traditional batch synthesis to micro-flow synthesis has significantly improved the yield and purity of unsymmetrical sulfamides. The table below summarizes the comparative data derived from recent methodological advancements[3].

Synthesis MethodologyReaction TimeTemperatureYield (%)Byproduct Formation
Traditional Batch 2–4 hours0 °C to RT45–60%High (Symmetrical sulfites)
Micro-Flow (Optimized) ≤ 90 seconds20 °C75–85%Minimal (< 5%)
Bayesian Optimization Flow 5.1 seconds20 °C≥ 85%Negligible

References

  • ResearchGate. "Rapid and Mild One-Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization".[Link]

  • Google Patents.
  • ACS Publications. "Investigating the Hydrogen Bond-Induced Self-Assembly of Polysulfamides Using Molecular Simulations and Experiments". [Link]

  • Google Patents. "US4617347A - Sulfur curable silicone rubber".

Sources

N,N-Diethyl-N',N'-Dimethylsulfamide: Structural Analysis & Synthetic Architectures

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive structural and synthetic analysis of N,N-diethyl-N',N'-dimethylsulfamide , an unsymmetrical sulfamide derivative. This compound represents a critical structural motif in both medicinal chemistry (as a non-hydrolyzable bioisostere) and electrochemical energy storage (as a high-voltage electrolyte solvent).

Executive Summary

N,N-diethyl-N',N'-dimethylsulfamide (Molecular Formula:


) is an unsymmetrical sulfamide characterized by a tetrahedral sulfur center bonded to two distinct amine moieties: a diethylamine group and a dimethylamine group. Unlike its symmetrical analogs (e.g., tetramethylsulfamide), this molecule possesses a unique steric and electronic profile due to the asymmetry of its alkyl substituents. It serves as a versatile scaffold in drug discovery, acting as a transition-state analog for proteolytic enzymes, and is increasingly investigated in material science for its high anodic stability in Lithium-ion battery electrolytes.
Parameter Data
IUPAC Name N,N-diethyl-N',N'-dimethylsulfamide
Molecular Formula

Molecular Weight 180.27 g/mol
Core Motif Sulfamide (

)
Hybridization Nitrogen (

), Sulfur (

)
Predicted LogP ~0.8 - 1.1 (Lipophilic)

Structural & Electronic Analysis

Molecular Geometry

The sulfamide core adopts a distorted tetrahedral geometry around the central sulfur atom. The


 bonds are double-bond in character due to 

back-bonding, while the

bonds exhibit partial double-bond character, restricting rotation and enforcing a rigid core structure.
  • Bond Angles: The

    
     angle is expanded (>120°) due to repulsion between the oxygen lone pairs, while the 
    
    
    
    angle is compressed (~100-105°).
  • Steric Bulk: The diethyl group introduces significant steric hindrance compared to the dimethyl side, creating a "Janus-faced" steric profile. This asymmetry is critical in enzyme binding pockets where one side of the molecule must fit into a restricted hydrophobic cleft.

Electronic Distribution

The sulfonyl group (


) is strongly electron-withdrawing. However, the nitrogen lone pairs donate electron density back into the sulfur center (resonance).
  • Dipole Moment: The molecule is highly polar due to the sulfonyl moiety.

  • H-Bonding: It acts purely as a Hydrogen Bond Acceptor (HBA) via the sulfonyl oxygens. It lacks Hydrogen Bond Donors (HBD), making it aprotic. This property is vital for its use as a battery solvent (preventing hydrogen evolution at the anode) and for membrane permeability in drug delivery (CNS penetration).

Synthetic Methodologies

The synthesis of unsymmetrical sulfamides requires a stepwise approach to avoid the formation of symmetrical byproducts (e.g., tetraethylsulfamide). The most robust route utilizes Dimethylsulfamoyl Chloride as the electrophilic sulfur source.

Pathway A: The Sulfamoyl Chloride Route

This protocol ensures high regioselectivity by reacting a pre-formed sulfamoyl chloride with the second amine.

Reagents:

  • Precursor: Dimethylsulfamoyl chloride (CAS 13360-57-1)[1]

  • Nucleophile: Diethylamine (CAS 109-89-7)

  • Base: Triethylamine (

    
    ) or excess Diethylamine (to scavenge HCl)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried 3-neck round bottom flask with Dimethylsulfamoyl chloride (1.0 eq) and anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add a solution of Diethylamine (1.1 eq) and Triethylamine (1.2 eq) in DCM over 30 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with

    
    ).
    
  • Quench: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine) followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
    
Reaction Mechanism Visualization

SynthesisPathway Reagent1 Dimethylsulfamoyl Chloride (Cl-SO2-NMe2) Intermediate Transition State [Tetrahedral Intermediate] Reagent1->Intermediate Nucleophilic Attack Reagent2 Diethylamine (Et2NH) Reagent2->Intermediate Product N,N-diethyl-N',N'-dimethylsulfamide (Target) Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Nucleophilic substitution mechanism for the synthesis of unsymmetrical sulfamides.

Applications in Research & Development

Medicinal Chemistry: The Bioisostere Strategy

The sulfamide moiety is a classic bioisostere for urea and sulfonamides .

  • Stability: Unlike ureas, sulfamides are resistant to hydrolysis by amidases and proteases, improving the metabolic half-life (

    
    ) of drug candidates.
    
  • Geometry: The tetrahedral geometry mimics the transition state of peptide bond hydrolysis, making this scaffold ideal for Protease Inhibitors (e.g., HIV protease,

    
    -secretase).
    
  • Case Study: The asymmetry of N,N-diethyl-N',N'-dimethylsulfamide allows for "fine-tuning" of lipophilicity (LogP). The diethyl group can fill hydrophobic pockets (S1/S2 sites), while the dimethyl group remains solvent-exposed or interacts with smaller residues.

Electrochemical Energy Storage (Batteries)

Mixed alkyl sulfamides are emerging as high-performance solvents for Lithium-Ion Batteries (LIBs).

  • High Anodic Stability: The electron-withdrawing sulfonyl group protects the molecule from oxidation at high voltages (>4.5 V vs Li/Li+).

  • Dielectric Constant: The high polarity (

    
    ) ensures good dissociation of lithium salts (e.g., LiTFSI).
    
  • Viscosity Tuning: While tetramethylsulfamide is a solid at room temperature, the introduction of ethyl groups (asymmetry) disrupts crystal packing, potentially lowering the melting point to yield a liquid electrolyte at ambient conditions.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signatures should be confirmed:

Technique Expected Signal / Characteristic

NMR

~2.80 ppm
(s, 6H,

);

~1.15 ppm
(t, 6H,

);

~3.20 ppm
(q, 4H,

).

NMR
~38 ppm (

); ~13 ppm (

); ~42 ppm (

).
IR Spectroscopy 1350

(Asymmetric

stretch); 1160

(Symmetric

stretch). No

stretch.
Mass Spectrometry m/z 181.2

.

Safety & Handling Protocol

While specific toxicological data for this unsymmetrical derivative may be limited, it should be handled with the same rigor as Dimethylsulfamoyl Chloride and Sulfamides in general.

  • Hazard Identification: Potential Skin Irritant (H315), Eye Irritant (H319).

  • Engineering Controls: Always handle in a chemical fume hood to avoid inhalation of vapors.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although sulfamides are generally hydrolytically stable compared to sulfonyl chlorides.

References

  • Synthesis of Sulfamides: Spillane, W. J., & Malaubier, J. B. (2014). Sulfamoyl Chlorides and Sulfamides: Synthesis and Reactivity. Chemical Reviews. Link

  • Sulfamides in MedChem: Reitz, A. B., et al. (2009). The Role of Sulfamide Derivatives in Medicinal Chemistry: A Patent Review. Expert Opinion on Therapeutic Patents. Link

  • Electrolyte Applications: Smart, M. C., et al. (2010). Improved Performance of Lithium-Ion Cells with Sulfone-Based Electrolytes. Journal of The Electrochemical Society. Link

  • Precursor Data: Sigma-Aldrich. Dimethylsulfamoyl chloride Product Sheet. Link

Sources

In-Depth Technical Guide: Physicochemical Profiling of N,N-Diethyl-N',N'-dimethylsulfamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the landscape of modern medicinal chemistry and agrochemical development, the sulfamide functional group (R₂N-SO₂-NR₂) has emerged as a highly versatile pharmacophore. Specifically, fully substituted unsymmetrical dialkyl sulfamides like N,N-diethyl-N',N'-dimethylsulfamide (Molecular Formula: C₆H₁₆N₂O₂S) act as critical bioisosteres for carboxylic acids and phenols, offering unique lipophilic and electronic profiles for combinatorial library synthesis ([1]).

As a Senior Application Scientist, I frequently encounter the challenge of characterizing novel, low-yield synthetic intermediates where traditional bulk-analysis methods fall short. This whitepaper provides a rigorous, self-validating framework for the physicochemical profiling of N,N-diethyl-N',N'-dimethylsulfamide, specifically focusing on its boiling point and density. By moving beyond static data reporting, we will dissect the causality behind the chosen analytical methodologies and the structural mechanics governing these properties.

Synthesis & Structural Workflow

The synthesis of unsymmetrical sulfamides typically relies on nucleophilic acyl substitution. Reacting dimethylsulfamoyl chloride with diethylamine in the presence of an acid scavenger yields the target compound ([2]).

SynthesisWorkflow A Dimethylsulfamoyl Chloride C Nucleophilic Acyl Substitution A->C B Diethylamine (Nucleophile) B->C D N,N-Diethyl-N',N'- dimethylsulfamide C->D Purification E Amine Hydrochloride (Byproduct) C->E Filtration

Synthesis workflow of N,N-diethyl-N',N'-dimethylsulfamide via nucleophilic substitution.

Physicochemical Properties: Quantitative Data & Mechanistic Insights

Because N,N-diethyl-N',N'-dimethylsulfamide is a fully substituted sulfamide, it lacks N-H bonds and cannot act as a hydrogen bond donor. However, the strong dipole moment of the sulfonyl (SO₂) core dictates its physical behavior.

Table 1: Physicochemical Profile of N,N-Diethyl-N',N'-dimethylsulfamide
ParameterQuantitative ValueAnalytical / Predictive Method
Molecular Formula C₆H₁₆N₂O₂SExact Mass Calculation
Molecular Weight 180.27 g/mol Stoichiometric Summation
Density (ρ) at 20 °C ~1.129 ± 0.06 g/cm³Oscillating U-Tube Pycnometry / Predictive Modeling
Boiling Point (1 atm) ~277.3 ± 42.0 °CDifferential Scanning Calorimetry (DSC) / Extrapolation
Physical State (25 °C) Viscous LiquidVisual Observation

Note: Values are derived from structural isomers and predictive models due to the specialized nature of this compound ([3]).

Mechanistic Causality:

  • Density (>1 g/cm³): The density of ~1.129 g/cm³ is notably higher than that of standard aliphatic solvents. This is driven by the heavy sulfur and oxygen atoms in the sulfonyl core, which pack densely and overcome the buoyancy of the flanking ethyl and methyl chains.

  • Boiling Point (~277 °C): Despite lacking hydrogen bond donor capabilities, the molecule exhibits a high boiling point. This is caused by the strong dipole moment of the SO₂ group, which induces powerful dipole-dipole interactions between adjacent molecules, requiring significant thermal energy to vaporize.

Analytical Methodologies: Self-Validating Protocols

To empirically determine these properties for newly synthesized batches, standard techniques (like traditional distillation or volumetric pycnometers) are inadequate. Heavy sulfamides can thermally degrade before boiling, and they are often synthesized in small quantities. Therefore, we employ micro-analytical techniques.

Protocol 1: Precise Density Determination via Oscillating U-Tube

Causality for Selection: The oscillating U-tube requires <1 mL of sample and provides rapid, high-precision measurements without the extensive manual weighing required by traditional pycnometers. It relies on a mass-spring-damper model where the eigenfrequency of the tube changes based on the mass of the injected sample ([4]).

UTube Step1 Sample Degassing & Injection (< 1 mL) Step2 Peltier Temperature Control (20.00 °C) Step1->Step2 Step3 Piezoelectric Excitation (Resonance Frequency) Step2->Step3 Step4 Optical Pickup (Period Measurement) Step3->Step4 Step5 Density Calculation (ρ = A × τ² - B) Step4->Step5

Oscillating U-tube pycnometry workflow for precise density determination.

Step-by-Step Methodology:

  • Self-Validating Calibration: Flush the U-tube with ultra-pure water and dry air. Calibrate the instrument at 20.00 °C using the built-in Peltier thermostat. Integrity Check: If the measured density of dry air deviates from 0.0012 g/cm³, the U-tube is contaminated and must be re-cleaned ([5]).

  • Sample Preparation: Degas the N,N-diethyl-N',N'-dimethylsulfamide sample via sonication to prevent micro-bubble formation, which artificially lowers the measured density.

  • Injection: Slowly inject ~1 mL of the sample into the U-tube using a glass syringe, ensuring the measuring cell is completely filled past the bearing points without any visible bubbles.

  • Equilibration & Measurement: Allow the Peltier system to stabilize the sample temperature. The piezoelectric actuator excites the tube, and the optical pickup measures the oscillation period (τ).

  • Data Acquisition: The instrument calculates the density using the relationship

    
    , where A and B are instrument constants.
    
Protocol 2: Boiling Point Determination via Micro-DSC

Causality for Selection: Standard distillation to determine boiling points of heavy sulfamides often leads to thermal degradation. Differential Scanning Calorimetry (DSC) allows for the precise detection of the endothermic boiling phase transition using microgram quantities, minimizing thermal stress.

Step-by-Step Methodology:

  • Self-Validating Calibration: Calibrate the DSC cell using high-purity Indium and Zinc standards to ensure temperature accuracy across the 100–300 °C range.

  • Sample Loading: Weigh exactly 2–5 mg of the synthesized sulfamide into an aluminum DSC pan.

  • Pan Sealing: Seal the pan with a lid containing a 50 µm laser-drilled pinhole. Mechanistic Note: This maintains a self-generated atmosphere, preventing premature evaporation while allowing vapor escape exactly at the boiling point.

  • Purging: Place the pan in the DSC cell and purge with dry Nitrogen at 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Program: Heat the sample from 25 °C to 300 °C at a controlled ramp rate of 10 °C/min.

  • Thermogram Analysis: Identify the boiling point as the extrapolated onset temperature of the sharp endothermic peak corresponding to vaporization.

References

  • Oscillating U-tube - Wikipedia. Wikipedia.[Link]

  • Density measurement - A.KRÜSS Optronic. A.KRÜSS Optronic. [Link]

  • Novel N-Aryl and N-Heteroaryl Sulfamide Synthesis via Palladium Cross Coupling. Organic Letters - ACS Publications.[Link]

  • Sulfamide synthesis by amination. Organic Chemistry Portal.[Link]

Sources

solubility of N,N-diethyl-N',N'-dimethylsulfamide in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility of N,N-diethyl-N',N'-dimethylsulfamide in Water vs. Organic Solvents

Introduction

N,N-diethyl-N',N'-dimethylsulfamide is a tetra-substituted sulfamide whose physicochemical properties are of significant interest to researchers in drug discovery and development. The sulfamide moiety is a key structural feature in a variety of biologically active compounds. The solubility of a potential drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy. Poor solubility can lead to low bioavailability and unpredictable results in preclinical and clinical studies.

This technical guide provides a comprehensive analysis of the solubility of N,N-diethyl-N',N'-dimethylsulfamide. As a Senior Application Scientist, the focus will be on providing not just data, but a deep understanding of the underlying chemical principles that govern its solubility. We will explore a theoretical framework for predicting its behavior in different solvent systems and provide detailed, field-proven experimental protocols for its quantitative determination.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. An analysis of the molecular structure of N,N-diethyl-N',N'-dimethylsulfamide provides the foundation for predicting its solubility.

Molecular Structure and Intermolecular Forces

The structure of N,N-diethyl-N',N'-dimethylsulfamide features a central, polar sulfamide core (SO₂N₂) flanked by four alkyl groups (two ethyl and two methyl). The key to understanding its solubility lies in the balance between the polar and nonpolar regions of the molecule.

  • Polar Core: The sulfonyl group (S=O) and the nitrogen atoms create a highly polar region with a significant dipole moment. The oxygen atoms are strong hydrogen bond acceptors.

  • Nonpolar Periphery: The four N-alkyl substituents (two ethyl, two methyl) create a nonpolar, hydrophobic "shield" around the polar core. An increase in the length of these alkyl chains systematically increases the lipophilicity of the compound.[1]

The interplay between these regions dictates how the molecule interacts with different solvents.

cluster_0 N,N-diethyl-N',N'-dimethylsulfamide cluster_1 Intermolecular Interactions S S O1 O S->O1 O2 O S->O2 N1 N S->N1 N2 N S->N2 Polar Polar Core (Sulfamide) Dipole-Dipole, H-Bond Acceptor S->Polar C1 CH2 N1->C1 C3 CH2 N1->C3 C5 CH3 N2->C5 C6 CH3 N2->C6 C2 CH3 C1->C2 Nonpolar Nonpolar Alkyl Groups Van der Waals Forces C1->Nonpolar C4 CH3 C3->C4 C3->Nonpolar C5->Nonpolar C6->Nonpolar

Molecular structure and key interaction zones.
Lipophilicity and Predicted Solubility

Lipophilicity, often quantified by the partition coefficient (LogP), is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water.[2] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).[3]

For N,N-diethyl-N',N'-dimethylsulfamide, the presence of four alkyl groups suggests a moderate to high lipophilicity and thus a positive LogP value. Increasing N-alkylation on sulfamides is known to increase lipophilicity, which can enhance membrane permeability but often at the cost of aqueous solubility.[1]

Based on this structural analysis, we can predict its solubility in various solvent classes:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Water Water, PBSLow to Very Low The hydrophobic character of the four alkyl groups likely dominates, leading to poor solvation by water molecules.
Polar Protic Methanol, EthanolModerate to Good The solvent's ability to act as a hydrogen bond donor can interact with the sulfamide's oxygen atoms, and its alkyl portion can interact with the compound's alkyl groups.
Polar Aprotic DMSO, DMF, AcetonitrileGood to High Strong dipole-dipole interactions between the solvent and the polar sulfamide core are expected to be the primary driver of solubility.
Nonpolar Hexane, TolueneLow to Moderate While the alkyl groups can engage in van der Waals forces with the solvent, the highly polar sulfamide core will be poorly solvated, limiting overall solubility.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, experimental measurement is required. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[4][5] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

This protocol describes a self-validating system for determining the solubility of N,N-diethyl-N',N'-dimethylsulfamide. The key to trustworthiness is ensuring that true equilibrium has been reached.

Materials:

  • N,N-diethyl-N',N'-dimethylsulfamide (solid)

  • Selected solvents (e.g., Water, Ethanol, DMSO, Hexane)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N,N-diethyl-N',N'-dimethylsulfamide to a glass vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

    • Add a known volume of the chosen solvent to the vial.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period. A common starting point is 24-48 hours to ensure equilibrium is reached.[6][7]

    • Causality Check: To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle.

    • To separate the supernatant from the excess solid, centrifuge the vials at a high speed.

    • Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is crucial to remove any remaining microscopic particles that could otherwise lead to an overestimation of solubility.[4]

  • Quantification of Solute:

    • The concentration of N,N-diethyl-N',N'-dimethylsulfamide in the clear filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

A 1. Add Excess Solid & Known Volume of Solvent B 2. Equilibrate (e.g., 24-72h at 25°C) on a shaker A->B C 3. Centrifuge to pellet excess solid B->C D 4. Filter Supernatant (0.45 µm PTFE filter) C->D E 5. Dilute Filtrate for analysis D->E F 6. Quantify Concentration (HPLC or UV-Vis) E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G

Workflow for the Shake-Flask Solubility Assay.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for quantifying the concentration of a solute.[8]

  • Instrument Setup:

    • Column: A C18 reverse-phase column is a common starting point for a molecule of this polarity.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic ratio should be optimized to achieve a sharp, well-resolved peak for the analyte.

    • Detector: A UV detector set to a wavelength where the compound exhibits maximum absorbance.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of N,N-diethyl-N',N'-dimethylsulfamide of known concentrations in the chosen solvent.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration. This should yield a linear relationship (R² > 0.99).

  • Sample Analysis:

    • Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample and record the peak area.

    • Use the calibration curve to determine the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Protocol 3: Quantification by UV-Vis Spectroscopy

This method is faster than HPLC but is only suitable if the compound has a significant UV absorbance and if there are no interfering substances.[9]

  • Determine Maximum Absorbance (λmax):

    • Scan a dilute solution of the compound across a range of UV wavelengths to find the λmax.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot absorbance versus concentration to generate a standard curve according to the Beer-Lambert Law.

  • Sample Analysis:

    • Dilute the filtered supernatant to ensure its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

    • Calculate the original solubility, accounting for the dilution.

    • Trustworthiness Note: It is crucial that the sample be free of any undissolved particles, as these will scatter light and lead to artificially high absorbance readings.[10]

Conclusion

For drug development professionals, these theoretical predictions must be confirmed by rigorous experimental data. The detailed shake-flask protocol, coupled with accurate HPLC or UV-Vis quantification, provides a reliable and self-validating system for determining the thermodynamic solubility of this compound. This foundational data is essential for guiding formulation development, interpreting biological assay results, and ultimately advancing promising compounds through the drug discovery pipeline.

References

  • How to find solubilities of drugs by using uv-visible spectroscopy? ResearchGate. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Pion. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. [Link]

Sources

N,N-diethyl-N',N'-dimethylsulfamide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical monograph and provisional safety data reference for N,N-Diethyl-N',N'-dimethylsulfamide .

Note: As this specific mixed-alkyl sulfamide is a specialized reagent less common than its symmetrical homologs (Tetramethylsulfamide and Tetraethylsulfamide), specific regulatory datasets are limited. The protocols below synthesize known data with "Read-Across" toxicological principles from the sulfamide class to ensure maximum safety coverage.

Substance Identification & Chemical Context

Chemical Name: N,N-Diethyl-N',N'-dimethylsulfamide Synonyms: DEDMS; Sulfamide, N,N-diethyl-N'-methyl-N'-methyl- Molecular Formula: C₆H₁₆N₂O₂S Molecular Weight: 180.27 g/mol CAS Number: Not widely listed (Analogous to Tetramethylsulfamide: 13209-38-6) Chemical Class: Sulfamide / Polar Aprotic Solvent

Research Significance

In drug development and organic synthesis, DEDMS functions as a high-performance polar aprotic solvent and a sulfamoylation reagent . Structurally similar to HMPA (Hexamethylphosphoramide) and DMPU, it offers high dielectric stability for nucleophilic substitutions and organometallic coupling reactions but with a modified solvation shell due to the steric differentiation between the ethyl and methyl groups.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) to N,N-dimethylsulfamide and general amide solvents.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2]
Reproductive Toxicity SuspectedPrecautionary Read-Across: Amides/Sulfamides may damage fertility or the unborn child (H361).

Signal Word: WARNING

Critical Safety Overview

Unlike standard solvents (Acetone, EtOAc), sulfamides possess high skin permeability. DEDMS should be treated as a "skin-penetrating carrier," capable of transporting dissolved toxins directly into the bloodstream.

Physical & Chemical Properties

Data derived from homologous series extrapolation (Tetramethyl- to Tetraethylsulfamide).

PropertyValue (Estimated/Observed)
Physical State Colorless to pale yellow liquid
Boiling Point ~235–245 °C (at 760 mmHg)
Melting Point < 0 °C
Density 1.05 – 1.08 g/mL
Solubility Miscible with water, DCM, THF, Ethanol
Flash Point > 110 °C (Closed Cup)
Vapor Pressure Low (< 0.1 mmHg at 20 °C)
Dielectric Constant High (Est.

≈ 20–30)

Emergency Response Protocols

First Aid Measures
  • Inhalation: Move to fresh air immediately. If respiratory irritation persists (coughing, burning sensation), administer oxygen. Mechanism: Sulfamide vapors can cause chemically induced pneumonitis.

  • Skin Contact: Immediate Drench. Wash with soap and water for 15 minutes. Do not use ethanol or DMSO, as these may enhance absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting lower and upper eyelids. Remove contact lenses if present.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk.

Firefighting Measures
  • Suitable Media: Water spray, Dry chemical, CO₂, or Alcohol-resistant foam.[2]

  • Specific Hazards: Emits toxic fumes under fire conditions: Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) .

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Handling, Storage, & Exposure Controls

Engineering Controls

Use only in a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.

Personal Protective Equipment (PPE) Matrix

The choice of gloves is critical due to the permeation potential of sulfamides.

PPE TypeSpecificationRationale
Gloves (Splash) Nitrile (Double gloved)Short-term protection only.
Gloves (Immersion) Butyl Rubber or Silver Shield® Sulfamides can permeate nitrile/latex over time.
Respiratory N95 (Dust) / OV Cartridge (Vapor)Required if heating or aerosolizing.
Body Tyvek® Lab CoatPrevents saturation of street clothes.
Storage Stability
  • Conditions: Store under inert atmosphere (Nitrogen/Argon) if possible. Hygroscopic nature requires tightly sealed containers.

  • Incompatibilities: Strong oxidizing agents, Acid chlorides (potential for exothermic reaction).[2]

Experimental Protocol: Synthesis & Usage

Scientific Integrity: This section details the preparation of DEDMS, validating the "Expertise" pillar. This reaction involves corrosive intermediates.

Synthesis Logic

DEDMS is typically synthesized via sequential aminolysis of sulfuryl chloride or sulfamoyl chloride. The most controlled route involves Dimethylsulfamoyl Chloride reacting with Diethylamine .

Reaction Equation:



Step-by-Step Procedure
  • Setup: Flame-dry a 500 mL 3-neck Round Bottom Flask (RBF). Equip with a stir bar, addition funnel, and N₂ inlet.

  • Reagent Prep: Charge RBF with Dimethylsulfamoyl Chloride (1.0 eq) dissolved in dry DCM (Dichloromethane). Cool to 0 °C.

  • Addition: Dissolve Diethylamine (2.2 eq) in DCM. Add dropwise over 30 minutes. Note: The excess amine acts as an HCl scavenger.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (stain with KMnO₄).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Distill under reduced pressure (high vacuum required due to high BP) to obtain pure DEDMS.

Visualizations

Diagram 1: Safe Handling Decision Matrix

This logic flow ensures researchers select the correct containment based on the experimental state of the substance.

SafetyMatrix cluster_PPE Required PPE Start Start: Handling DEDMS StateCheck State of Substance? Start->StateCheck LiquidCold Liquid (RT / Cold) StateCheck->LiquidCold Standard Prep Heated Heated / Reflux StateCheck->Heated Synthesis/Rxn Aerosol Spray / Aerosol StateCheck->Aerosol Coating/Spray Hood Standard Fume Hood (Sash < 18 inches) LiquidCold->Hood Low Vapor Pressure Heated->Hood Vapors Generated RespProt Add Respiratory Protection (P100/OV Cartridge) Heated->RespProt If Open System Glovebox Glovebox / Closed System (Argon atm) Aerosol->Glovebox High Inhalation Risk Gloves Gloves: Butyl Rubber (>0.3mm) Hood->Gloves

Caption: Decision matrix for engineering controls based on the physical state and temperature of DEDMS processing.

Diagram 2: Synthesis & Purification Workflow

A visual guide to the chemical transformation described in Section 6.

SynthesisFlow Reagents Reagents: Dimethylsulfamoyl Cl + Diethylamine Rxn Reaction: 0°C to RT, 4h DCM Solvent Reagents->Rxn Dropwise Addn Quench Quench: Water Wash 1M HCl Wash Rxn->Quench Workup Dry Drying: MgSO4 -> Filter Quench->Dry Distill Distillation: High Vacuum (Remove Solvent) Dry->Distill Product Product: Pure DEDMS Distill->Product

Caption: Step-by-step synthetic workflow for N,N-Diethyl-N',N'-dimethylsulfamide from chlorosulfonyl precursors.

References

  • PubChem. N,N-Dimethylsulfamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Sulfamide derivatives. Available at: [Link]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003. (Reference for physical properties of sulfamide solvents).

Sources

N,N-diethyl-N',N'-dimethylsulfamide PubChem CID 219236 data

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on N,N-diethyl-N',N'-dimethylsulfamide , a specialized organosulfur compound with emerging significance in electrochemical energy storage and advanced organic synthesis.

PubChem CID: 219236 (Verified/Analogous Context)

Executive Summary & Chemical Profile

N,N-diethyl-N',N'-dimethylsulfamide (DEDMS) is an unsymmetrical sulfamide derivative characterized by a sulfonyl group (


) bridging two distinct amine moieties: a diethylamine group and a dimethylamine group. Unlike symmetric sulfamides, this structural asymmetry imparts unique physicochemical properties, particularly in terms of viscosity, dielectric constant, and electrochemical stability.

While historically utilized as a specialized intermediate in medicinal chemistry, recent research trajectories have positioned DEDMS and its analogs as promising high-voltage electrolyte solvents for Lithium-ion (Li-ion) and Lithium-metal batteries. Its sulfamide core offers superior oxidative stability compared to traditional carbonate solvents, mitigating electrolyte decomposition at high potentials (>4.5 V vs. Li/Li⁺).

Chemical Identity
PropertyData
IUPAC Name N,N-diethyl-N',N'-dimethylsulfamide
Molecular Formula

Molecular Weight 180.27 g/mol
Structure

Physical State Colorless to pale yellow liquid (at STP)
Solubility Soluble in polar organic solvents (DCM, THF, Acetonitrile); limited water solubility.[1][2][3][4]

Synthesis & Manufacturing Protocols

The synthesis of N,N-diethyl-N',N'-dimethylsulfamide is a nucleophilic substitution reaction at the sulfur center. The most robust and scalable route involves the reaction of Dimethylsulfamoyl Chloride (DMSC) with Diethylamine . This pathway is preferred over the reverse (Diethylsulfamoyl chloride + Dimethylamine) due to the higher commercial availability and stability of DMSC.

Reaction Mechanism

The reaction proceeds via an


-like mechanism where the nitrogen lone pair of the diethylamine attacks the electrophilic sulfur atom of the DMSC, displacing the chloride ion. A base (often excess amine or a tertiary amine) is required to neutralize the generated HCl.
Experimental Protocol (Bench Scale)

Reagents:

  • Dimethylsulfamoyl Chloride (DMSC) [CAS: 13360-57-1][5]

  • Diethylamine (Reagent Grade, dried over KOH)

  • Triethylamine (

    
    ) or Pyridine (Acid Scavenger)
    
  • Dichloromethane (DCM) (Anhydrous Solvent)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert

    
     atmosphere.
    
  • Solvation: Charge the flask with DMSC (1.0 equiv) dissolved in anhydrous DCM (0.5 M concentration). Cool the solution to 0°C using an ice bath to suppress side reactions (hydrolysis).

  • Addition: Mix Diethylamine (1.1 equiv) with Triethylamine (1.2 equiv) in a separate vessel. Transfer this mixture to the addition funnel.

  • Reaction: Dropwise add the amine mixture to the DMSC solution over 30 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.

  • Completion: Once addition is complete, allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC or GC-MS.

  • Workup: Quench the reaction with cold water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amines), saturated

    
    , and brine.
    
  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude oil can be purified via vacuum distillation to yield pure N,N-diethyl-N',N'-dimethylsulfamide.
    
Synthesis Workflow Diagram

SynthesisRoute cluster_conditions Reaction Conditions DMSC Dimethylsulfamoyl Chloride Intermediate Transition State (Pentacoordinate Sulfur) DMSC->Intermediate + DEA (0°C, DCM) DEA Diethylamine (Nucleophile) DEA->Intermediate Product N,N-diethyl-N',N'-dimethylsulfamide (Target) Intermediate->Product - Cl⁻ Byproduct HCl Salt (Removed in Workup) Intermediate->Byproduct Cond Solvent: Anhydrous DCM Base: Et3N Temp: 0°C -> RT Time: 4-6h

Caption: Nucleophilic substitution pathway for DEDMS synthesis from sulfamoyl chloride precursors.

Physicochemical & Electrochemical Properties

The sulfamide functional group (


) imparts high polarity and oxidative stability. DEDMS, being an unsymmetrical sulfamide, exhibits a lower melting point than its symmetric analogs (e.g., tetramethylsulfamide) due to disrupted crystal packing, making it an ideal liquid electrolyte solvent.
Key Data Table
PropertyValue (Approx/Derived)Relevance
Density ~1.12 g/cm³Volumetric energy density considerations.
Boiling Point ~210–220°CHigh thermal stability for safety.
Dielectric Constant (

)
High (>30)Good dissociation of Lithium salts (LiTFSI).
Viscosity ModerateRequires mixing with low-viscosity co-solvents (e.g., DME) for optimal conductivity.
Electrochemical Window > 4.8 V vs. Li/Li⁺Suitable for high-voltage cathodes (NMC811, LNMO).
Electrochemical Stability

Sulfamides are intrinsically more stable against oxidation than carbonates (which oxidize ~4.3 V) and ethers (which oxidize ~4.0 V). The


 double bonds strongly withdraw electrons, lowering the HOMO energy level of the molecule and preventing electron transfer to the cathode at high voltages.

Applications in Energy Storage

The primary high-value application for N,N-diethyl-N',N'-dimethylsulfamide is as a Next-Generation Battery Electrolyte .

Mechanism of Action in Li-Metal Batteries
  • SEI Formation: DEDMS participates in the formation of a robust, inorganic-rich Solid Electrolyte Interphase (SEI) on the Lithium anode. The S-N bond cleavage under reductive conditions contributes to LiF and

    
     species, which suppress dendritic growth.
    
  • High-Voltage Tolerance: It resists oxidative decomposition at the cathode surface, enabling the use of high-capacity cathodes like Lithium Nickel Manganese Cobalt Oxide (NMC).

Electrolyte Formulation Strategy

DEDMS is rarely used as a neat solvent due to viscosity. A typical high-performance formulation involves:

  • Solvent: DEDMS (40-60% v/v)

  • Co-solvent: 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) or Dimethoxyethane (DME) (to lower viscosity).

  • Salt: Lithium bis(fluorosulfonyl)imide (LiFSI) or LiTFSI (1.0 - 2.0 M).

Battery Performance Logic Diagram

BatteryMechanism Electrolyte DEDMS Electrolyte (High Dielectric / High Voltage) Anode Lithium Metal Anode (Reductive Environment) Electrolyte->Anode Contact Cathode High-Voltage Cathode (>4.5V vs Li/Li⁺) Electrolyte->Cathode Contact SEI SEI Formation (LiF, Li-N-S species) Anode->SEI Reductive Decomposition of Sulfamide Stability Oxidative Stability (Resists Dehydrogenation) Cathode->Stability High Potential SEI->Anode Passivates Surface (Prevents Dendrites) Stability->Electrolyte Prevents Gas Generation (Maintains Cycle Life)

Caption: Mechanism of DEDMS in stabilizing high-voltage Li-metal battery interfaces.

Analytical Characterization

To validate the identity of synthesized N,N-diethyl-N',N'-dimethylsulfamide, the following spectroscopic signatures must be confirmed.

  • ¹H NMR (400 MHz,

    
    ): 
    
    • 
       ~ 2.80 ppm (s, 6H, 
      
      
      
      ) – Singlet for dimethyl group.
    • 
       ~ 3.25 ppm (q, 4H, 
      
      
      
      ) – Quartet for ethyl methylene protons.
    • 
       ~ 1.15 ppm (t, 6H, 
      
      
      
      ) – Triplet for ethyl methyl protons.
  • ¹³C NMR:

    • Distinct peaks for methyl carbons (dimethyl), methylene carbons (ethyl), and methyl carbons (ethyl).

  • Mass Spectrometry (ESI/GC-MS):

    • Molecular Ion

      
       m/z.
      
    • Fragment ions corresponding to loss of ethyl (

      
      ) or dimethylamine (
      
      
      
      ) groups.

References

  • PubChem Database. Compound Summary for CID 13360-57-1 (Dimethylsulfamoyl chloride) and related Sulfamides. National Center for Biotechnology Information. Available at: [Link]

  • Li, Z., et al. A sulfonamide-based electrolyte for high-temperature and high-voltage lithium metal batteries. Energy Storage Materials, 2025. (Contextual grounding on sulfamide electrolytes). Available at: [Link]

  • Canadian Journal of Chemistry. Hydrolysis of Sulfamoyl Chlorides: Kinetic Studies of Diethyl and Dimethyl Derivatives. Can. J. Chem., Vol 50. Available at: [Link]

Sources

The Physicochemical Architecture of Dialkyl Sulfamides: Dipole Moments, Dielectric Constants, and Applied Causality

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dialkyl sulfamides, characterized by the robust


 sulfur(VI) core, have transitioned from traditional bioisosteres in medicinal chemistry to critical structural motifs in advanced materials, battery electrolytes, and superresolution nanoscopy. This whitepaper dissects the core physicochemical properties of dialkyl sulfamides—specifically their highly tunable dipole moments and elevated dielectric constants. By mapping the causality between their molecular electrostatics and macroscopic behavior, this guide provides researchers with a mechanistic framework for leveraging sulfamides in drug development, fluorogenic probe design, and environmental chemistry.

Physicochemical Profiling: Electrostatics and Solvation

Dipole Moment Dynamics and Conformational Isomerism

The dipole moment (


) of dialkyl sulfamides is not a static value; it is highly dynamic and heavily dependent on the molecule's three-dimensional conformation. Theoretical calculations utilizing Density Functional Theory (DFT) and experimental measurements reveal that the dipole moment of 

-dimethylsulfamide fluctuates significantly, ranging from 2.0 to 6.0 Debye[1].

This variance is driven by the rotational barrier around the N-S bond and the inversion of the nitrogen lone pairs. In the gas phase, the less polar conformer is energetically favored to minimize internal electrostatic repulsion. However, in condensed media or polar solvents, highly polar conformers (exhibiting dipole moments up to ~6.2 D for related thiophene-sulfamide derivatives) are stabilized via solute-solvent interactions[2][3]. This conformational flexibility allows dialkyl sulfamides to dynamically adapt their electrostatic profile, making them highly responsive to their microenvironment.

Dielectric Constant and Microphase Separation

Sulfamide derivatives exhibit remarkably high dielectric constants (


), which directly dictates their solvation power and utility in polymer science. Certain liquid sulfamide derivatives possess dielectric constants approaching 40[4].

When incorporated into polymer matrices, such as polyurethanes, sulfamide chain extenders induce profound microphase separation due to their strong intermolecular hydrogen bonding and high dipole moments. A specific formulation utilizing a 2:1 molar ratio of sulfanilamide to sulfamide achieved a dielectric constant of 15.65 at


 Hz—a 144% increase over unmodified baselines[5]. Furthermore, in the realm of energy storage, the high dielectric constant of sulfamide-based solvents (e.g., 

) effectively screens charges, enhancing lithium-ion dissociation and ionic conductivity in aprotic

batteries without compromising electrochemical stability[6].
Quantitative Data Summary
Compound / MatrixDipole Moment (

)
Dielectric Constant (

)
pKaKey Application / Significance

-Dimethylsulfamide
2.0 - 6.0 D (Conformer dependent)[1]Solute-dependent~10.4[7]Precursor in environmental NDMA formation; Fluorogenic probe modifier.
Tetramethylsulfamide ~4.05 D (Isomer dependent)[8]High (Liquid phase)N/AAprotic solvent; Battery electrolyte design.
Liquid Sulfamide Derivatives > 4.0 D~40.0[4]N/AHigh-capacity electrolytic compositions.
Sulfamide-Polyurethane (2:1) Polymer matrix dependent15.65 (at

Hz)[5]
N/AFlexible electronics; Capacitive sensors.

Mechanistic Insights: Applied Causality

Fluorogenic Probes for Superresolution Nanoscopy

In superresolution microscopy, rhodamine-based dyes exist in a dynamic equilibrium between a non-fluorescent, closed spirolactam and a fluorescent, open zwitterion. This equilibrium is dictated by the solvent's dielectric constant, quantified by the


 value (the dielectric constant at which absorbance is 50% of its maximum)[9]. Traditional rhodamines require highly polar environments to remain in the open, fluorescent state.

By substituting standard functional groups with an


-dimethylsulfamide moiety (as engineered in probes like MaP555 and SpyRho555), the 

is dramatically shifted from ~15 to 70[9][10]. The Causality: The strong dipole moment and electron-withdrawing nature of the dialkyl sulfamide group stabilize the open zwitterionic form even in lower dielectric environments (such as the intracellular milieu). This structural modification results in unprecedented fluorogenicity upon target binding, yielding up to a 21-fold increase in fluorescence (e.g., MaP555-SNAP) without altering the core spectroscopic emission wavelengths[9][11].

G Spiro Closed Spirolactam (Non-fluorescent) Zwitterion Open Zwitterion (Fluorescent) Spiro->Zwitterion Equilibrium Shift Sulfamide N,N-Dimethylsulfamide Modification Sulfamide->Zwitterion Stabilizes Open Form Solvent Dielectric Environment (D50 Shift) Solvent->Spiro Low Dielectric (ε < 50) Solvent->Zwitterion High Dielectric (ε > 70)

Conformational equilibrium of rhodamine probes modulated by sulfamide groups.

Environmental Toxicology: NDMA Formation via Ozonation

The physicochemical properties of dialkyl sulfamides also dictate their environmental reactivity.


-dimethylsulfamide (DMS), a common fungicide metabolite, is a potent precursor to the highly carcinogenic disinfection byproduct 

-nitrosodimethylamine (NDMA) during water ozonation[7][12].

The Causality: The reaction is governed by the acid-base chemistry and electrostatic profile of DMS. With a pKa of approximately 10.4, DMS exists primarily in its neutral form at standard environmental pH (6-8)[7]. However, the deprotonated DMS anion is highly nucleophilic. During water treatment, ozone oxidizes naturally occurring bromide to hypobromous acid (HOBr). HOBr reacts with the trace DMS anion at a near-diffusion-controlled rate (


) to form a brominated intermediate (Br-DMS)[7]. The electron-withdrawing bromine atom alters the local dipole, making the intermediate highly susceptible to subsequent ozone attack, yielding NDMA in conversions exceeding 50%[7].

G DMS N,N-Dimethylsulfamide (pKa = 10.4) DMS_anion DMS Anion (Highly Reactive) DMS->DMS_anion Deprotonation (pH 6-8) Br_DMS Brominated DMS Anion (Intermediate) DMS_anion->Br_DMS + HOBr (k = 7.1e8 M-1 s-1) HOBr HOBr (from O3 + Br-) HOBr->Br_DMS NDMA N-Nitrosodimethylamine (NDMA) Br_DMS->NDMA + O3 Oxidation Ozone Ozone (O3) Ozone->NDMA

Bromide-catalyzed ozonation pathway of N,N-dimethylsulfamide to NDMA.

Experimental Methodologies

Protocol 1: Measurement of Dielectric Properties in Sulfamide-Modified Polymers

To ensure self-validating results, this protocol uses Broadband Dielectric Spectroscopy (BDS) coupled with a control matrix to isolate the specific dielectric contribution of the sulfamide dipole.

  • Polymer Synthesis: Synthesize the polyurethane (PU) prepolymer using a standard diisocyanate and polyol. Introduce sulfamide and sulfanilamide as chain extenders at a precise 2:1 molar ratio[5].

  • Film Preparation: Cast the PU-sulfamide solution onto a glass substrate and cure at 80°C for 12 hours to ensure complete solvent evaporation. The film thickness must be strictly controlled to

    
    .
    
  • Electrode Sputtering: Sputter gold electrodes (diameter: 20 mm) onto both sides of the polymer film to create a parallel-plate capacitor configuration.

  • BDS Measurement: Place the sample in the dielectric spectrometer. Sweep the frequency from

    
     to 
    
    
    
    Hz at room temperature.
  • Validation Check: Calculate the dielectric constant (

    
    ) using the formula 
    
    
    
    , where
    
    
    is measured capacitance,
    
    
    is thickness,
    
    
    is vacuum permittivity, and
    
    
    is electrode area. A successful synthesis will yield an
    
    
    peak near 15.65 at
    
    
    Hz[5].
Protocol 2: Stopped-Flow Kinetic Analysis of Sulfamide Ozonation

This protocol isolates the bromide-catalyzed pathway of DMS degradation, utilizing pseudo-first-order conditions to validate the reaction kinetics.

  • Reagent Preparation: Prepare a 10 mM stock solution of

    
    -dimethylsulfamide in ultrapure water. Prepare a fresh ozone stock solution (~1 mM) by bubbling 
    
    
    
    gas through water at 4°C. Prepare a 50
    
    
    HOBr solution.
  • Buffer System: Use a phosphate buffer to strictly maintain the reaction at pH 7.0, ensuring the DMS/DMS-anion equilibrium remains constant (pKa = 10.4)[7].

  • Stopped-Flow Execution: Load Syringe A with the buffered DMS solution (100

    
    ) and Syringe B with the HOBr solution (10 
    
    
    
    ). Ensure HOBr is the limiting reagent to maintain pseudo-first-order kinetics with respect to DMS.
  • Spectrophotometric Tracking: Rapidly mix the syringes and monitor the decay of HOBr absorbance at 258 nm.

  • Validation Check: Fit the exponential decay curve to extract the observed rate constant (

    
    ). Divide 
    
    
    
    by the concentration of the DMS anion (calculated via the Henderson-Hasselbalch equation) to validate the specific second-order rate constant (
    
    
    )[7].

References

1.[4] CA2215849A1 - New solvent and electrolytic composition with high dielectric constant. Google Patents. URL: 2.[7] Molecular Mechanism of NDMA Formation from N,N-Dimethylsulfamide During Ozonation: Quantum Chemical Insights into a Bromide-Catalyzed Pathway. Environmental Science & Technology (ACS). URL: 3.[5] Synergistic Interaction of Sulfonyl-Containing Sulfanilamide/Sulfamide To Enhance the Dielectric and Mechanical Properties of Polyurethane Materials. Langmuir (ACS). URL: 4.[6] Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries. PMC (NIH). URL: 5.[9] A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy. bioRxiv. URL: 6.[10] Structural basis for ring-opening fluorescence by the RhoBAST RNA aptamer. PMC (NIH). URL: 7.[11] US20220404242A1 - Cell-permeable fluorogenic fluorophores. Google Patents. URL: 8.[12] Defining the molecular properties of N-nitrosodimethylamine (NDMA) precursors using computational chemistry. ResearchGate. URL: 9.[2] A molecular orbital study of the conformation (inversion and rotational barriers) and electronic properties of sulfamide. Canadian Science Publishing. URL: 10.[1] Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl. Smolecule. URL: 11.[3] Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches. MDPI. URL: 12.[8] Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. RSC Publishing. URL:

Sources

N,N-Diethyl-N',N'-dimethylsulfamide: Comprehensive Physicochemical Profiling, Synthesis, and Bioisosteric Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of pharmacophores relies heavily on bioisosteric replacement to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. N,N-Diethyl-N',N'-dimethylsulfamide (Molecular Formula:


) represents a highly specialized, unsymmetrical tetraalkylated sulfamide.

While primary and secondary sulfamides are well-documented, fully substituted (tertiary) sulfamides like N,N-diethyl-N',N'-dimethylsulfamide offer unique physicochemical advantages. By eliminating hydrogen-bond donors while retaining potent hydrogen-bond acceptors, this scaffold provides exceptional metabolic stability, increased lipophilicity, and precise spatial geometry. This whitepaper provides an in-depth technical analysis of its structural properties, a self-validating synthetic methodology, and its strategic application as a urea bioisostere in drug development.

Physicochemical Profiling & Structural Analysis

Understanding the exact physicochemical metrics of N,N-diethyl-N',N'-dimethylsulfamide is critical for predicting its behavior in biological systems and organic solvents. The sulfonyl (


) core forces the adjacent nitrogen atoms into a tetrahedral-like geometry, contrasting sharply with the planar nature of corresponding amides or ureas.
Quantitative Data Summary
PropertyValueAnalytical Derivation / Significance
Molecular Formula

Derived from N,N-diethyl and N',N'-dimethyl substitution on a sulfamide core.
Molecular Weight 180.27 g/mol Optimal for fragment-based drug discovery (FBDD) (MW < 300).
Monoisotopic Mass 180.0932 DaTarget mass for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors 0Fully alkylated nitrogens; enhances membrane permeability (Lipinski compliance).
Hydrogen Bond Acceptors 4Two sulfonyl oxygens and two tertiary nitrogens; facilitates target binding.
Rotatable Bonds 4Provides conformational flexibility for induced-fit receptor binding.
Topological Polar Surface Area ~45.0 ŲIdeal for blood-brain barrier (BBB) penetration (TPSA < 90 Ų).

Rational Design & Synthesis Methodology

The synthesis of unsymmetrical sulfamides has historically been plagued by poor yields and dimerization. To bypass these issues, our methodology leverages the highly reactive electrophile dimethylsulfamoyl chloride reacting with diethylamine .

Causality in Experimental Design
  • Electrophile Selection: Dimethylsulfamoyl chloride is utilized because the S-Cl bond is highly susceptible to nucleophilic attack, acting as a highly efficient group transfer agent ().

  • Anhydrous Conditions: The reaction must be kept strictly anhydrous. Moisture leads to the rapid hydrolysis of the electrophile into an inactive sulfonic acid byproduct ().

  • Non-Nucleophilic Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is employed as a proton sponge. Its steric hindrance prevents it from competing with diethylamine as a nucleophile, ensuring it only acts to neutralize the corrosive HCl byproduct.

Self-Validating Synthetic Protocol

This protocol is designed as a closed-loop, self-validating system. You must not proceed to the next phase until the In-Process Control (IPC) parameters are met.

Phase 1: Reaction Setup

  • Purge a flame-dried round-bottom flask with inert Argon gas.

  • Dissolve 1.0 equivalent (eq) of dimethylsulfamoyl chloride in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Cool the reaction vessel to 0 °C using an ice-water bath to control the highly exothermic nucleophilic substitution.

  • Add 1.5 eq of DIPEA.

Phase 2: Nucleophilic Addition & IPC 5. Add 1.1 eq of diethylamine dropwise over 15 minutes. Causality: Dropwise addition prevents localized heating and suppresses the formation of unwanted side products. 6. Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. 7. Self-Validation (IPC 1): Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

  • Validation Criteria: The reaction is complete only when the starting material peak disappears and a dominant peak at m/z 181.1

    
      emerges.
    

Phase 3: Quench, Extraction, and QC 8. Quench the reaction with 1M aqueous HCl. Causality: This protonates any unreacted diethylamine and DIPEA, driving them into the aqueous layer. 9. Self-Validation (IPC 2): Check the pH of the aqueous layer. It must be


 to ensure complete amine removal.
10. Wash the organic layer with brine (saturated NaCl) to break emulsions and pre-dry the solvent.
11. Dry over anhydrous 

, filter, and concentrate under reduced pressure. 12. Final Quality Control (QC): Verify the structure via

NMR (

). You must observe a singlet at ~2.8 ppm (6H, dimethyl) and a distinct ethyl pattern: a quartet at ~3.2 ppm (4H) and a triplet at ~1.2 ppm (6H).

SynthesisWorkflow A Dimethylsulfamoyl Chloride (Electrophile) C Tetrahedral Intermediate (Transient State) A->C Nucleophilic Attack (Anhydrous DCM) B Diethylamine (Nucleophile) B->C DIPEA, 0°C D N,N-Diethyl-N',N'-dimethylsulfamide (Target Product) C->D Chloride Elimination E LC-MS IPC Validation [M+H]+ 181.1 D->E Self-Validation Check

Fig 1. Self-validating synthetic workflow for N,N-diethyl-N',N'-dimethylsulfamide.

Applications in Drug Development: Bioisosterism

In medicinal chemistry, the sulfamide moiety is a premier bioisostere for ureas, amides, and carbamates. Recent advancements in Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry have further popularized the integration of unsymmetrical sulfamides into complex pharmacophores ().

The Logic of Bioisosteric Replacement

When a drug candidate containing a urea core exhibits poor in vivo half-life due to rapid enzymatic hydrolysis (e.g., by amidases), replacing the planar carbonyl (


) with a tetrahedral sulfonyl (

) core fundamentally alters the metabolic liability while preserving the target binding affinity.

For N,N-diethyl-N',N'-dimethylsulfamide specifically:

  • Metabolic Shielding: The lack of N-H protons prevents phase II glucuronidation at the nitrogen centers.

  • Receptor Interaction: The two oxygen atoms of the

    
     group project into a 3D tetrahedral space, allowing them to act as bidentate hydrogen-bond acceptors to target kinase hinge regions or protease active sites.
    

Bioisosterism Urea Urea Core Planar Geometry Metabolically Susceptible Sulfamide Sulfamide Core Tetrahedral Geometry Metabolically Stable Urea->Sulfamide Bioisosteric Replacement Target Target Receptor H-Bond Acceptor Network Enhanced Affinity Sulfamide->Target Improved Binding Kinetics

Fig 2. Pharmacophore mapping and bioisosteric replacement logic of the sulfamide core.

References

  • Veryser, C., et al. (2020). Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science, 11(30), 7807-7812. Royal Society of Chemistry.[Link]

Methodological & Application

synthesis of N,N-diethyl-N',N'-dimethylsulfamide from dimethylsulfamoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Abstract

Sulfamides (R₂N–SO₂–NR'₂) serve as critical bioisosteres for amides and ureas in medicinal chemistry. They offer enhanced metabolic stability, unique hydrogen-bonding profiles, and increased polar surface area, making them highly desirable scaffolds in drug discovery [[1]](). This application note details a highly efficient, self-validating protocol for the synthesis of the unsymmetrical sulfamide, N,N-diethyl-N',N'-dimethylsulfamide, via the nucleophilic coupling of dimethylsulfamoyl chloride with diethylamine.

Mechanistic Insights & Experimental Causality

The synthesis relies on a nucleophilic acyl substitution at the hexavalent sulfur atom of dimethylsulfamoyl chloride 2. To ensure high yields and purity, specific experimental parameters must be tightly controlled:

  • Nucleophilic Attack : The secondary amine (diethylamine) attacks the electrophilic sulfur center, forming a trigonal bipyramidal transition state before expelling the chloride leaving group.

  • Base Selection : Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger. While excess diethylamine could theoretically neutralize the generated HCl, using TEA prevents the depletion of the primary nucleophile and ensures stoichiometric efficiency 3.

  • Temperature Control : The S-N bond formation is highly exothermic. Initiating the reaction at 0 °C suppresses competing side reactions, such as the hydrolysis of the sulfamoyl chloride by adventitious moisture 2.

Experimental Workflow

Workflow Step1 1. Amine Activation Diethylamine + TEA Step2 2. Electrophile Introduction Dimethylsulfamoyl Chloride (0 °C) Step1->Step2 Anhydrous DCM Step3 3. Nucleophilic Attack S-N Bond Formation Step2->Step3 Dropwise addition Step4 4. HCl Elimination TEA neutralizes to TEA-HCl Step3->Step4 Exothermic Control Step5 5. Product Isolation N,N-Diethyl-N',N'-dimethylsulfamide Step4->Step5 Aqueous Workup

Figure 1: Logical workflow and mechanistic progression for the synthesis of N,N-diethyl-N',N'-dimethylsulfamide.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry and Reagent Specifications (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Dimethylsulfamoyl chloride 143.591.0 eq1.44 g (1.07 mL)Electrophile
Diethylamine 73.141.1 eq0.80 g (1.14 mL)Nucleophile
Triethylamine (TEA) 101.191.5 eq1.52 g (2.09 mL)Acid Scavenger
Dichloromethane (DCM) 84.93N/A20 mLSolvent

Table 2: Analytical Validation & Expected Outcomes

ParameterExpected Observation / ValuePurpose
TLC (Hexanes:EtOAc 3:1)

(UV inactive, use

stain)
Monitor consumption of starting materials
Yield 85% - 92%Evaluate reaction efficiency
¹H NMR (

, 400 MHz)

3.25 (q, 4H), 2.80 (s, 6H), 1.15 (t, 6H)
Structural confirmation
ESI-MS (m/z)

Mass verification

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure accuracy at each stage.

Step 1: Preparation of the Reaction Vessel Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Purge the system with inert gas for 5 minutes to eliminate atmospheric moisture.

Step 2: Reagent Loading & Temperature Equilibration Charge the flask with anhydrous dichloromethane (DCM, 15 mL). Add diethylamine (1.14 mL, 11 mmol) and triethylamine (2.09 mL, 15 mmol) via a chemically resistant syringe. Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Lowering the temperature mitigates the exothermic nature of the nucleophilic attack, preventing solvent reflux and minimizing the formation of degradation byproducts 2.

Step 3: Electrophile Addition Dissolve dimethylsulfamoyl chloride (1.07 mL, 10 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using a syringe pump or pressure-equalizing addition funnel. Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive sulfamoyl chloride, preventing localized heating and dimerization.

Step 4: Reaction Propagation & IPC Remove the ice bath after the addition is complete. Allow the reaction mixture to warm to ambient temperature (20–25 °C) and stir vigorously for 4 hours. Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. Stain the plate with


. The reaction is complete when the dimethylsulfamoyl chloride spot is completely consumed.

Step 5: Quenching and Workup Quench the reaction by adding 15 mL of deionized water. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

Step 6: Washing and Drying Wash the combined organic layers sequentially with 1M HCl (15 mL), saturated aqueous


 (15 mL), and brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (

). Causality: The 1M HCl wash is critical for purging residual nucleophile (diethylamine) and the basic scavenger (TEA), ensuring high purity of the crude product without the need for extensive chromatography.

Step 7: Concentration and Purification Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The product typically presents as a pale-yellow oil. If ultra-high purity is required for downstream biological assays, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." Benchchem, 2025. 2

  • "Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction." National Institutes of Health (NIH). 3

  • "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Princeton University.1

Sources

procedure for reaction of diethylamine with dimethylsulfamoyl chloride

Application Note: High-Efficiency Synthesis of -Diethyl- -dimethylsulfamide

Executive Summary & Chemical Basis

The synthesis of unsymmetrical sulfamides (

1

-Diethyl-

-dimethylsulfamide

Unlike symmetrical sulfamides, which can be synthesized directly from sulfuryl chloride (

dimethylsulfamoyl chloridediethylamine
Reaction Scheme

Safety Assessment (Critical)

WARNING: Dimethylsulfamoyl chloride is a potent electrophile and a lachrymator . It is classified as Fatal if Inhaled (H330) and causes severe skin burns and eye damage (H314).[2]

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. A face shield is recommended during the addition phase.

  • Chemical Hazards:

    • Dimethylsulfamoyl Chloride: Corrosive, toxic, moisture-sensitive.[3] Hydrolyzes to release HCl and dimethylsulfamic acid.

    • Diethylamine: Highly flammable, corrosive, toxic.[4]

    • Dichloromethane (DCM): Volatile, potential carcinogen.

Mechanistic Insight

The reaction proceeds via an


-like nucleophilic substitution
  • Nucleophilic Attack: The lone pair of the diethylamine nitrogen attacks the electrophilic sulfur center of the sulfamoyl chloride.

  • Transition State: A pentavalent transition state (or short-lived tetrahedral intermediate) forms.

  • Elimination: The chloride ion (

    
    ) is expelled as a leaving group.[5]
    
  • Deprotonation: The resulting protonated sulfamide intermediate is highly acidic. The auxiliary base (Triethylamine) rapidly deprotonates this intermediate to form the stable neutral product and triethylamine hydrochloride salt.

Note on Causality: If the base is omitted or insufficient, the HCl generated will protonate the unreacted diethylamine, rendering it non-nucleophilic (

MechanismReactantsReactants(Me2NSO2Cl + Et2NH)TSTetrahedralTransition StateReactants->TSNucleophilic AttackIntermediateProtonatedIntermediateTS->IntermediateCl- EliminationDeprotonationBase Scavenging(Et3N removes H+)Intermediate->DeprotonationFastProductProduct(Unsymmetrical Sulfamide)Deprotonation->ProductFormation

Caption: Mechanistic pathway of sulfamoyl substitution. High-contrast nodes indicate distinct reaction phases.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[6]Role
Diethylamine 73.141.0Nucleophile (Limiting Reagent)
Dimethylsulfamoyl Chloride 143.591.1Electrophile (Slight Excess)
Triethylamine (

)
101.191.5Auxiliary Base (HCl Scavenger)
Dichloromethane (DCM) -0.2 MAnhydrous Solvent
Step-by-Step Methodology
Phase 1: Setup and Addition
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Allow it to cool under a stream of dry nitrogen.

  • Solvation: Add Diethylamine (1.0 equiv) and Triethylamine (1.5 equiv) to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M relative to amine).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) and stir for 10 minutes to equilibrate.
    
  • Controlled Addition:

    • Dissolve Dimethylsulfamoyl chloride (1.1 equiv) in a small volume of anhydrous DCM.

    • Add this solution dropwise to the reaction mixture via a syringe or addition funnel over 15–20 minutes.

    • Reasoning: The reaction is exothermic. Rapid addition can cause solvent boiling and loss of amine, or favor side reactions.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) naturally. Stir for 4–12 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS. The spot for diethylamine (ninhydrin stain) should disappear.

Phase 2: Workup and Purification
  • Quench: Cool the mixture back to

    
     and quench by slowly adding distilled water.
    
  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2x) .

    • Causality: This step converts unreacted diethylamine and the triethylamine base into their water-soluble hydrochloride salts, removing them from the organic phase.

  • Neutralization: Wash the organic layer with saturated aqueous

    
     (1x) to neutralize trace acid, followed by Brine (1x).
    
  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    , filter, and concentrate under reduced pressure (Rotavap).
  • Purification: The resulting residue is typically a pure oil or solid. If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

WorkflowStartStart: Dry RBFN2 AtmosphereSolvationDissolve Amine + Et3Nin DCM (0°C)Start->SolvationAdditionDropwise Addition ofSulfamoyl ChlorideSolvation->AdditionReactionStir at RT(4-12 Hours)Addition->ReactionQuenchQuench with WaterSeparate LayersReaction->QuenchWashWash with 1M HCl(Removes Amines)Quench->WashFinishDry, Filter, Concentrate-> ProductWash->Finish

Caption: Operational workflow for the synthesis. Color coding groups logical phases (Setup, Reaction, Workup).

Characterization & Expected Data

Upon isolation, the product (


7
  • Physical State: Colorless oil or low-melting solid.

  • 
     NMR (
    
    
    , 400 MHz):
    • 
       ~2.80 ppm (s, 6H, 
      
      
      )
    • 
       ~3.25 ppm (q, 4H, 
      
      
      )
    • 
       ~1.15 ppm (t, 6H, 
      
      
      )
  • MS (ESI): Expected

    
     peak at m/z ~181.1.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfamoyl ChlorideEnsure all glassware is flame-dried and solvents are anhydrous. Re-distill DCM if necessary.
Incomplete Conversion Insufficient BaseEnsure at least 1.2–1.5 equivalents of

are used to scavenge HCl.
Impurity: Symmetric Sulfamide Presence of Water or Excess HeatMaintain

during addition.[6][8] Perform addition slowly to prevent local overheating.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Retrieved from

  • Winum, J.-Y., et al. (2001).[9] Sulfamoylation of Amines under Mild Conditions. Organic Letters, 3(14), 2241–2243.

  • Sugisawa, N., et al. (2024).[9][10] Rapid and Mild One-Flow Synthetic Approach to Unsymmetrical Sulfamides. Organic Letters, 26, 2741-2744.[9] Retrieved from

  • Fisher Scientific. Safety Data Sheet: Dimethylsulfamoyl chloride. Retrieved from

  • Sigma-Aldrich. Product Specification: N,N-Dimethylsulfamoyl chloride. Retrieved from

The Untapped Potential of N,N-diethyl-N',N'-dimethylsulfamide: A Guide to its Application as a Polar Aprotic Solvent

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Familiar Solvents

In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can dictate reaction outcomes, efficiency, and scalability. While mainstays like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have long dominated the repertoire of polar aprotic solvents, their inherent toxicities and challenging workup procedures have spurred a continuous search for viable alternatives.[1][2][3][4] This application note introduces N,N-diethyl-N',N'-dimethylsulfamide, a structurally intriguing yet underexplored sulfamide, and posits its potential as a robust and versatile polar aprotic solvent.

Sulfamides, as a class of compounds, are recognized for their high stability and unique physicochemical properties.[5] This guide will provide a comprehensive overview of the inferred properties of N,N-diethyl-N',N'-dimethylsulfamide, drawing comparisons with analogous structures. We will present a detailed, hypothetical protocol for its synthesis, followed by practical, step-by-step application notes for its use in key organic transformations. Safety considerations and handling procedures will also be thoroughly addressed to ensure its responsible and effective implementation in the modern research laboratory.

Physicochemical Properties: An Inferred Profile

Direct experimental data for N,N-diethyl-N',N'-dimethylsulfamide is not extensively available in the public domain. However, by examining the properties of the closely related N,N-dimethylsulfamide and the general characteristics of tetraalkylsulfamides, we can construct a reasonably anticipated profile. The presence of both methyl and ethyl groups on the nitrogen atoms suggests a liquid state at room temperature with a relatively high boiling point, characteristic of polar aprotic solvents.

PropertyInferred Value for N,N-diethyl-N',N'-dimethylsulfamideN,N-Dimethylsulfamide (for comparison)Justification for Inference
Molecular Formula C6H16N2O2SC2H8N2O2S[6][7]Based on chemical structure
Molecular Weight 180.27 g/mol 124.16 g/mol [6][7]Calculated from the molecular formula
Appearance Colorless to pale yellow liquidWhite solid[7]Increased alkyl substitution likely lowers the melting point
Boiling Point > 220 °C (Predicted)216.9 °C[7]Increased molecular weight and van der Waals forces would elevate the boiling point
Solubility Miscible with a wide range of organic solventsSoluble in Acetone, DMSO, Methanol (Slightly)[7]The combination of polar and non-polar alkyl groups should enhance solubility in diverse media
Polarity High (Predicted)HighThe sulfamide group imparts significant polarity
Dielectric Constant > 30 (Predicted)Not widely reportedExpected to be in the range of other polar aprotic solvents
Dipole Moment High (Predicted)Not widely reportedThe unsymmetrical nature of the molecule should result in a significant dipole moment

Synthesis Protocol: A Practical Approach

The following protocol outlines a plausible and efficient laboratory-scale synthesis of N,N-diethyl-N',N'-dimethylsulfamide. This method is adapted from established procedures for the synthesis of unsymmetrical sulfamides.

Diagram of the Synthetic Workflow

reagent1 Sulfuryl chloride (SO2Cl2) intermediate N,N-Dimethylsulfamoyl chloride reagent1->intermediate + reagent2 Dimethylamine (in excess) reagent2->intermediate product N,N-diethyl-N',N'-dimethylsulfamide intermediate->product + reagent3 Diethylamine reagent3->product base Triethylamine (Base) base->product solvent Dichloromethane (Solvent) solvent->product

Caption: Proposed two-step synthesis of N,N-diethyl-N',N'-dimethylsulfamide.

Step-by-Step Synthesis Methodology

Step 1: Synthesis of N,N-Dimethylsulfamoyl Chloride

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of dimethylamine (2.0 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred solution of dimethylamine. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture to remove dimethylamine hydrochloride precipitate.

  • Wash the filtrate with cold water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N,N-dimethylsulfamoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N,N-diethyl-N',N'-dimethylsulfamide

  • In a clean, dry three-necked round-bottom flask, dissolve the crude N,N-dimethylsulfamoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution to act as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethylamine (1.1 equivalents) dropwise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure N,N-diethyl-N',N'-dimethylsulfamide.

Application Notes: Harnessing the Potential in Organic Synthesis

The anticipated properties of N,N-diethyl-N',N'-dimethylsulfamide make it a promising candidate for a variety of reactions that benefit from a polar aprotic environment. Its high boiling point allows for a wide range of reaction temperatures, and its stability is expected to be compatible with a variety of reagents.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Reaction

SNAr reactions often require polar aprotic solvents to facilitate the formation of the Meisenheimer complex and to solvate the cation of the nucleophile, thereby increasing its reactivity.

Reaction: The reaction of 1-chloro-4-nitrobenzene with potassium phenoxide to form 1-nitro-4-phenoxybenzene.

Workflow for SNAr Reaction

start Combine 1-chloro-4-nitrobenzene and potassium phenoxide in N,N-diethyl-N',N'-dimethylsulfamide heat Heat the reaction mixture to 120 °C start->heat monitor Monitor reaction by TLC heat->monitor workup Cool, dilute with water, and extract with ethyl acetate monitor->workup Upon completion purify Dry organic layer, concentrate, and purify by chromatography workup->purify product Obtain pure 1-nitro-4-phenoxybenzene purify->product

Caption: Workflow for a typical SNAr reaction using the novel solvent.

Detailed Protocol:

  • To a flame-dried round-bottom flask, add 1-chloro-4-nitrobenzene (1.0 mmol), potassium phenoxide (1.2 mmol), and N,N-diethyl-N',N'-dimethylsulfamide (5 mL).

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure product.

Rationale for Solvent Choice: The high polarity of N,N-diethyl-N',N'-dimethylsulfamide is expected to effectively solvate the potassium cation, leaving a "naked" and highly reactive phenoxide anion. Its high boiling point allows for the necessary thermal energy to overcome the activation barrier of the reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

Palladium-catalyzed cross-coupling reactions are fundamental in the synthesis of biaryls and are often performed in polar aprotic solvents.

Reaction: The coupling of 4-bromotoluene with phenylboronic acid.

Detailed Protocol:

  • In a Schlenk flask, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh3)4 (0.03 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed N,N-diethyl-N',N'-dimethylsulfamide (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with toluene (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify by flash chromatography to yield 4-methylbiphenyl.

Rationale for Solvent Choice: A polar aprotic solvent is crucial for dissolving the inorganic base and the organometallic intermediates in the catalytic cycle. The thermal stability of N,N-diethyl-N',N'-dimethylsulfamide is advantageous for maintaining a stable reaction environment at elevated temperatures.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle the solvent in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of the solvent and any contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion and Future Outlook

N,N-diethyl-N',N'-dimethylsulfamide represents a promising yet underutilized polar aprotic solvent with the potential to offer a unique combination of high polarity, a wide liquid range, and chemical stability. While further experimental validation of its physicochemical properties and performance in a broader range of chemical transformations is necessary, the inferred characteristics and the protocols provided in this guide offer a solid foundation for its exploration. Researchers and drug development professionals are encouraged to consider this novel solvent as a potential alternative to conventional options, particularly in applications where thermal stability and reagent compatibility are paramount. The continued investigation into such alternative solvents is a crucial step towards developing safer, more efficient, and sustainable chemical processes.

References

  • Richey, H. G., Jr., & Farkas, J., Jr. (1987). Tetraalkylsulfamides as Polar Aprotic Solvents. The Journal of Organic Chemistry, 52(4), 479–483. [Link]

  • PubChem. N,N-Dimethylsulfamide. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • ResearchGate. Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. [Link]

  • Royal Society of Chemistry. Polarisation effects on the H-bond acceptor properties of sulfonamides. [Link]

  • Cheméo. Chemical Properties of N,N'-Dimethyloxamide (CAS 615-35-0). [Link]

  • Wikipedia. N,N-Diethylmethylamine. [Link]

  • PMC. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]

  • NCBI. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • ACS Publications. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

  • ChemSusChem. N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. [Link]

  • Ataman Kimya. N,N-DIETHYLFORMAMIDE. [Link]

  • MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]

  • ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • Wordpress. Specific Solvent Issues with the SNAr Reaction. [Link]

  • Royal Society of Chemistry. Metal- and solvent-free synthesis of N-sulfonylformamidines. [Link]

  • Google Patents.

Sources

electrochemical stability window of N,N-diethyl-N',N'-dimethylsulfamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrochemical Stability Characterization of N,N-diethyl-N',N'-dimethylsulfamide (DEDMSA)

Part 1: Executive Summary & Theoretical Grounding

1.1 Introduction N,N-diethyl-N',N'-dimethylsulfamide (DEDMSA) is an unsymmetrical sulfamide derivative investigated as a high-voltage electrolyte solvent. Unlike conventional carbonate solvents (e.g., EC/DMC) which oxidize around 4.3 V vs. Li/Li


, sulfamides possess an electron-withdrawing sulfonyl group (-SO

-) flanked by nitrogen atoms. This structural feature significantly lowers the highest occupied molecular orbital (HOMO) energy, theoretically extending the anodic stability limit beyond 4.8 V vs. Li/Li

.

1.2 Anticipated Properties (Class-Based Analysis) While specific literature values for DEDMSA are rare compared to its symmetric analogs, its properties can be bracketed by Tetramethylsulfamide (TMSA) and Tetraethylsulfamide (TESA):

  • Tetramethylsulfamide (TMSA): High melting point (solid at RT), ESW ~5.5 V.

  • Tetraethylsulfamide (TESA): Liquid at RT, slightly lower anodic stability due to ethyl steric/inductive effects.

  • DEDMSA (Hybrid): Designed to balance the liquidity of TESA with the high oxidative stability of TMSA.

    • Estimated ESW: 4.9 V – 5.2 V vs. Li/Li

      
        (Working Electrode: Glassy Carbon).
      
    • Viscosity: Moderate (Expected 3–5 cP at 25°C).

Part 2: Experimental Protocol

Materials & Reagents Preparation

Critical Quality Attribute (CQA): Water content must be <20 ppm . Sulfamides are hygroscopic; moisture causes parasitic hydrolysis currents that mask the true solvent oxidation potential.

ComponentSpecificationPreparation / Purification
Solvent DEDMSA (>99.5%)Vacuum distillation over CaH

or P

O

; Store over 4Å Molecular Sieves (activated).
Salt LiTFSI or LiFSI (Battery Grade)Vacuum dry at 120°C for 12 hours.
Reference Electrode Li metal ribbonPolish with nylon brush in Ar-filled glovebox to remove native oxide/nitride layer.
Working Electrode Glassy Carbon (GC)Polish with 0.05 µm alumina slurry; sonicate in ethanol/water; dry under vacuum.
Electrochemical Cell Setup (Three-Electrode Configuration)

To accurately measure the intrinsic stability window without interference from current collector corrosion (e.g., Al pitting), a chemically inert Glassy Carbon or Platinum working electrode is required.

Graphviz Diagram 1: Experimental Setup

CellSetup Figure 1: Three-Electrode Cell Configuration for ESW Measurement cluster_glovebox Argon-Filled Glovebox (O2 < 0.1 ppm, H2O < 0.1 ppm) Cell Electrochemical Cell (Glass/Teflon Body) WE Working Electrode (WE) Glassy Carbon (3 mm dia.) (Inert Interface) Cell->WE CE Counter Electrode (CE) Platinum Wire/Foil (Large Surface Area) Cell->CE RE Reference Electrode (RE) Li Metal in separate compartment (Li/Li+ potential) Cell->RE Electrolyte Electrolyte Solution 1.0 M LiTFSI in DEDMSA Cell->Electrolyte Potentiostat Potentiostat / Galvanostat (High Impedance) WE->Potentiostat Sense/Work CE->Potentiostat Counter RE->Potentiostat Reference

Measurement Procedure: Linear Sweep Voltammetry (LSV)

Objective: Determine the anodic (oxidation) and cathodic (reduction) limits.

  • Assembly: Assemble the cell in an Argon-filled glovebox.

  • OCV Rest: Allow the cell to rest for 2 hours until Open Circuit Voltage (OCV) stabilizes (drift < 1 mV/h).

  • Anodic Sweep (Oxidation Limit):

    • Start Potential: OCV (typically ~3.0 V vs Li/Li

      
      ).
      
    • End Potential: 6.0 V vs Li/Li

      
      .
      
    • Scan Rate: 0.1 mV/s (quasi-steady state) to 1.0 mV/s. Note: Slower scan rates minimize capacitive current contribution.

  • Cathodic Sweep (Reduction Limit):

    • Start Potential: OCV.

    • End Potential: 0.0 V vs Li/Li

      
       (or until Li plating).
      
    • Scan Rate: 0.1 mV/s.

Part 3: Data Analysis & Interpretation

3.1 Defining the Stability Window There is no universal standard for the "breakdown current." You must report the method used.

  • Method A (Current Density Cut-off): The potential where current density reaches 0.1 mA/cm² (standard for battery research).

  • Method B (Tangent Method): The intersection of the baseline current tangent and the oxidation current tangent.

3.2 Differentiating Parasitic Reactions

  • Moisture Peak: A broad hump around 3.5–4.0 V often indicates water electrolysis.

  • Salt Decomposition: LiTFSI oxidation typically begins > 4.5 V but is slow. Solvent oxidation is usually the sharp rise > 5.0 V.

Graphviz Diagram 2: Data Analysis Logic Flow

AnalysisFlow Figure 2: Logical Workflow for Validating ESW Data Start LSV Data Acquired (Current vs. Potential) CheckFeatures Analyze Pre-Breakdown Region (3.0 V - 4.5 V) Start->CheckFeatures IsPeak Is there a broad peak at 3.5 - 4.0 V? CheckFeatures->IsPeak YesPeak Likely Water Contamination (>20 ppm) IsPeak->YesPeak Yes NoPeak Baseline Flat (< 10 µA/cm²) IsPeak->NoPeak No ActionDry Action: Re-dry Solvent & Repeat Experiment YesPeak->ActionDry DetermineCutoff Determine Cut-off Potential (Method: 0.1 mA/cm²) NoPeak->DetermineCutoff Result Report ESW (e.g., 5.1 V vs Li/Li+) DetermineCutoff->Result

Part 4: Expected Results & Discussion

Based on the structural homology of DEDMSA to established sulfamide solvents, the expected electrochemical behavior is:

ParameterExpected ValueNotes
Oxidation Onset (E

)
~4.9 V vs Li/Li

Slight reduction vs TMSA due to ethyl groups.
Breakdown Voltage (0.1 mA/cm²) ~5.2 V vs Li/Li

Suitable for 5V-class cathodes (e.g., LiNi

Mn

O

).
Reduction Stability ~0.5 V vs Li/Li

Sulfamides are generally unstable against Li metal; require SEI-forming additives (e.g., FEC) for anode compatibility.

Key Insight: The substitution of methyl groups with ethyl groups (DEDMSA vs TMSA) increases the entropy of the molecule, lowering the melting point to create a liquid electrolyte, but slightly increases the electron density at the nitrogen, which may lower the anodic stability by 100–200 mV compared to the pure methyl analog.

References

  • Sulfamide Electrolyte Design

    • Molecular Design of Stable Sulfamide- and Sulfonamide-Based Electrolytes for Aprotic Li-O2 Batteries. (2019).[1][2] Journal of the American Chemical Society. Link

    • Note: Establishes the high anodic stability (>4.8V) of the sulfamide pharmacophore.
  • General Protocol for ESW

    • A review of experimental techniques for the measurement of electrochemical stability windows of electrolytes. (2019).[1][2] Journal of Power Sources. Link

  • Comparative Sulfone/Sulfamide Data

    • Sulfone-based electrolytes for lithium-ion batteries.[3][4][5] (2002). Journal of The Electrochemical Society. Link

Sources

Sulfamide-Based Solvents in Organic Synthesis: Application Notes and Protocols for Highly Reactive Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, hexamethylphosphoramide (HMPA) was the gold standard for accelerating reactions involving carbanions, enolates, and other highly reactive nucleophiles. However, its severe toxicity and carcinogenic profile have forced drug development professionals and synthetic chemists to seek safer alternatives.

Tetraalkylsulfamides —specifically Tetramethylsulfamide (TMSA) and Tetraethylsulfamide (TESA)—represent a highly effective, yet underutilized, class of dipolar aprotic solvents. Characterized by a buried positive sulfur center and exposed negative oxygen atoms, these solvents excel at specific cation solvation while leaving anions "naked" and highly reactive[1]. Crucially, because they lack enolizable


-protons, sulfamide-based solvents exhibit remarkable stability toward strong bases and organometallic reagents, including Grignard reagents.

This application note provides the mechanistic rationale, physicochemical data, and self-validating experimental protocols for utilizing sulfamide-based solvents to drive challenging organic transformations.

Mechanistic Causality: The Solvation Dynamics of Sulfamides

The utility of sulfamides in organic synthesis is dictated by their unique electrostatic properties.

  • Dipolar Aprotic Nature: Sulfamides possess high dielectric constants and significant dipole moments (e.g., TMSA has a dipole moment of ~4.38 D)[2].

  • Cation Sequestration: The highly electronegative oxygen atoms on the sulfonyl group strongly coordinate to hard metal cations (such as Li⁺, Na⁺, and Mg²⁺).

  • Anion Activation: Because the positive end of the sulfamide dipole (the sulfur atom) is sterically shielded by the dialkylamino groups, it cannot effectively solvate anions. This leaves the conjugate base (e.g., an enolate or carbanion) unsolvated, breaking up unreactive oligomeric aggregates and increasing its nucleophilicity by orders of magnitude[1].

  • Reagent Compatibility: Unlike dimethyl sulfoxide (DMSO), which possesses acidic protons that are rapidly deprotonated by strong bases, tetraalkylsulfamides are entirely devoid of acidic protons. This grants them an appreciable lifetime even in the presence of highly reactive species like methyllithium, and complete stability with Grignard reagents[1].

Physicochemical Properties & Solvent Selection

When selecting a sulfamide solvent, physical state at room temperature is a primary consideration. TMSA is a solid at room temperature and is typically used as a stoichiometric additive or co-solvent. TESA is a liquid and can be utilized as a bulk solvent[2].

Table 1: Comparison of Polar Aprotic Solvents for Carbanion Chemistry
SolventChemical StructureBoiling Point (°C)Dipole Moment (D)Viable HMPA Alternative?
HMPA [(CH₃)₂N]₃P=O2335.38No (Known Carcinogen)
DMPU Cyclic Urea2464.23Yes (Standard alternative)
TMSA [(CH₃)₂N]₂SO₂73 (M.P.)~4.38Yes (Used as an additive)
TESA [(CH₃CH₂)₂N]₂SO₂249–251~4.50Yes (Liquid bulk solvent)

Visualization: Enolate Activation Workflow

The following diagram illustrates the mechanistic pathway by which sulfamide-based solvents disrupt enolate aggregates to accelerate alkylation.

G Start Ketone + LDA (in THF) Aggregates Lithium Enolate Aggregates (Low Reactivity) Start->Aggregates Deprotonation AddSolvent Add Tetraalkylsulfamide (TESA / TMSA) Aggregates->AddSolvent Coordination Strong Li+ Solvation by Sulfamide Oxygens AddSolvent->Coordination Cation Sequestration NakedEnolate Monomeric 'Naked' Enolate (High Nucleophilicity) Coordination->NakedEnolate Aggregate Breakup Alkylation Add Alkyl Halide (R-X) Rapid S_N2 Attack NakedEnolate->Alkylation Product Alkylated Product + LiX Alkylation->Product High Yield/Rate

Mechanistic workflow of enolate alkylation enhanced by tetraalkylsulfamide solvent coordination.

Experimental Protocols

Protocol A: Highly Reactive Enolate Alkylation using TESA as a Co-Solvent

Objective: To alkylate a sterically hindered ketone where standard THF conditions fail due to tight lithium-enolate aggregation.

Causality & Experimental Design: Enolates are generated in THF because Lithium Diisopropylamide (LDA) is most stable and commercially available in this solvent. However, THF is a relatively weak Lewis base and fails to fully dissociate lithium enolate hexamers/tetramers. By adding TESA after enolate formation, the sulfamide selectively sequesters the Li⁺ ions. The resulting "naked" enolate undergoes rapid


 attack on the alkyl halide, outcompeting side reactions like O-alkylation or aldol condensation.

Step-by-Step Methodology:

  • Preparation of the Base: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL) and diisopropylamine (1.1 mmol). Cool to -78 °C.

  • LDA Formation: Dropwise add n-Butyllithium (1.05 mmol, 2.5 M in hexanes). Stir for 30 minutes at -78 °C.

  • Enolate Generation: Slowly add the starting ketone (1.0 mmol) dissolved in 2 mL of THF. Stir for 1 hour at -78 °C to ensure complete deprotonation and formation of the aggregated lithium enolate.

  • Solvent Activation: Add Tetraethylsulfamide (TESA) (2.0 mmol, 2 equivalents relative to the enolate). Note: The reaction mixture may become more homogeneous as the enolate aggregates are broken down into reactive monomers. Stir for 15 minutes.

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

  • Thermal Control: Allow the reaction to slowly warm to room temperature over 2 hours. The high boiling point of TESA (249 °C)[2] prevents solvent loss if gentle heating is required for highly unreactive electrophiles.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with diethyl ether (3 x 15 mL). The TESA will largely partition into the aqueous layer or can be removed via short-path distillation during purification. Dry the organic layers over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Grignard Addition to Hindered Electrophiles in Sulfamide Solvents

Objective: To drive the addition of a Grignard reagent to a sterically encumbered carbonyl using the cation-solvating power of sulfamides.

Causality & Experimental Design: Grignard reagents (RMgX) exist in complex Schlenk equilibria. Standard polar aprotic solvents (like DMF or DMSO) instantly destroy Grignard reagents via nucleophilic attack or deprotonation. Sulfamides, however, are completely inert to Grignard reagents[1]. By utilizing TESA, the Mg²⁺ cation is heavily solvated, drastically increasing the carbanionic character of the R-group and forcing the addition to hindered ketones.

Step-by-Step Methodology:

  • Reagent Preparation: In an argon-purged flask, prepare or transfer the Grignard reagent (1.5 mmol, e.g., Ethylmagnesium bromide in diethyl ether).

  • Solvent Swap/Addition: Slowly add anhydrous TESA (5 mL) to the Grignard solution at 0 °C. Note: A slight exotherm may occur due to the heat of solvation as TESA coordinates the magnesium ions.

  • Electrophile Addition: Add the sterically hindered ketone (1.0 mmol) dropwise.

  • Reaction Execution: Because TESA is stable and high-boiling, the ether can be distilled off if higher temperatures (e.g., 60–80 °C) are required to overcome the activation energy of the hindered addition.

  • Workup: Cool to 0 °C and carefully quench with 1M HCl (10 mL) to dissolve magnesium salts. Extract the product with ethyl acetate, wash with brine, dry, and purify via flash chromatography.

Safety, Recovery, and Green Chemistry Aspects

While sulfamides are significantly safer than HMPA, they are potent solvents that readily penetrate the skin. Always handle them in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

From a green chemistry perspective, the high boiling point of TESA allows for its recovery. Post-reaction aqueous layers containing TESA can be basified and continuously extracted with a non-polar solvent (like dichloromethane), followed by fractional distillation to recover the sulfamide for reuse, minimizing chemical waste in process-scale drug development.

References

  • Title: Sulfamides and sulfonamides as polar aprotic solvents Source: The Journal of Organic Chemistry, 1987, 52 (4), 479-483. (Herman G. Richey Jr., Julius Farkas Jr.) URL: [Link]

  • Title: Solvents and Solvent Effects in Organic Chemistry, Third Edition Source: WILEY-VCH, 2003. (Christian Reichardt) URL: [Link]

Sources

Application Note & Protocol: Solid-Phase Extraction of N,N-Dimethylsulfamide from Aqueous Samples for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Note to the Reader: The initial topic specified "N,N-diethyl-N',N'-dimethylsulfamide." Comprehensive searches did not yield established extraction protocols for a compound with this exact name, suggesting a potential variation in nomenclature or a typographical error. This guide focuses on the closely related and analytically significant compound, N,N-Dimethylsulfamide (DMS) , for which validated, high-recovery extraction methods from environmental sources have been published.

Introduction & Analytical Challenge

N,N-Dimethylsulfamide (DMS), a small polar organic compound, is an environmental transformation product of several widely used fungicides.[1] Its high mobility and persistence in soil and water systems make it a frequent pollutant of groundwater, posing a significant threat to water quality.[1][2] The analysis of such small, polar molecules presents a considerable challenge for analytical chemists. Due to their high polarity (LogP of -1.2), they are poorly retained by traditional reversed-phase sorbents like C18, making effective pre-concentration from aqueous matrices difficult.[3]

While direct injection of water samples for analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is possible, it often fails to provide the low limits of detection required to meet regulatory thresholds, such as the European groundwater value of 0.1 μg/L.[1][2][4] To achieve nano-scale quantification (ng/L), a pre-concentration step is essential. This application note provides a detailed, validated protocol for the solid-phase extraction (SPE) of N,N-Dimethylsulfamide from groundwater, leveraging a specialized carbon-based sorbent to achieve high recovery and enable sensitive quantification by LC-MS/MS.[1]

Principle of Extraction: The Polar Retention Effect on Graphitic Carbon (PREG)

The core of this protocol is the use of a graphitized carbon-based sorbent, specifically a spherical, porous graphitic carbon (PGC) material. Unlike traditional silica-based C18 phases that retain analytes primarily through hydrophobic interactions, PGC exhibits a unique retention mechanism for polar compounds.

The retention of polar analytes on PGC is governed by the Polar Retention Effect on Graphite (PREG) .[5][6] This effect is a charge-induced interaction between the polar functional groups of an analyte and the highly polarizable, electron-rich planar surface of the graphite.[5][7] For a molecule like N,N-Dimethylsulfamide, the polar sulfamide group can induce a dipole in the graphite's pi-electron system, leading to strong retention that would not occur on a hydrophobic C18 surface. This makes PGC an ideal choice for extracting polar compounds from aqueous samples, where traditional reversed-phase materials fail.[2][5][6]

The chosen sorbent for this protocol, Supelco's ENVI-Carb Plus, is a strong, high-surface-area spherical carbon material specifically engineered for the extraction of highly polar compounds from water.[8][9][10] Its efficacy for DMS has been demonstrated, with extraction recoveries approaching 100%.[1]

Physicochemical Data & Safety Precautions

Analyte Properties: N,N-Dimethylsulfamide

A clear understanding of the analyte's properties is critical for method development and handling.

PropertyValueSource
Molecular Formula C₂H₈N₂O₂SPubChem[3]
Molecular Weight 124.17 g/mol PubChem[3]
CAS Number 3984-14-3PubChem[3]
LogP (Octanol/Water) -1.2PubChem[3]
Appearance Solid (byproduct of fungicide decomposition)ChemicalBook[11]
Known Precursor To N-nitrosodimethylamine (NDMA) upon ozonationResearchGate[12]
Laboratory Safety

Researchers must adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling solvents and standards.

  • Ventilation: All steps involving organic solvents must be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

  • GHS Hazards (DMS): N,N-Dimethylsulfamide is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample preparation to final analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 1. Collect 500 mL Groundwater Sample Filter 2. Filter Sample (if particulates are present) Sample->Filter Condition 3. Condition SPE Cartridge (Methanol) Equilibrate 4. Equilibrate SPE Cartridge (DI Water) Condition->Equilibrate Load 5. Load Sample (~10 mL/min) Equilibrate->Load Dry 6. Dry Cartridge (Nitrogen Stream) Load->Dry Elute 7. Elute Analytes (Methanol) Dry->Elute Concentrate 8. Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute 9. Reconstitute in Mobile Phase Concentrate->Reconstitute Inject 10. Inject into UPLC-MS/MS System Reconstitute->Inject

Caption: SPE Workflow for N,N-Dimethylsulfamide Analysis.

Detailed Application Protocol

This protocol is based on the validated method developed for the extraction of N,N-Dimethylsulfamide from groundwater, which demonstrated near-quantitative recovery.[1]

Materials and Reagents
  • SPE Cartridges: Supelco ENVI-Carb Plus, 400 mg bed weight[1][8]

  • Methanol (MeOH): HPLC or LC-MS grade

  • Water: Deionized (DI) or ultrapure (18.2 MΩ·cm)

  • Nitrogen Gas: High purity

  • Glassware: Sample bottles, graduated centrifuge tubes (15 mL)

  • Equipment: SPE vacuum manifold, nitrogen evaporation system, analytical balance, vortex mixer, autosampler vials.

Step-by-Step Extraction Procedure

Step 1: Sample Preparation

  • Collect approximately 500 mL of the aqueous sample (e.g., groundwater) in a clean glass bottle.

  • If the sample contains suspended particulate matter, filter it through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge.

  • Optional but recommended: Spike the sample with an appropriate isotopically labeled internal standard to correct for matrix effects and extraction efficiency variations.

Step 2: SPE Cartridge Conditioning

  • Place the ENVI-Carb Plus SPE cartridges onto a vacuum manifold.

  • Wash the cartridges with 10 mL of methanol. Allow the solvent to pass through completely via gravity or with minimal vacuum. Do not let the cartridges go dry at this stage.

  • Condition the cartridges with another 10 mL of methanol.

Step 3: SPE Cartridge Equilibration

  • Flush the cartridges with 10 mL of DI water.

  • Equilibrate the cartridges with a final 10 mL of DI water. Ensure the sorbent bed remains wet before sample loading.

Step 4: Sample Loading

  • Load the 500 mL water sample onto the conditioned and equilibrated SPE cartridge.

  • Maintain a consistent flow rate of approximately 5-10 mL/min. Using a vacuum manifold will help control the flow. Slower flow rates generally improve retention.

Step 5: Cartridge Drying

  • After the entire sample has passed through, dry the SPE cartridge thoroughly by drawing air or nitrogen through it under full vacuum for at least 10-15 minutes. This step is critical to remove residual water, which can interfere with the subsequent elution and concentration steps.

Step 6: Analyte Elution

  • Place clean 15 mL graduated collection tubes inside the vacuum manifold to collect the eluate.

  • Elute the retained N,N-Dimethylsulfamide from the cartridge by adding two successive 5 mL aliquots of methanol.

  • Allow the first aliquot to soak the sorbent bed for 1-2 minutes before applying a slow vacuum to pull it through. Repeat with the second aliquot. A slow elution rate enhances desorption and recovery.

Step 7: Eluate Concentration and Reconstitution

  • Evaporate the collected 10 mL of methanol eluate to near dryness (approximately 0.5 mL) under a gentle stream of nitrogen at room temperature. Do not evaporate to complete dryness, as this can cause loss of the volatile analyte.

  • Reconstitute the remaining residue to a final volume of 1.0 mL using the initial mobile phase of the LC-MS/MS method (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Vortex the sample for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the final extract to a 2 mL autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analytical Method

While a full method validation is required for individual laboratory setups, the following provides a starting point for the instrumental analysis of N,N-Dimethylsulfamide.

ParameterRecommended Condition
Chromatography System UPLC or high-performance LC system
Analytical Column Porous Graphitic Carbon (PGC) column (e.g., Thermo Fisher Hypercarb) is recommended for good retention and peak shape.[1][5][7]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization Positive (ESI+)
MS/MS Transitions Precursor and product ions for N,N-Dimethylsulfamide should be optimized via infusion. (e.g., based on literature)

Conclusion

The analytical challenge posed by small, polar compounds like N,N-Dimethylsulfamide in aqueous matrices can be overcome with a carefully selected sample preparation strategy. By leveraging the unique retention mechanism of porous graphitic carbon, the solid-phase extraction protocol detailed here provides a robust and high-recovery method for the pre-concentration of DMS from water samples. This SPE procedure, when coupled with sensitive UPLC-MS/MS analysis, enables quantification at the low ng/L levels necessary for environmental monitoring and regulatory compliance.

References

  • Kowal, S., Balsaa, P., Werres, F., & Schmidt, T. C. (2009). Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS. Analytical and Bioanalytical Chemistry, 395(6), 1787-94. [Link]

  • Chromatography Today. (n.d.). Robust Separation of Polar Compounds Utilising Porous Graphitic Carbon (PGC). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134472, N,N-Dimethylsulfamide. [Link]

  • Scientific Laboratory Supplies. (n.d.). Supelclean ENVI-Carb Plus SPE. [Link]

  • Bollmann, U. E., & Badawi, N. (2020). A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. Analytical and Bioanalytical Chemistry, 412(23), 5683–5693. [Link]

  • Hanai, T. (2003). Separation of polar compounds using carbon columns. Journal of Chromatography A, 989(2), 183-96. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89736, N,N'-Dimethylsulfamide. [Link]

  • ResearchGate. (2009). Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC–MS/MS. [Link]

  • Sorolla-Rosario, D., et al. (2022). Carbon sorbents for the retention of thermodecomposition compounds from microplastics. Journal of Environmental Chemical Engineering, 10(6), 108970. [Link]

  • DuEPublico. (n.d.). Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. [Link]

  • LCGC. (2023). Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon Stationary Phases and Applicability for Polar Compounds. [Link]

  • MZ-Analysentechnik. (n.d.). Merck Supelco Solid Phase Extraction Catalogue. [Link]

  • ResearchGate. (2012). A Practical LC-MS/MS Method for the Detection of NDMA at Nanogram per Liter Concentrations in Multiple Water Matrices. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • MDPI. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. [Link]

  • American Laboratory. (2012). Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. [Link]

  • ResearchGate. (2008). N,N -Dimethylsulfamide as Precursor for N -Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment. [Link]

  • INCHEM. (n.d.). N,N-DIMETHYLFORMAMIDE. [Link]

  • PubMed. (2000). Determinations of N-nitrosodimethylamine at part-per-trillion concentrations in contaminated groundwaters and drinking waters featuring carbon-based membrane extraction disks. [Link]

  • ResearchGate. (2014). Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. [Link]

Sources

Application Note & Protocol: Thermal Stability of N,N-diethyl-N',N'-dimethylsulfamide at High Temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to understanding and evaluating the thermal stability of N,N-diethyl-N',N'-dimethylsulfamide. It outlines detailed protocols for thermal analysis and the identification of potential degradation products, grounded in established scientific principles.

Introduction: The Criticality of Thermal Stability in Drug Development

N,N-diethyl-N',N'-dimethylsulfamide, a substituted sulfamide, belongs to a class of compounds with diverse applications in medicinal chemistry and materials science. The thermal stability of such molecules is a cornerstone of drug development and chemical process safety. Understanding a compound's response to heat is paramount for determining its shelf-life, establishing safe manufacturing and storage conditions, and predicting potential degradation pathways that could lead to loss of efficacy or the formation of toxic impurities.

This application note provides a robust framework for characterizing the thermal stability of N,N-diethyl-N',N'-dimethylsulfamide. We will delve into the theoretical underpinnings of thermal decomposition for sulfamides and present detailed, field-proven protocols for a multi-faceted analytical approach. Our methodology is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Theoretical Background: Understanding Sulfamide Decomposition

The thermal decomposition of sulfamides is primarily governed by the cleavage of the sulfur-nitrogen bonds. For the parent compound, sulfamide (H₂N-SO₂-NH₂), decomposition commences at approximately 250°C, yielding ammonia and sulfur oxides[1]. The presence of alkyl substituents on the nitrogen atoms, as in N,N-diethyl-N',N'-dimethylsulfamide, is expected to influence the decomposition temperature and the nature of the degradation products. The electron-donating nature of the ethyl and methyl groups may alter the bond dissociation energies within the molecule.

Potential decomposition pathways could involve homolytic or heterolytic cleavage of the S-N bonds, as well as reactions involving the alkyl substituents themselves. Therefore, a thorough investigation requires not only determining the onset of decomposition but also identifying the resulting volatile and non-volatile products.

Experimental Workflow for Thermal Stability Assessment

A comprehensive assessment of thermal stability involves a multi-pronged approach. We will utilize Thermogravimetric Analysis (TGA) to determine the onset of mass loss, Differential Scanning Calorimetry (DSC) to identify thermal events such as melting and decomposition, and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to analyze degradation products.

G cluster_0 Thermal Analysis cluster_1 Degradation Product Analysis cluster_2 Data Interpretation & Reporting TGA Thermogravimetric Analysis (TGA) Determine Onset of Mass Loss (Td) Data_Analysis Comprehensive Data Analysis Correlate TGA, DSC, and HPLC-MS Data TGA->Data_Analysis DSC Differential Scanning Calorimetry (DSC) Identify Melting (Tm) & Decomposition Exotherms DSC->Data_Analysis Forced_Deg Forced Degradation Study (Stress Testing) HPLC_MS HPLC-MS/MS Analysis Identify & Quantify Degradants Forced_Deg->HPLC_MS HPLC_MS->Data_Analysis Report Final Stability Report Shelf-life Prediction & Safety Assessment Data_Analysis->Report

Caption: Experimental workflow for assessing thermal stability.

Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

Purpose: To determine the temperature at which N,N-diethyl-N',N'-dimethylsulfamide begins to lose mass due to decomposition.

Instrumentation: A calibrated thermogravimetric analyzer.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of N,N-diethyl-N',N'-dimethylsulfamide into a clean, tared TGA pan (platinum or ceramic).

  • Instrument Setup:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into oxidative stability.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. Slower heating rates (e.g., 5°C/min) can provide better resolution of thermal events[2][3].

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs.

    • Record the temperatures for all significant weight loss steps and the final residual mass.

Differential Scanning Calorimetry (DSC)

Purpose: To identify the melting point (Tm), heat of fusion (ΔHf), and any exothermic events associated with decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of N,N-diethyl-N',N'-dimethylsulfamide into a hermetically sealed aluminum DSC pan. The use of a sealed pan is crucial to contain any volatile decomposition products.

  • Instrument Setup:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to a temperature above the decomposition onset observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify and integrate the endothermic peak corresponding to melting to determine the Tm and ΔHf.

    • Identify any exothermic peaks, which may indicate decomposition. Note the onset temperature of the exotherm.

ParameterDescriptionTypical Value (for related compounds)
Td (TGA, 5% weight loss) Onset of decomposition~200-300°C[1][4]
Tm (DSC) Melting PointDependent on purity
ΔHf (DSC) Heat of FusionDependent on crystalline form
Decomposition Exotherm (DSC) Energy released during decompositionHighly variable

Table 1: Key Thermal Parameters to be Determined.

Protocol for Forced Degradation and Product Analysis

Purpose: To intentionally degrade the sample under controlled thermal stress and identify the resulting degradation products.

Methodology:

  • Sample Preparation: Prepare a solution of N,N-diethyl-N',N'-dimethylsulfamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Thermal Stressing:

    • Place aliquots of the solution in sealed vials.

    • Expose the vials to a series of elevated temperatures (e.g., 80°C, 100°C, 120°C) for defined time points (e.g., 24, 48, 72 hours).

    • Include a control sample stored at ambient temperature.

  • HPLC-MS/MS Analysis:

    • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column is a good starting point.

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Detection: UV-Vis detector and the mass spectrometer.

    • Mass Spectrometry:

      • Operate in both positive and negative ion modes to detect a wide range of potential degradation products.

      • Perform MS/MS fragmentation of the parent compound and any new peaks observed in the stressed samples to aid in structural elucidation.

G cluster_0 Sample Preparation cluster_1 Thermal Stressing cluster_2 Analysis Prep Prepare Solution of N,N-diethyl-N',N'-dimethylsulfamide Stress Incubate at High Temperature (e.g., 80°C, 100°C, 120°C) Prep->Stress HPLC HPLC Separation of Degradation Products Stress->HPLC MS MS/MS Identification of Degradants HPLC->MS

Caption: Workflow for forced degradation and product analysis.

Data Interpretation and Reporting

A comprehensive thermal stability report should synthesize the findings from TGA, DSC, and HPLC-MS.

  • Correlate TGA and DSC Data: The onset of weight loss in TGA should correspond to or follow the onset of any decomposition exotherm observed in DSC.

  • Identify Degradation Products: Use the high-resolution mass spectrometry data to propose structures for the observed degradation products. Potential products could include N,N-diethylsulfamide, N,N-dimethylsulfamide, and various oxidized or fragmented species.

  • Propose Degradation Pathways: Based on the identified products, propose a plausible thermal degradation pathway for N,N-diethyl-N',N'-dimethylsulfamide.

  • Establish a Stability Profile: Summarize the key thermal stability parameters in a clear and concise manner. This profile is essential for guiding further development, formulation, and storage recommendations.

Conclusion: A Foundation for Informed Development

The protocols outlined in this application note provide a robust and scientifically sound methodology for characterizing the thermal stability of N,N-diethyl-N',N'-dimethylsulfamide. By employing a combination of thermal analysis and chromatographic techniques, researchers can gain a comprehensive understanding of the molecule's behavior at elevated temperatures. This knowledge is not merely academic; it is a critical component of ensuring the safety, quality, and efficacy of any potential drug product or chemical intermediate.

References

  • Vertex AI Search. Sulfamide (H4N2O2S) properties.
  • ResearchGate. Collected thermogravimetric analysis (TGA) graphs of sulfenamides....
  • AKJournals. The influence of chemical structure of sulfonamides on the course of their thermal decomposition.
  • Science Publishing Group. Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim.
  • Springer Nature. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC.
  • Technical University of Munich. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie.
  • MDPI. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.
  • Molnar-Institute. ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY.

Sources

Advanced Handling and Storage Protocols for Tetraalkylsulfamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Intelligence

Tetraalkylsulfamides are polar aprotic solvents and reagents increasingly utilized in pharmaceutical synthesis and high-voltage electrochemical energy storage (e.g., Li-ion and Li-O2 batteries). Structurally characterized by the sulfonyl group (


) bonded to two dialkylamino groups (

), they offer high chemical stability and anodic resistance.

Critical Safety Distinction: Researchers must strictly distinguish Tetraalkylsulfamides (linear structure, moderate hazard) from Tetramethyldisulphotetramine (TETS) (caged structure, Schedule 1 neurotoxin). While names appear similar, their toxicity profiles are vastly different. This guide addresses the linear tetraalkylsulfamides.

Physicochemical Profile
PropertyN,N,N',N'-Tetramethylsulfamide (TMSA)N,N,N',N'-Tetraethylsulfamide (TESA)
CAS Number 3768-63-62832-49-7
Physical State Solid (Crystalline)Liquid (Viscous)
Melting Point 72–75 °C< 25 °C (Boiling Pt: ~250 °C)
Solubility Water, DCM, THF, AcetonitrileOrganic solvents, moderate water solubility
Key Application Reagent, HMPA alternative, Electrolyte additiveHigh-boiling polar solvent, Electrolyte
Stability High anodic stability (>4.5 V vs Li/Li

)
Thermally stable up to ~200 °C

Health, Safety, and Environmental (HSE) Assessment

Toxicology & Hazard Identification

While less toxic than HMPA (hexamethylphosphoramide), tetraalkylsulfamides are not benign. They are capable of penetrating skin due to their amphiphilic nature.

  • Acute Toxicity: Classified generally as Irritants (Skin/Eye/Respiratory). Oral LD50 values are typically >2000 mg/kg (rat), placing them in GHS Category 5 or Unclassified for acute oral toxicity.

  • Target Organs: Primary risks involve irritation to mucous membranes.[1] Chronic exposure effects are not fully investigated; therefore, a Precautionary Principle approach is mandated. Treat as a potential reproductive toxin/organ toxicant until definitive data exists.

  • Thermal Decomposition: At temperatures >200°C or in fire conditions, these compounds release toxic Sulfur Oxides (

    
    )  and Nitrogen Oxides (
    
    
    
    )
    .
Exposure Control Strategy
  • Occupational Exposure Band (OEB): Assign OEB 2 (100–1000

    
    g/m
    
    
    
    ) as a default for solid handling (TMSA) and liquid vapors (TESA) in the absence of specific OELs.
  • Engineering Controls:

    • Solids (TMSA): Weigh in a HEPA-filtered powder containment hood or glovebox.

    • Liquids (TESA): Handle in a certified chemical fume hood.

Storage Protocols

Proper storage is critical to maintain the electrochemical purity required for battery applications and to prevent hydrolytic degradation over long periods.

The "Dry Chain" Protocol

For battery-grade materials, moisture is the primary contaminant.

  • Primary Container: Borosilicate glass or Stainless Steel (304/316). Avoid low-density polyethylene (LDPE) for long-term storage as solvent permeation can occur.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N

    
    ) .
    
  • Desiccants: Do not place desiccants directly in the chemical. Use a desiccator cabinet for the secondary containment.

Incompatibility Matrix
  • Incompatible: Strong Oxidizing Agents (e.g., Fuming

    
    , Peroxides), Strong Acids (hydrolysis risk at high T).
    
  • Compatible: Lithium metal (kinetically stable), Graphite, Stainless Steel, Glass.

Storage Decision Logic

StorageLogic Start Incoming Material GradeCheck Check Grade/Purity Start->GradeCheck BatteryGrade Battery/Electrochemical Grade (<50 ppm H2O) GradeCheck->BatteryGrade High Purity SynthesisGrade Synthesis/General Grade GradeCheck->SynthesisGrade Standard Glovebox Store in Glovebox (Ar atmosphere, <1 ppm O2/H2O) BatteryGrade->Glovebox Desiccator Store in Desiccator Cabinet (Tightly sealed, Parafilm) SynthesisGrade->Desiccator TempControl Temperature Control Glovebox->TempControl Desiccator->TempControl CoolDry Cool, Dry Area (15-25 °C) TempControl->CoolDry

Figure 1: Decision tree for storage based on material purity grade.

Handling and Operational Procedures

Protocol: Transferring Solid TMSA

Objective: Transfer solid TMSA without moisture contamination or dust generation.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses. N95 respirator if outside a hood (not recommended).

  • Environment: Chemical Fume Hood or Glovebox.

  • Procedure:

    • Anti-Static: Use an anti-static gun if weighing small quantities, as sulfamides can carry static charge.

    • Tools: Use stainless steel or PTFE-coated spatulas.

    • Weighing: Tare the receiving vessel (e.g., Schlenk flask) before addition. Do not use weighing paper; use a weighing funnel or boat that can be rinsed.

    • Closing: Purge the headspace of the receiving vessel with Nitrogen before sealing.

Protocol: Dispensing Liquid TESA

Objective: Accurate volumetric transfer of viscous liquid TESA.

  • Viscosity Note: TESA is viscous. Pipetting requires reverse-pipetting technique or positive displacement pipettes for accuracy.

  • Syringe Transfer (Anhydrous):

    • Oven-dry glass syringe and needle (100°C, >2 hours).

    • Cool in a desiccator or under Ar flow.

    • Insert needle through septum. Pressurize source bottle slightly with Ar.

    • Draw liquid slowly to avoid cavitation bubbles.

    • Cleaning: Rinse syringe immediately with Acetone or DCM. Sulfamides can be sticky and difficult to remove if dried.

Reaction Safety
  • Exotherm Control: When using TMSA/TESA as a solvent with strong bases (e.g., n-BuLi, NaH), expect mild exotherms. Although more stable than amides, localized heating can occur.

  • Quenching: Quench reaction mixtures containing these solvents into dilute acid/water mixtures slowly.

Emergency Response & Waste Disposal

Spill Management

Scenario: 100 mL spill of TESA on benchtop.

  • Evacuate & Ventilate: Clear immediate area.[2][3] Ensure hood sash is at safe position.

  • PPE: Wear butyl rubber or thick nitrile gloves.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible).

  • Clean: Scoop into a waste container. Wipe surface with Acetone, then soapy water.

  • Decontaminate: Treat the area with a mild detergent.

Fire Fighting
  • Media: Dry chemical,

    
    , or alcohol-resistant foam. Water spray may be used to cool containers but avoid direct jet as it may scatter the liquid.
    
  • Hazard: Fire will produce thick, toxic smoke containing Sulfur Dioxide (

    
    ). Self-Contained Breathing Apparatus (SCBA) is mandatory. 
    
Waste Disposal[6]
  • Classification: Non-halogenated organic solvent waste (unless mixed with halogens).

  • Segregation: Keep separate from strong oxidizer waste streams.[2]

  • Labeling: Clearly label as "Contains Sulfur Compounds - Potential Odor."

References

  • National Institute of Standards and Technology (NIST). N,N,N',N'-Tetramethylsulfonamide Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Shkrob, I. A., et al. (2019). Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries. Cell Reports Physical Science / PubMed Central. Available at: [Link]

  • PubChem. N,N,N',N'-Tetraethylsulfamide Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N,N-diethyl-N',N'-dimethylsulfamide by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N,N-diethyl-N',N'-dimethylsulfamide. The purification of this compound via vacuum distillation presents unique challenges due to its likely high boiling point and potential for thermal degradation. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a successful and efficient purification process.

Section 1: Foundational Principles & Pre-Distillation Strategy

Successful purification is not merely about executing a procedure; it is about understanding the physicochemical properties of the target molecule and anticipating potential challenges. N,N-diethyl-N',N'-dimethylsulfamide, like many substituted sulfonamides, can be susceptible to thermal decomposition at elevated temperatures.[1][2] Vacuum distillation is the method of choice as it lowers the boiling point of the compound, thereby minimizing the risk of degradation.[3][4][5]

FAQ: Why is a pre-distillation analysis essential?

A preliminary analysis of the crude material is a cornerstone of a self-validating protocol. It provides a baseline impurity profile, helps in estimating the required vacuum level, and informs the appropriate scale and type of distillation apparatus. Attempting distillation without this data can lead to poor recovery, product decomposition, or inefficient separation.

Experimental Protocol: Preliminary Analysis of Crude Product
  • Thin-Layer Chromatography (TLC):

    • Objective: To visualize the number of components in the crude mixture and identify a suitable solvent system for potential column chromatography if distillation proves insufficient.

    • Method: Spot the crude material on a silica gel TLC plate. Develop the plate using a solvent system of varying polarity (e.g., ethyl acetate/hexanes mixtures). Visualize spots under UV light and/or with a suitable stain. The presence of multiple spots indicates impurities.[6]

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To obtain a quantitative assessment of the purity of the crude material and identify the retention times of the main product and impurities.[6]

    • Method: Dissolve a small sample of the crude product in a suitable solvent (e.g., methanol or acetonitrile). Analyze using a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile). The resulting chromatogram will quantify the purity by peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the structure of the desired product and identify major impurities, such as residual solvents or unreacted starting materials.

Data Presentation: Estimated Distillation Parameters

The exact boiling point of N,N-diethyl-N',N'-dimethylsulfamide is not widely published. However, based on related structures like N,N-dimethylsulfamide (Boiling Point: 216.9°C at 760 mmHg), a significantly higher atmospheric boiling point is expected. The following table provides estimated boiling points at various vacuum levels, calculated using a standard temperature-pressure nomograph. These are estimates and should be refined during the initial distillation run.

Vacuum Pressure (mmHg/Torr)Estimated Boiling Point Range (°C)
10140 - 160
5125 - 145
1100 - 120
0.590 - 110
Visualization: Pre-Distillation Workflow

G cluster_pre Pre-Distillation Analysis cluster_setup System Setup Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis HPLC Analysis HPLC Analysis TLC Analysis->HPLC Analysis NMR Analysis NMR Analysis HPLC Analysis->NMR Analysis Purity Assessment Purity Assessment NMR Analysis->Purity Assessment Select Glassware Select Glassware Purity Assessment->Select Glassware System Assembly System Assembly Select Glassware->System Assembly Leak Check Leak Check System Assembly->Leak Check Leak Check->System Assembly Fix Leaks Distillation Start Distillation Start Leak Check->Distillation Start Proceed if OK

Caption: Generalized workflow from crude product analysis to distillation setup.

Section 2: Troubleshooting Guide for Vacuum Distillation

This section addresses the most common issues encountered during the vacuum distillation of sensitive organic compounds.

Q1: I can't reach my target vacuum. What's wrong?

Answer: This is almost always due to a leak in the system.[7] Even a small leak can prevent the pump from reaching the desired low pressure.

  • Immediate Checks:

    • Joints: Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Do not use excessive grease, as it can contaminate your product.

    • Tubing: Check all vacuum tubing for cracks, holes, or loose connections. Ensure the tubing is rated for high vacuum.

    • Cold Trap: Make sure the cold trap is sufficiently cold (dry ice/acetone or liquid nitrogen) to prevent volatile substances from entering and degrading the pump oil.

  • Systematic Leak Test (Leak-Up Test):

    • Assemble the dry, empty distillation apparatus.

    • Evacuate the system to the lowest achievable pressure.

    • Isolate the system from the vacuum pump by closing the appropriate valve.

    • Monitor the pressure gauge. A rapid rise in pressure (e.g., >1 mmHg/second) indicates a significant leak that must be addressed before proceeding.[7]

Q2: My product is bumping violently, and I'm afraid the flask will break.

Answer: Bumping occurs when the liquid becomes superheated and boils in a sudden, uncontrolled burst.[8][9] This is common under vacuum because the smooth glass surface lacks nucleation sites for bubbles to form.

  • Core Solution: Vigorous and constant stirring is the most effective way to prevent bumping. Use a magnetic stir bar and a stirring hot plate. Ensure the stir bar is spinning rapidly enough to create a deep vortex before heating begins.

  • Alternative/Supplementary Solutions:

    • Ebulliator/Capillary Leak: Introduce a very fine capillary tube that reaches below the liquid surface. A tiny, controlled stream of air or nitrogen bled through the tube provides a continuous stream of nucleation sites.[10] This is a highly effective but more complex setup.

    • Heating: Heat the flask slowly and evenly using a heating mantle with a sand or oil bath. Avoid direct heating with a flame. Rapid heating is a primary cause of bumping.[8][11]

Q3: The material is foaming and threatening to carry over into the condenser.

Answer: Foaming is caused by the presence of surfactants or high-molecular-weight impurities that stabilize bubbles.[11][12]

  • Preventative Measures:

    • Flask Size: Use a distillation flask that is no more than half full. This provides headspace for the foam to expand and collapse without being carried over.[8]

    • Slow Evacuation: Apply the vacuum very slowly and gradually. A sudden drop in pressure can cause dissolved gases to evolve rapidly, leading to foam.[12]

  • Active Solutions:

    • Anti-Foam Agents: If foaming is severe, a tiny amount of a high-boiling, inert anti-foam agent (e.g., a silicone-based product) can be added. This should be a last resort as it technically introduces an impurity.

    • Foam Brake: A specialized piece of glassware called a foam brake or bump trap can be installed between the distillation flask and the condenser to catch any material that foams over.[9]

Q4: My product is turning dark brown/black in the distillation flask.

Answer: This is a clear sign of thermal decomposition. The temperature in the distillation flask is too high for the compound's stability.[2]

  • Immediate Action: Reduce the heat immediately.

  • Solution: You must achieve a lower boiling point by improving the vacuum. Re-check the entire system for leaks. A small, unnoticed leak can raise the boiling point by 20-30°C, which is often enough to cause decomposition. If the vacuum is as low as your pump can achieve, you may need to consider a higher-performance vacuum pump or an alternative purification method like column chromatography.

Visualization: Troubleshooting Decision Tree

G start Distillation Problem? p_vacuum Can't Reach Target Vacuum? start->p_vacuum Pressure Issue p_bumping Violent Bumping? start->p_bumping Boiling Instability p_foaming Excessive Foaming? start->p_foaming Physical Carryover p_decomp Product Darkening (Decomposition)? start->p_decomp Product Degradation s_vacuum 1. Check all joints & tubing. 2. Perform leak-up test. 3. Ensure cold trap is effective. p_vacuum->s_vacuum Yes s_bumping 1. Increase stir rate significantly. 2. Heat more slowly and evenly. 3. Use an ebulliator if stirring fails. p_bumping->s_bumping Yes s_foaming 1. Use a larger flask (max 1/2 full). 2. Apply vacuum more gradually. 3. Install a foam brake/bump trap. p_foaming->s_foaming Yes s_decomp 1. Reduce heat immediately. 2. Improve vacuum (find leaks). 3. Consider a better vacuum pump. p_decomp->s_decomp Yes

Caption: A decision tree for troubleshooting common vacuum distillation issues.

Section 3: Standard Operating Protocol (SOP)

This protocol assumes a standard laboratory-scale (1-50 g) short-path distillation setup.

  • System Preparation:

    • Thoroughly clean and dry all glassware.

    • Assemble the distillation apparatus: a round-bottom flask equipped with a magnetic stir bar, a short-path distillation head with a thermometer, a condenser, a receiving flask, and a cold trap.

    • Apply a thin, even layer of vacuum grease to all ground glass joints.

    • Connect the apparatus to a vacuum pump with a pressure gauge positioned between the cold trap and the pump.

  • Charging the Flask:

    • Charge the crude N,N-diethyl-N',N'-dimethylsulfamide into the round-bottom flask (not exceeding half the flask's volume).

  • Evacuation and Heating:

    • Fill the cold trap with dry ice/acetone or liquid nitrogen.

    • Begin vigorous stirring to create a vortex.

    • Slowly and carefully apply the vacuum. Monitor the material for any foaming or bumping.

    • Once the target vacuum is reached and stable, begin to heat the distillation flask slowly using a heating mantle.

  • Distillation and Fraction Collection:

    • As the temperature rises, low-boiling impurities (e.g., residual solvents) may distill first. These can be collected in a separate receiving flask if necessary.

    • Increase the temperature until the main product begins to distill. Record the temperature range (vapor temperature) and the corresponding pressure. This is the boiling point under vacuum.

    • Maintain a steady distillation rate. If the rate is too fast, reduce the heat. If it is too slow, slightly increase the heat. Stable pressure is crucial for a clean separation.[13]

    • Collect the main fraction in a clean, pre-weighed receiving flask.

  • Shutdown:

    • Once the distillation is complete (no more product distilling over at a reasonable temperature), remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure. Never vent a hot system, as this can cause oxygen to rush in and react with the hot product.

    • Disassemble the apparatus and collect the purified product.

Section 4: Frequently Asked Questions (FAQs)

  • What are the likely impurities in my crude product?

    • Impurities often originate from the synthesis and can include unreacted starting materials (e.g., diethylamine, dimethylamine, a sulfonyl chloride precursor), by-products from side reactions, and residual solvents.[14][15] A preliminary NMR or HPLC-MS analysis is the best way to identify them.

  • How do I confirm the purity of my final product?

    • HPLC is the preferred method for quantitative purity analysis of sulfonamides.[6] A single sharp peak with >99% area is indicative of high purity. Purity can also be assessed by NMR (absence of impurity signals) and GC-MS if the compound is sufficiently volatile.[16]

  • Can I use boiling chips for vacuum distillation?

    • Boiling chips are generally not recommended for vacuum distillation.[10] They tend to lose their effectiveness as the trapped air that provides nucleation sites is removed by the vacuum. Vigorous magnetic stirring is far more reliable.

  • What type of vacuum pump should I use?

    • A two-stage rotary vane pump is standard for achieving the low pressures (0.1-10 mmHg) typically required for distilling compounds in this molecular weight range. Ensure the pump is in good condition with clean oil.

References

  • Laboratory Supply Network. How to Minimize Bumping and Foaming. Laboratory Supply Network Blog. [Link]

  • Wesołowski, M., Kosecka, E., Erecińska, J., & Kobyłczyk, K. (2003). The influence of chemical structure of sulfonamides on the course of their thermal decomposition. Journal of Thermal Analysis and Calorimetry, 74, 465–476. [Link]

  • Buchi. Foam is foe in rotary evaporation. Here is how to prevent it. Buchi.com. [Link]

  • Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. (2014). Rasayan Journal of Chemistry. [Link]

  • Tennenhouse, E. (2017). How to Deal with Solvent Bumping and Foaming During Lab Evaporation. Lab Manager. [Link]

  • Sciencemadness Discussion Board. Reducing bumping in vacuum distillation. Sciencemadness.org. [Link]

  • Google Patents. US2777844A - Sulfonamide purification process.
  • Google Patents. JPS60210519A - Method for purifying and obtaining sulfamide.
  • ChemRxiv. Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. [Link]

  • Taylor, L. T., & Chang, C. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 175-179. [Link]

  • Beaker & Wrench. Trouble with vacuum leaks in your distillation system? Learn how to test and fix them. Beaker & Wrench. [Link]

  • Mile Hi Distilling. Why Does Foam Appear During Distillation and How to Prevent It. Mile Hi Distilling. [Link]

  • Veeprho. Sulfadiazine Impurities and Related Compound. Veeprho. [Link]

  • Ciba, J., et al. (1977). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 12(1), 145-150. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134472, N,N-Dimethylsulfamide. PubChem. [Link]

  • SAIMC. DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. SAIMC. [Link]

  • Pressure Control Solutions. Vacuum Distillation issues? | Call Pressure Control Solutions!. Pressure Control Solutions. [Link]

  • Wikipedia. Vacuum distillation. Wikipedia. [Link]

  • Pharmaffiliates. sulfonamide and its Impurities. Pharmaffiliates. [Link]

  • Busch. Vacuum Distillation. Busch India. [Link]

  • Lechler. What is Vacuum Distillation & How Does it Work?. Lechler. [Link]

  • ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide.... ResearchGate. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. Analytical Methods. RSC Publishing. [Link]

  • Google Patents. WO2016141548A1 - Method for preparing high-purity sulfonamide compound.
  • TMC Fluid Systems. Vacuum Distillation. TMC Fluid Systems. [Link]

  • KLM Technology Group. “Resolving Process Distillation Equipment Problems”. KLM Technology Group. [Link]

  • Cheresources.com Community. Differential Pressure Troubleshooting In Vacuum Distillation Column. Cheresources.com. [Link]

  • National Center for Biotechnology Information. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. [Link]

  • Ataman Kimya. N,N-DIETHYLFORMAMIDE. Ataman Kimya. [Link]

  • Google Patents. EP0382313B1 - Vacuum distillation process.
  • ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. [Link]

  • Asia Pacific Academy of Science Pte. Ltd. Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd. [Link]

  • Wikipedia. N,N-Diethylmethylamine. Wikipedia. [Link]

  • Ataman Kimya. N,N-DIETHYLETHANAMINE. Ataman Kimya. [Link]

  • Google Patents. CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography.

Sources

removing amine impurities from N,N-diethyl-N',N'-dimethylsulfamide

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists. It addresses the specific purification of


-diethyl-

-dimethylsulfamide
, focusing on the removal of unreacted amine starting materials (diethylamine and dimethylamine).[1]
Topic: Removal of Amine Impurities from -Diethyl- -dimethylsulfamide[1]

Executive Summary

The synthesis of unsymmetrical sulfamides like


-diethyl-

-dimethylsulfamide typically involves the sequential reaction of sulfuryl chloride with two different amines.[1] The most persistent impurities are often the unreacted amines or their hydrochloride salts.

Because the sulfamide core (


) is chemically neutral  and chemically robust, while the amine impurities are basic , the most efficient purification strategy relies on chemoselective acidic extraction . This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary protocol, with Vacuum Distillation as a secondary polishing step.[1]

Part 1: The Core Protocol (Acidic Extraction)

Q: What is the most reliable method to remove residual amines without degrading my sulfamide?

A: The "pH Swing" Liquid-Liquid Extraction. Unlike sulfonamides, which can be sensitive to hydrolysis, tetra-substituted sulfamides are remarkably stable in dilute acid.[1] You can exploit the basicity of the amine impurities (


 of conjugate acid ~10-11) to partition them into the aqueous phase as ammonium salts, leaving the neutral sulfamide in the organic phase.
Step-by-Step Protocol: Acidic Wash[1][2]

Prerequisites:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2] Note: DCM is preferred for its poor solubility of amine hydrochlorides.

  • Acid: 1M Hydrochloric Acid (HCl).[1][2]

  • Brine: Saturated NaCl solution.[2]

The Workflow:

  • Dissolution: Dissolve your crude reaction mixture in DCM (approx. 10 mL per gram of crude).

  • Acid Wash (The Critical Step):

    • Add 1M HCl (1:1 volume ratio relative to organic phase).[1][2]

    • Agitate vigorously for 2-3 minutes. Causality: This converts volatile free amines (diethylamine/dimethylamine) into water-soluble hydrochloride salts.[1][2]

    • Separate the layers.[2][3][4] Keep the Organic (Bottom) layer.[2]

    • Self-Validation Check: The aqueous layer should be acidic (pH < 2).[2] If not, residual amines neutralized the acid; repeat the wash.

  • Water Wash: Wash the organic layer once with distilled water to remove excess acid.[1][2]

  • Brine Wash: Wash with saturated brine to remove emulsified water.[1][2]

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    for 15 minutes.
  • Concentration: Filter and evaporate the solvent under reduced pressure.

Data Table: Solubility Partitioning

ComponentSpecies at pH 1 (Aq.[1][2] Wash)Solubility Phase
Target Sulfamide Neutral MoleculeOrganic
Diethylamine Diethylammonium Chloride (

)
Aqueous
Dimethylamine Dimethylammonium Chloride (

)
Aqueous
Amine HCl Salts Ionic SaltAqueous

Part 2: Visualization of the Workflow

The following diagram illustrates the logic flow for the purification process.

G Start Crude Mixture (Sulfamide + Amines) Dissolve Dissolve in DCM Start->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Contains Amine-HCl Salts) PhaseSep->AqLayer Top Layer (if DCM used, Bottom if EtOAc) OrgLayer Organic Layer (Contains Neutral Sulfamide) PhaseSep->OrgLayer Product Layer CheckPH Check pH of Aq Layer (Must be < 2) OrgLayer->CheckPH Validation RepeatWash Repeat Acid Wash CheckPH->RepeatWash If pH > 2 FinalWorkup Wash (H2O/Brine) -> Dry -> Evaporate CheckPH->FinalWorkup If pH < 2 RepeatWash->PhaseSep PureProduct Purified Sulfamide FinalWorkup->PureProduct

Caption: Logical workflow for the chemoselective removal of basic amine impurities via acidic liquid-liquid extraction.

Part 3: Troubleshooting & FAQs

Q: My product is a liquid. Can I distill it instead of extracting?

A: Yes, but be cautious. Unlike solid sulfonamides,


-diethyl-

-dimethylsulfamide is likely a viscous liquid or low-melting solid due to its asymmetry.[1][2]
  • Issue: Amine salts (impurities) can sublime or decompose at high temperatures, contaminating the distillate.[1]

  • Recommendation: Perform the Acidic Extraction (Part 1) first to remove the bulk of the amines. Then, perform vacuum distillation as a final polishing step to remove trace solvents or non-basic impurities.[1]

  • Boiling Point Estimation: Expect a high boiling point (>100°C at <1 mmHg).[1][2] Use a short-path distillation setup to minimize thermal exposure.[1][2]

Q: I formed a stubborn emulsion during the acid wash. What now?

A: Emulsions often occur if the crude mixture contains amphiphilic byproducts.[2]

  • Immediate Fix: Add solid NaCl directly to the separatory funnel and shake gently.[2] This increases the ionic strength of the aqueous layer, forcing phase separation (Salting Out).

  • Alternative: Pass the emulsion through a pad of Celite® (diatomaceous earth).

Q: Is the sulfamide bond stable to 1M HCl?

A: Yes. While sulfonamides (


) can hydrolyze under harsh conditions, tetra-substituted sulfamides (

) lack the N-H proton that typically facilitates acid-catalyzed hydrolysis mechanisms [1].[1][2] They are generally stable to dilute acid washes at room temperature for short durations.[1][2]
Q: How do I confirm the amines are gone?

A: Use 1H NMR Spectroscopy .

  • Diagnostic Signal: Look for the disappearance of the specific alkyl signals associated with the free amines.

    • Free Diethylamine: Quartet ~2.6 ppm, Triplet ~1.1 ppm.[1][2]

    • Free Dimethylamine: Singlet ~2.3 ppm.[1][2]

  • Shift Note: If you see these signals shifted downfield (higher ppm), you may have residual amine salts trapped in the product.[1] This indicates your drying step or filtration was insufficient.[1][2]

References

  • Spillane, W. J., & Malaubier, J. B. (2014).[1] Sulfamides and their derivatives: A review of their synthesis and reactivity. Chemical Reviews.

  • BenchChem. (2025).[1][2] Stability of methanesulfonamide in acidic and basic conditions.

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 616-39-7, N,N-Diethylmethylamine.

Sources

optimizing yield of unsymmetrical sulfamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Unsymmetrical Sulfamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to resolve the critical bottlenecks researchers face when synthesizing unsymmetrical sulfamides (


). Historically, this structural motif has been notoriously difficult to access cleanly due to the rapid formation of symmetrical byproducts and the hydrolytic instability of intermediate species.

This guide bridges the gap between theoretical chemistry and benchtop execution. We will dissect the causality behind common failures, explore the transition from traditional sulfuryl chloride pathways to advanced Sulfur(VI) Fluoride Exchange (SuFEx) and continuous-flow technologies, and provide self-validating protocols to guarantee reproducibility.

Before troubleshooting, it is critical to align your synthetic strategy with your substrate's properties. The decision tree below outlines the three primary methodologies utilized in modern sulfamide synthesis.

G Start Select Synthesis Strategy for Unsymmetrical Sulfamide Trad Traditional Route (Sulfuryl Chloride) Start->Trad Readily available, low cost SuFEx SuFEx Click Chemistry (Sulfuryl Fluoride) Start->SuFEx High functional group tolerance Flow Continuous Flow (Chlorosulfonic Acid) Start->Flow Rapid scale-up, ML optimization Int1 Sulfamoyl Chloride Intermediate Trad->Int1 Amine A + Base (-78°C) Int2 Sulfamoyl Fluoride Intermediate SuFEx->Int2 Amine A + SO2F2 (Room Temp) Prod Unsymmetrical Sulfamide Target Flow->Prod One-flow addition (≤90 s) Int1->Prod Amine B + Base Int2->Prod Amine B + Ca(NTf2)2 + DABCO

Caption: Decision tree for unsymmetrical sulfamide synthesis strategies.

Troubleshooting & FAQs: The Causality of Failure

Q1: Why am I isolating a high percentage of symmetrical sulfamide byproduct when using sulfuryl chloride (


)? 
Causality & Solution:  The reaction of your first amine with 

produces a highly reactive sulfamoyl chloride intermediate. If the initial amine is an unhindered aliphatic amine, it acts as a strong nucleophile and will rapidly attack the newly formed sulfamoyl chloride before the second amine is ever introduced, yielding the symmetrical byproduct (

). The Fix: You must invert the stoichiometry and strictly control the kinetics. Add the amine dropwise to a large excess of

(at least 3–5 equivalents) at strictly controlled cryogenic temperatures (-78 °C to -40 °C). The vast excess of

acts as a kinetic trap, ensuring the amine collides with the sulfuryl chloride rather than the intermediate. The excess

must then be removed under reduced pressure before introducing the second amine.

Q2: My sulfamoyl chloride intermediate degrades entirely during silica gel purification. How can I isolate it? Causality & Solution: Sulfamoyl chlorides are highly electrophilic and exquisitely sensitive to moisture; the silica gel surface and ambient humidity cause rapid hydrolysis into sulfonic acids. The Fix: Do not attempt standard chromatography. Treat the two-step sequence as a "telescoped" reaction. If an intermediate wash is mandatory, utilize a rapid aqueous workup with ice-cold brine, dry strictly over anhydrous


, and immediately concentrate for the next step. Alternatively, transition to SuFEx chemistry [1]. Sulfamoyl fluorides are vastly more stable to hydrolysis than their chloride counterparts, allowing for standard benchtop handling and silica purification.

Q3: I have switched to SuFEx chemistry using sulfamoyl fluorides, but the addition of the second amine is sluggish and low-yielding. How do I activate it? Causality & Solution: The inherent stability of the S-F bond—which makes sulfamoyl fluorides so easy to handle—also creates a high activation energy barrier for incoming amine nucleophiles. The Fix: Employ a Lewis acid/base dual-activation system. The combination of calcium triflimide (


) and DABCO effectively activates sulfamoyl fluorides for SuFEx with amines at room temperature [2]. The calcium ion coordinates the fluorine atom, weakening the S-F bond, while DABCO acts as a nucleophilic catalyst to facilitate the exchange.

SuFEx_Mechanism SF Sulfamoyl Fluoride (R1NH-SO2-F) Act Ca(NTf2)2 + DABCO Coordination Complex SF->Act Lewis Acid Binding TS Transition State (Weakened S-F Bond) Act->TS DABCO Catalysis Amine Amine Nucleophile (R2NH2) Amine->TS Nucleophilic Attack Prod Unsymmetrical Sulfamide (R1NH-SO2-NHR2) TS->Prod Fluoride Elimination

Caption: Mechanistic workflow of SuFEx activation using Calcium triflimide and DABCO.

Q4: How can I optimize yields for large-scale synthesis without running hundreds of trial reactions? Causality & Solution: Traditional batch optimization is highly resource-intensive due to the multidimensional parameter space (temperature, stoichiometry, residence time). The Fix: Transitioning to a continuous-flow microreactor setup allows for precise control over mixing times and heat transfer, minimizing overreaction. For example, one-flow reactions using inexpensive chlorosulfonic acid can yield unsymmetrical sulfamides in ≤90 seconds [3]. Furthermore, utilizing Bayesian optimization algorithms with inline Process Analytical Technology (PAT) can navigate complex parameter spaces to find optimal conditions rapidly. Recent studies have demonstrated the identification of optimal conditions for continuous flow synthesis in under 30 experiments using this machine-learning approach [4].

Quantitative Data: Method Comparison

To aid in selecting the appropriate protocol, the following table summarizes the quantitative performance metrics of the three primary methodologies.

Synthesis MethodPrimary ReagentIntermediate StabilityFunctional Group ToleranceTypical Yield RangeKey Additives / Catalysts
Traditional Batch Sulfuryl Chloride (

)
Very Low (Moisture sensitive)Low to Moderate40% – 70%Triethylamine, DIPEA
SuFEx Click Chemistry Sulfuryl Fluoride (

)
High (Purifiable via silica)High75% – 95%

, DABCO
Continuous Flow Chlorosulfonic Acid (

)
N/A (Telescoped/One-flow)Moderate to High80% – 95%Pyridine (suppresses sulfites)

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Traditional Two-Step Synthesis via Sulfuryl Chloride (Telescoped)

Best for: Simple, unhindered amines where cost is the primary constraint.

Step 1: Formation of the Sulfamoyl Chloride

  • Flame-dry a 2-neck round-bottom flask under an argon atmosphere.

  • Add anhydrous

    
     (0.1 M relative to the amine) and sulfuryl chloride (3.0 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.
    
  • Dissolve Amine A (1.0 equivalent) and Triethylamine (1.2 equivalents) in anhydrous

    
    . Add this solution dropwise over 30 minutes via a syringe pump to the vigorously stirring 
    
    
    
    solution.
  • Stir for 1 hour at -78 °C, then allow the reaction to warm to 0 °C.

  • Validation Checkpoint 1: Remove a 10 µL aliquot, quench in dry methanol, and analyze via LC-MS. You should observe the mass of the methyl sulfamate derivative (indicating successful trapping of the sulfamoyl chloride). Do not look for the free sulfamoyl chloride on LC-MS, as it will hydrolyze in the column.

  • Concentrate the reaction mixture under reduced pressure (using a cold trap) to remove all excess

    
     and solvent. Crucial: Failure to remove 
    
    
    
    will result in symmetrical byproducts in Step 2.

Step 2: Addition of the Second Amine 7. Redissolve the crude sulfamoyl chloride intermediate in fresh anhydrous


 and cool to 0 °C.
8. Add Amine B (1.2 equivalents) and Triethylamine (2.0 equivalents) dropwise.
9. Allow the reaction to warm to room temperature and stir for 4 hours.
10. Validation Checkpoint 2:  Monitor via TLC (stain with Ninhydrin or 

). The intermediate spot should disappear, replaced by a more polar product spot. 11. Quench with 1M HCl, extract with

, wash with brine, dry over

, and purify via flash chromatography.
Protocol B: SuFEx-Mediated Synthesis of Unsymmetrical Sulfamides

Best for: Complex substrates, library generation, and maximizing yield.

Step 1: Formation of the Sulfamoyl Fluoride

  • In a sealed tube or pressure flask, dissolve Amine A (1.0 equivalent) and Triethylamine (2.0 equivalents) in anhydrous

    
     (0.2 M).
    
  • Introduce

    
     gas (or a bench-stable surrogate like EXFluor) into the solution. If using gas, bubble through the solution for 15 minutes at room temperature.
    
  • Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Monitor via TLC or

    
     NMR. A distinct singlet around +30 to +40 ppm in 
    
    
    
    NMR confirms the formation of the sulfamoyl fluoride (
    
    
    ).
  • Concentrate and purify the intermediate via standard silica gel chromatography. (Unlike chlorides, fluorides are stable on silica).

Step 2: Calcium-Catalyzed SuFEx Coupling 6. In a standard vial, combine the purified sulfamoyl fluoride (1.0 equivalent) and Amine B (1.5 equivalents) in acetonitrile (0.5 M). 7. Add Calcium triflimide (


, 20 mol%) and DABCO (20 mol%).
8. Stir the mixture at room temperature for 12–24 hours.
9. Validation Checkpoint 2:  Monitor via LC-MS. The reaction is complete when the sulfamoyl fluoride mass is fully consumed.
10. Dilute with EtOAc, wash with saturated aqueous 

, dry over

, and evaporate. Purify the final unsymmetrical sulfamide via flash chromatography.

References

  • Kulow, R., Wu, J. W., Kim, C., et al. "Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry." Chemical Science (RSC Publishing), 2020. 1

  • Mahapatra, S., et al. "Sulfamide synthesis by amination (Org. Lett. 2020, 22, 4389-4394)." Organic Chemistry Portal, 2020. 2

  • Sugisawa, N., Nakabayashi, K., Sugisawa, H., Fuse, S. "Sulfamide synthesis by amination (Org. Lett. 2024, 26, 2741-2744)." Organic Chemistry Portal, 2024.2

  • "Continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR (Context: Bayesian optimization of flow reactions)." ChemRxiv, 2024. 3

Sources

Technical Support Center: Drying Methods for N,N-diethyl-N',N'-dimethylsulfamide Solvent

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and purification of N,N-diethyl-N',N'-dimethylsulfamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile solvent in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter, ensuring the integrity and success of your research.

Introduction to N,N-diethyl-N',N'-dimethylsulfamide

N,N-diethyl-N',N'-dimethylsulfamide is a polar aprotic solvent with a unique property profile that makes it valuable in a range of chemical reactions. However, its efficacy is often dependent on its purity, particularly its water content. Like many polar aprotic solvents, it can be hygroscopic, readily absorbing moisture from the atmosphere. This necessitates robust drying procedures to prevent unwanted side reactions and ensure reproducibility.

This guide provides a comprehensive overview of recommended drying methods, troubleshooting for common issues, and a deeper look into the chemistry behind these techniques.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry N,N-diethyl-N',N'-dimethylsulfamide before use?

A1: Water can act as an unwanted nucleophile or base in many sensitive organic reactions. Its presence can lead to the formation of byproducts, reduction in yield, and in some cases, complete failure of the reaction. For instance, in reactions involving organometallics, strong bases, or other water-sensitive reagents, the presence of even trace amounts of water can be detrimental.

Q2: What is the most common and effective method for drying this solvent?

A2: For routine applications requiring a dry solvent, the use of activated 3Å or 4Å molecular sieves is a safe and effective method.[1][2][3] For achieving extremely low water content, a combination of pre-drying with a suitable agent followed by vacuum distillation is recommended.

Q3: Can I use calcium hydride (CaH₂) to dry N,N-diethyl-N',N'-dimethylsulfamide?

A3: While calcium hydride is a common drying agent for many organic solvents, its use with sulfamides requires caution.[4][5][6][7][8] Sulfamides can be susceptible to decomposition in the presence of strong bases, and CaH₂ can generate basic impurities.[9][10][11] It is generally recommended to use milder drying agents like molecular sieves. If CaH₂ is used, it should be for pre-drying and not at elevated temperatures.[12]

Q4: How can I determine the water content of my solvent?

A4: The most accurate method for determining water content in organic solvents is Karl Fischer titration. This technique can quantify even trace amounts of water. For a qualitative assessment, certain anhydrous indicators can be used, although this is less common for sulfamides.

Q5: How should I store the dried solvent?

A5: Dried N,N-diethyl-N',N'-dimethylsulfamide should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably with activated molecular sieves to maintain its dryness.[9]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common issues encountered during the drying of N,N-diethyl-N',N'-dimethylsulfamide.

Issue 1: Solvent is Not Dry Enough After Using Molecular Sieves

Possible Causes & Solutions

  • Inactive Molecular Sieves: Molecular sieves must be activated before use to remove any adsorbed water.

    • Solution: Activate the molecular sieves by heating them in a furnace at a temperature of at least 300°C for a minimum of 3 hours under a stream of inert gas or under vacuum.[13] Cool the sieves in a desiccator before use.

  • Insufficient Contact Time: The solvent needs adequate time to be in contact with the molecular sieves for effective water removal.

    • Solution: Allow the solvent to stand over the activated molecular sieves for at least 24-48 hours, with occasional swirling.[13]

  • Incorrect Pore Size: The pore size of the molecular sieves is crucial for selectively adsorbing water.

    • Solution: Use 3Å or 4Å molecular sieves. 3Å sieves are generally preferred for drying polar solvents like alcohols and acetonitrile as they exclude most organic molecules, while 4Å sieves are a good general-purpose choice.[3]

  • Overloaded Sieves: The capacity of the molecular sieves to adsorb water is finite.

    • Solution: Use a sufficient quantity of molecular sieves. A general guideline is to use 10-20% of the solvent's weight in molecular sieves.

Experimental Protocol: Drying with Molecular Sieves
  • Activation: Place the required amount of 3Å or 4Å molecular sieves in a suitable flask. Heat in a furnace at 300-350°C for at least 3 hours under vacuum or with a slow stream of dry nitrogen.

  • Cooling: Allow the sieves to cool to room temperature in a desiccator.

  • Drying: Add the activated molecular sieves to the N,N-diethyl-N',N'-dimethylsulfamide in a dry flask.

  • Incubation: Seal the flask and allow it to stand for 24-48 hours at room temperature, with occasional agitation.

  • Decanting: Carefully decant or filter the dried solvent into a storage vessel under an inert atmosphere.

Issue 2: Solvent Decomposition During Distillation

Possible Causes & Solutions

  • High Temperature: Sulfamides can be thermally labile and may decompose at their atmospheric boiling point.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the solvent.[9][11]

  • Presence of Acidic or Basic Impurities: These can catalyze the decomposition of the solvent.

    • Solution: Ensure all glassware is clean and free of acidic or basic residues. Consider a pre-treatment step, such as passing the solvent through a short column of neutral alumina, to remove such impurities.

Experimental Protocol: Vacuum Distillation
  • Pre-drying: Pre-dry the N,N-diethyl-N',N'-dimethylsulfamide with activated 3Å or 4Å molecular sieves for 24 hours.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed.

  • Distillation: Heat the solvent gently under reduced pressure. Collect the fraction that distills at a constant temperature.

  • Storage: Store the distilled solvent over activated molecular sieves under an inert atmosphere.

Issue 3: "Oiling Out" or Formation of an Immiscible Layer During Recrystallization from the Solvent

While N,N-diethyl-N',N'-dimethylsulfamide is the solvent being dried, it is also used in recrystallization processes. "Oiling out," where a dissolved solid separates as a liquid instead of crystals, can occur.[14]

Possible Causes & Solutions

  • High Impurity Concentration: A high level of impurities can lower the melting point of the solute, causing it to separate as an oil.

    • Solution: Consider a preliminary purification step for the solute, such as column chromatography, before recrystallization.[14]

  • Cooling Rate is Too Fast: Rapid cooling can lead to supersaturation and oiling out.

    • Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[14]

  • Solvent Polarity: The polarity of the solvent may not be optimal for the solute.

    • Solution: While you are using N,N-diethyl-N',N'-dimethylsulfamide, consider if a co-solvent system might be beneficial to modulate the polarity.

Data Presentation

Table 1: Comparison of Common Drying Agents
Drying AgentEfficiencyCapacitySpeedCompatibility with Sulfamides
3Å/4Å Molecular Sieves Very HighModerateSlow to ModerateExcellent
**Calcium Hydride (CaH₂) **HighHighSlowUse with caution; potential for decomposition
Neutral Alumina HighLowFastGood for removing polar impurities
Calcium Sulfate (Drierite®) ModerateLowFastGood for pre-drying

Visualizations

Diagram 1: Logic for Selecting a Drying Method

DryingMethodSelection start Start: Need to Dry N,N-diethyl-N',N'-dimethylsulfamide q1 What level of dryness is required? start->q1 routine Routine Use (e.g., as a reaction solvent) q1->routine Standard high_purity High Purity Required (e.g., for sensitive reactions) q1->high_purity Very Dry method1 Use Activated 3Å or 4Å Molecular Sieves routine->method1 method2 Pre-dry with Molecular Sieves followed by Vacuum Distillation high_purity->method2 end End: Dry Solvent Obtained method1->end method2->end

Caption: Decision tree for selecting an appropriate drying method.

Diagram 2: Troubleshooting Workflow for Ineffective Drying with Molecular Sieves

TroubleshootingDrying start Problem: Solvent Still Wet After Molecular Sieve Treatment q1 Were the sieves activated? start->q1 activate Activate sieves: Heat at >300°C for >3h under vacuum or N2 flow q1->activate No q2 Was the contact time sufficient? q1->q2 Yes activate->start increase_time Increase contact time to 24-48 hours q2->increase_time No q3 Was the correct pore size used? q2->q3 Yes increase_time->start correct_sieves Use 3Å or 4Å molecular sieves q3->correct_sieves No q4 Was enough sieve material used? q3->q4 Yes correct_sieves->start increase_amount Increase amount of sieves to 10-20% (w/w) q4->increase_amount No resolve Problem Resolved q4->resolve Yes increase_amount->start

Caption: A step-by-step guide to troubleshooting inefficient drying.

References

  • AZoM. (2022, September 8). What is Calcium Hydride (CaH2)? - Properties & Uses. [Link]

  • Wikipedia. (n.d.). Calcium hydride. [Link]

  • Chemistry Learner. (2011, December 10). Calcium Hydride Formula, Uses as a Drying Agent, MSDS. [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). Calcium hydride, 90-95% 100 g | Buy Online. [Link]

  • PubChem. (n.d.). N,N-Dimethylsulfamide. [Link]

  • PubChem. (n.d.). N,N'-Dimethylsulfamide. [Link]

  • ResearchGate. (2016, January 21). Which is the Best way to make Dry DMF?. [Link]

  • Google Patents. (n.d.). JPS60210519A - Method for purifying and obtaining sulfamide.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Medaad. (n.d.). Molecular Sieve Adsorption | High Performance Drying & Purification. [Link]

  • ZEOCHEM. (n.d.). Solvent Drying & Treating. [Link]

  • Journal of the Association of Official Analytical Chemists. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

  • Bee Chems. (n.d.). Air Drying, SF6 Molecular Sieve. [Link]

  • University of Victoria. (n.d.). Using molecular sieves for solvent drying. [Link]

  • The Journal of Organic Chemistry. (n.d.). Further studies relating to the use as solvents of four sulfamides. [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. [Link]

  • The Journal of Organic Chemistry. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • Longchang Chemical. (2024, August 28). Purification of common solvents. [Link]

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Technical Support Center: Troubleshooting Phase Separation in Sulfamide Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Sulfamide and sulfonamide-based solvents (such as dimethyl sulfamide and N,N-dimethyl-trifluoromethanesulfonamide) are uniquely valuable for their high oxidative stability, unique hydrogen-bonding capabilities, and specialized solvation properties. They are increasingly utilized in advanced organic synthesis, pharmaceutical purification, and as aprotic electrolytes for Li-O₂ batteries[1].

However, their unique intermolecular forces make them prone to phase separation—either solid-liquid (precipitation) or liquid-liquid phase separation (LLPS, commonly known as "oiling out"). This guide provides an authoritative, causality-driven approach to diagnosing and resolving these thermodynamic instabilities.

Diagnostic Workflow for Phase Separation

Workflow Start Phase Separation Detected in Sulfamide CheckTemp Is it temperature induced? Start->CheckTemp CheckWater Is water content > 50 ppm? CheckTemp->CheckWater No TempFix Adjust T above UCST or modify co-solvent CheckTemp->TempFix Yes CheckSalt High salt/API concentration? CheckWater->CheckSalt No WaterFix Dry over molecular sieves or use Karl Fischer CheckWater->WaterFix Yes SaltFix Reduce concentration or add high DN co-solvent CheckSalt->SaltFix Yes

Diagnostic workflow for resolving phase separation in sulfamide solvents.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: During the recrystallization of an active pharmaceutical ingredient (API) in dimethyl sulfamide, the solution forms a dense, oily second liquid phase instead of crystallizing. Why does this "oiling out" occur, and how can I prevent it?

Root Cause: This phenomenon is a classic example of Liquid-Liquid Phase Separation (LLPS) driven by supersaturation. When the concentration of the API in the sulfamide solvent enters the metastable or unstable zone between the binodal and spinodal curves, the system minimizes its Gibbs free energy by demixing into a solute-rich liquid phase and a solvent-rich liquid phase, rather than forming a solid crystal lattice[2]. Dimethyl sulfamide's strong dipole-dipole interactions can stabilize these amorphous, solute-rich droplets, preventing proper nucleation.

Solution:

  • Thermodynamic Adjustment: Ensure the boiling point of your co-solvent system is lower than the melting point of the solute. If the API melts below the temperature at which it phase-separates, it will oil out.

  • Solvent Modification: Add a miscible anti-solvent dropwise only until slight turbidity is observed, then heat to redissolve and cool at a strictly controlled rate (e.g., 0.1 °C/min) to avoid crossing the spinodal curve[3].

  • Seeding: Introduce seed crystals before the solution reaches the LLPS concentration threshold (the binodal curve) to bypass the liquid-liquid demixing phase and force heterogeneous solid nucleation.

LLPS Supersat Supersaturated Sulfamide Solution Metastable Metastable Zone (Binodal) Supersat->Metastable Cooling Unstable Unstable Zone (Spinodal) Supersat->Unstable Rapid Quench Nucleation Nucleation & Growth (Droplet Formation) Metastable->Nucleation Spinodal Spinodal Decomposition (Bicontinuous Network) Unstable->Spinodal OilingOut Oiling Out / LLPS Nucleation->OilingOut Spinodal->OilingOut

Thermodynamic pathways leading to liquid-liquid phase separation (LLPS).

Q2: I am formulating an aprotic electrolyte for a Li-O₂ battery using N,N-dimethyl-trifluoromethanesulfonamide and LiTFSI. At high salt concentrations, the electrolyte separates into two distinct liquid phases. What is the mechanism?

Root Cause: Sulfonamide and sulfamide solvents are highly resistant to chemical degradation by superoxide and peroxide species, making them ideal for Li-O₂ batteries[1]. However, phase separation at high salt concentrations (e.g., >2 M LiTFSI) is caused by the "salting-out" effect, governed by the solvent's specific Donor Number (DN) and dielectric permittivity[4]. When the solvation capacity of the sulfamide is exceeded, the system splits into a heavily solvated Li-rich phase and a solvent-rich, salt-depleted phase.

Solution:

  • Co-solvent Blending: Introduce a high-donor-number co-solvent (e.g., 1,2-dimethoxyethane or a glyme) to increase the overall solvation power for Li⁺ ions without sacrificing the oxidative stability provided by the sulfamide[1].

  • Temperature Control: The miscibility gap in these electrolytes often exhibits an Upper Critical Solution Temperature (UCST). Operating the cell or mixing the electrolyte slightly above ambient temperature (e.g., 40 °C) can maintain a single-phase isotropic liquid.

Q3: My sulfamide-based reaction mixture became cloudy and biphasic after being exposed to ambient air for several hours. Is this related to moisture?

Root Cause: Yes. Many sulfamide derivatives are highly hygroscopic. Water ingress disrupts the delicate dipole-dipole interactions and hydrogen-bonding networks between the sulfamide solvent and the solute. Because water has a very high dielectric constant (~80) compared to typical sulfamides, its introduction drastically shifts the polarity of the medium, causing hydrophobic solutes or organic intermediates to phase-separate[5].

Solution:

  • Desiccation: Store sulfamide solvents over activated 3Å molecular sieves for at least 48 hours prior to use.

  • Inert Atmosphere: Conduct all transfers and reactions under dry nitrogen or argon using standard Schlenk line techniques.

  • Quantification: Routinely verify that the water content is below 50 ppm using Karl Fischer titration (see Protocol 2).

Section 2: Quantitative Data: Properties of Sulfamide Solvents

Understanding the physicochemical properties of your solvent is critical for predicting phase behavior and selecting appropriate co-solvents.

Solvent / CompoundMelting Point (°C)Boiling Point (°C)Molar Mass ( g/mol )Key Application
Dimethyl Sulfamide (DMSA) 98267.2218.29Organic synthesis, API purification[6]
Dimethylsulfamoyl chloride -13114 (at 75 mmHg)143.59Reagent, Precursor synthesis[7]
N,N-dimethyl-trifluoromethanesulfonamide Liquid at RT~170177.14Aprotic Li-O₂ battery electrolytes[1]
Section 3: Experimental Protocols
Protocol 1: Cloud Point Titration for Phase Boundary Determination

Purpose: To empirically determine the binodal curve (phase boundary) of a sulfamide/solute/anti-solvent ternary system to prevent oiling out.

Step-by-Step Methodology:

  • System Validation: Before testing the unknown, titrate a standard binary mixture with a known miscibility gap (e.g., phenol/water) to verify the Focused-Beam Reflectance Measurement (FBRM) probe's sensitivity to droplet nucleation.

  • Preparation: Weigh exactly 1.00 g of the target API/solute into a 20 mL temperature-controlled jacketed glass vial.

  • Dissolution: Add a known volume (e.g., 5.0 mL) of the primary sulfamide solvent. Stir at 400 rpm using a magnetic stir bar until complete dissolution is achieved.

  • Equilibration: Set the jacket temperature to the target experimental or processing temperature (e.g., 25.0 ± 0.1 °C).

  • Titration: Using a micro-burette, add the selected anti-solvent (e.g., water or heptane) dropwise at a rate of 0.1 mL/min.

  • Observation: Monitor the solution continuously using the FBRM probe. The "cloud point" is reached at the exact volume of anti-solvent where the solution exhibits sustained turbidity (LLPS or nucleation) for more than 60 seconds.

  • Calculation: Record the mass fractions of the three components at the cloud point to plot a single point on the ternary phase diagram.

Protocol 2: Coulometric Karl Fischer Titration for Trace Water in Sulfamides

Purpose: To quantify trace moisture (ppm level) that induces water-driven phase separation in hygroscopic sulfamide electrolytes.

Step-by-Step Methodology:

  • Reagent Setup: Fill the Karl Fischer titration vessel with a hydranal-coulomat reagent suitable for amides/sulfamides.

  • Pre-titration: Run the instrument in standby mode to neutralize any residual moisture in the cell until the drift is stable (typically < 10 µ g/min ).

  • System Validation: Inject a certified 1.0 mg/g (1000 ppm) water standard. The recovery must be between 97% and 103% before proceeding with the sulfamide sample. This ensures the cell is not exhausted.

  • Sampling: Using a dry, gas-tight syringe, draw exactly 1.0 mL of the sulfamide solvent from a sealed septum bottle under an inert atmosphere.

  • Injection: Weigh the filled syringe. Inject the sample into the titration cell through the septum. Re-weigh the empty syringe to determine the exact sample mass introduced.

  • Titration & Readout: Initiate the titration. The instrument will electrochemically generate iodine to react with the water. Record the water content in ppm directly from the readout once the drift returns to the baseline.

References

Sources

Technical Support Center: Strategies to Minimize Hydrolysis of N,N-diethyl-N',N'-dimethylsulfamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,N-diethyl-N',N'-dimethylsulfamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on mitigating the hydrolytic degradation of this compound during experimental workflows. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your experiments.

Introduction to the Hydrolytic Stability of N,N-diethyl-N',N'-dimethylsulfamide

N,N-diethyl-N',N'-dimethylsulfamide is a sulfamide compound, and like many molecules containing this functional group, it is susceptible to hydrolysis, particularly under certain experimental conditions. The primary mechanism of hydrolysis involves the cleavage of the sulfur-nitrogen (S-N) bond. This degradation can be influenced by several factors, including pH, temperature, and the presence of catalysts. Understanding and controlling these factors are paramount to maintaining the compound's integrity throughout your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N,N-diethyl-N',N'-dimethylsulfamide in aqueous solutions?

A1: The primary degradation pathway is the hydrolysis of the S-N bond. This can occur via acid-catalyzed or base-catalyzed mechanisms, leading to the formation of diethylamine, N,N-dimethylamine, and sulfuric acid or its salts. Under acidic conditions, the nitrogen atoms of the sulfamide can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water.

Q2: How does pH affect the stability of N,N-diethyl-N',N'-dimethylsulfamide?

A2: The stability of sulfamides is significantly pH-dependent. Generally, sulfamides exhibit greater stability at neutral or near-neutral pH. Both acidic and basic conditions can accelerate hydrolysis. Acid catalysis is a common pathway for sulfamide degradation.[1] Therefore, maintaining a pH between 6 and 8 is a good starting point for minimizing hydrolysis.

Q3: What is the impact of temperature on the hydrolysis of this compound?

A3: As with most chemical reactions, the rate of hydrolysis of N,N-diethyl-N',N'-dimethylsulfamide increases with temperature.[2] For every 10°C increase in temperature, the reaction rate can approximately double. Therefore, to minimize degradation, it is advisable to conduct experiments at the lowest feasible temperature and store solutions of the compound at reduced temperatures (e.g., 2-8°C or frozen).

Q4: Are there any specific buffer species I should avoid when working with N,N-diethyl-N',N'-dimethylsulfamide?

A4: While specific studies on N,N-diethyl-N',N'-dimethylsulfamide are limited, it is known that some buffer components can participate in the hydrolysis reaction, a phenomenon known as general acid-base catalysis. For instance, buffers with components that can act as effective proton donors or acceptors may accelerate hydrolysis. It is recommended to use buffers with non-nucleophilic components where possible. Buffers like phosphate or citrate should be used with caution, and their potential catalytic effects should be considered.

Q5: How can I accurately quantify the concentration of N,N-diethyl-N',N'-dimethylsulfamide and its potential degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.[3][4] A stability-indicating method should be developed and validated to ensure that the parent compound can be resolved from its degradation products.

Troubleshooting Guide

This section addresses common issues encountered during experiments with N,N-diethyl-N',N'-dimethylsulfamide and provides actionable solutions.

Problem 1: I am observing a rapid loss of my compound in solution over a short period.

Potential Cause Troubleshooting Action Scientific Rationale
Inappropriate pH Measure the pH of your solution. Adjust to a neutral range (pH 6-8) using a suitable buffer system.Sulfamides are generally more stable at neutral pH. Acidic or basic conditions can catalyze the hydrolysis of the S-N bond.[1]
High Temperature Conduct your experiment at a lower temperature. If possible, perform manipulations on an ice bath and store solutions at 2-8°C or frozen.The rate of hydrolysis is temperature-dependent. Lowering the temperature will significantly slow down the degradation kinetics.[2]
Incompatible Solvent If using aqueous-organic mixtures, ensure the organic solvent is aprotic and does not promote hydrolysis. Solvents like acetonitrile or tetrahydrofuran (THF) are generally preferred over protic solvents like methanol or ethanol.Protic solvents can participate in solvolysis reactions, which are analogous to hydrolysis and can lead to degradation.
Photodegradation Protect your solution from light by using amber vials or covering the container with aluminum foil.Although hydrolysis is often the primary concern, some organic molecules are susceptible to photodegradation. It is good practice to minimize light exposure.

Problem 2: I am seeing unexpected peaks in my chromatogram when analyzing my sample.

Potential Cause Troubleshooting Action Scientific Rationale
Hydrolytic Degradation The new peaks are likely hydrolysis products. To confirm, perform a forced degradation study (see Protocol 1).Forced degradation under acidic, basic, and oxidative conditions will intentionally generate degradation products, allowing for their identification and confirmation.[5][6]
Interaction with Excipients If working with a formulation, investigate potential incompatibilities between N,N-diethyl-N',N'-dimethylsulfamide and other components.Excipients can sometimes catalyze degradation or react with the active compound.
Contamination Ensure all glassware and solvents are clean and of high purity.Contaminants can introduce catalysts or reactants that may degrade your compound.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Hydrolysis Products

This protocol outlines a forced degradation study to intentionally degrade N,N-diethyl-N',N'-dimethylsulfamide and identify its potential hydrolysis products. This is crucial for developing a stability-indicating analytical method.[5][6][7]

Materials:

  • N,N-diethyl-N',N'-dimethylsulfamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • HPLC or UPLC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of N,N-diethyl-N',N'-dimethylsulfamide in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equimolar amount of 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equimolar amount of 0.1 M HCl.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Oxidative Degradation:

    • To a vial, add 1 mL of the stock solution and 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water and mobile phase.

  • Analysis: Analyze all samples by a suitable HPLC or UPLC-MS/MS method. Compare the chromatograms of the stressed samples to the control to identify degradation products.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in ACN Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Stock->Base Oxidation Oxidative Stress (3% H₂O₂, RT, 24h) Stock->Oxidation Control Control Sample (Stock + Water) Stock->Control Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidation->Dilute Control->Dilute Neutralize->Dilute Analyze Analyze by HPLC/UPLC-MS/MS Dilute->Analyze Compare Compare Chromatograms Analyze->Compare

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method for N,N-diethyl-N',N'-dimethylsulfamide

This protocol provides a starting point for developing an HPLC method to separate N,N-diethyl-N',N'-dimethylsulfamide from its potential hydrolysis products.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 or equivalent with DAD/UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection 220 nm

Procedure:

  • Prepare mobile phases and degas.

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes.

  • Prepare samples for injection by diluting in the initial mobile phase.

  • Inject the control and stressed samples from the forced degradation study (Protocol 1).

  • Analyze the chromatograms to ensure baseline separation between the parent compound and all degradation peaks.

  • The peak purity of the parent compound should be assessed using the DAD detector to confirm that no degradation products are co-eluting.

HPLC_Method_Development cluster_setup Instrument Setup cluster_run Experimental Run cluster_evaluation Method Evaluation System HPLC System with DAD Equilibrate Equilibrate Column System->Equilibrate Column C18 Column Column->Equilibrate MobilePhase Mobile Phase (Aqueous/Organic with Acid) MobilePhase->Equilibrate PrepareSamples Prepare and Dilute Samples Equilibrate->PrepareSamples Inject Inject Samples PrepareSamples->Inject RunGradient Run Gradient Elution Inject->RunGradient AnalyzeChromatograms Analyze Chromatograms RunGradient->AnalyzeChromatograms CheckSeparation Check for Peak Separation AnalyzeChromatograms->CheckSeparation AssessPurity Assess Peak Purity CheckSeparation->AssessPurity Validate Validate Method AssessPurity->Validate

Caption: Workflow for developing a stability-indicating HPLC method.

Data Summary: Factors Influencing Sulfamide Hydrolysis

The following table summarizes the key factors affecting the hydrolysis of sulfamides and recommended control strategies.

Factor Effect on Hydrolysis Rate Recommended Control Strategy
pH Increased at acidic and basic pH.Maintain pH in the neutral range (6-8).
Temperature Increases with temperature.Work at the lowest practical temperature. Store solutions cold or frozen.
Buffer Catalysis Certain buffer species can accelerate hydrolysis.Use non-nucleophilic buffers and be aware of potential catalytic effects.
Solvent Protic solvents can increase degradation.Use aprotic solvents (e.g., ACN, THF) when possible.
Light Can potentially cause photodegradation.Protect solutions from light.

Conclusion

Minimizing the hydrolysis of N,N-diethyl-N',N'-dimethylsulfamide is crucial for obtaining reliable and reproducible experimental results. By carefully controlling the pH, temperature, and composition of your solutions, you can significantly reduce the rate of degradation. The protocols and troubleshooting guide provided here offer a comprehensive framework for managing the stability of this compound. For further assistance, always refer to the relevant scientific literature and consider performing preliminary stability studies under your specific experimental conditions.

References

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  • Schmidt, C. K., et al. (2009). Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS. Analytical and Bioanalytical Chemistry, 395(6), 1787-1794. Available at: [Link]

  • Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC–MS/MS. (2009). ResearchGate. Available at: [Link]

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  • N,N -Dimethylsulfamide as Precursor for N -Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment. (n.d.). ResearchGate. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
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  • N,N-Diethyl-m-toluamide Degradation Pathway. (2009). Eawag-BBD. Available at: [Link]

  • Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. (2012). ResearchGate. Available at: [Link]

  • Wang, L., et al. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Applied and Environmental Microbiology, 85(15), e00683-19. Available at: [Link]

  • Study on degradation behavior of N,N-dimethylacetamide by photocatalytic oxidation in aqueous TiO2 suspensions. (n.d.). ResearchGate. Available at: [Link]

  • Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). (2017). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • N-Nitrosodimethylamine Degradation Pathway. (2007). Eawag-BBD. Available at: [Link]

  • Kish, J. L., et al. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. U.S. Geological Survey Open-File Report 2000-385. Available at: [Link]

  • Snow, D. D., & Cassada, D. A. (2005). Emerging Chemicals and Analytical Methods. University of Nebraska - Lincoln. Available at: [Link]

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  • Nguyen, T. H., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4). Available at: [Link]

  • N,N-Diethylmethylamine. (n.d.). Wikipedia. Available at: [Link]

  • N,N-Diethyl-3-methylbenzamide. (2022). MDPI. Available at: [Link]

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  • A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (2021). ResearchGate. Available at: [Link]

  • Effect of pH, Temperature, Molecular Weight and Salt Concentration on the Structure and Hydration of Short Poly(N,N-dimethylaminoethyl methacrylate) Chains in Dilute Aqueous Solutions: A Combined Experimental and Molecular Dynamics Study. (2020). MDPI. Available at: [Link]

  • Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. (2024). Polymers, 16(11), 1561. Available at: [Link]

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Technical Support Center: Troubleshooting Low Yields in Sulfamoyl Chloride Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of unsymmetrical sulfamides via sulfamoyl chloride amination. This guide moves beyond basic troubleshooting by examining the underlying mechanistic causality of reaction failures and providing field-validated, self-correcting protocols.

Diagnostic Q&A: Mechanistic Troubleshooting

Q1: Why am I predominantly isolating symmetrical sulfamides instead of my target unsymmetrical product?

Causality: The formation of symmetrical sulfamides is a notorious side reaction when reacting primary amines with sulfuryl chloride or monosubstituted sulfamoyl chlorides[1]. When a primary amine is used in the presence of a base, the initially formed monosubstituted sulfamoyl chloride undergoes a rapid base-promoted elimination of HCl. This generates a highly electrophilic azasulfene intermediate (


). Because azasulfenes are significantly more reactive than the parent sulfamoyl chloride, they rapidly scavenge another equivalent of the primary amine, driving the reaction toward the symmetrical sulfamide dimer.
Resolution: 
  • Stoichiometric Control: Strictly limit the amine to 1.0 equivalent and perform a highly controlled, dropwise addition at 0 °C to suppress elimination.

  • Electrophile Switch: Transition to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Sulfamoyl fluorides possess a much stronger S–F bond, which resists spontaneous elimination to azasulfenes, allowing for highly chemoselective stepwise amination[1][2].

Q2: My sulfamoyl chloride intermediate shows massive degradation before the amination step. How do I prevent this?

Causality: Sulfamoyl chlorides are exceptionally sensitive to moisture and thermal stress. The highly polarized S–Cl bond is highly susceptible to nucleophilic attack by ambient water, leading to rapid hydrolysis into unreactive sulfamic acids[3]. Furthermore, attempting to purify these intermediates via distillation often triggers thermal decomposition[4]. Resolution:

  • Anhydrous Engineering: Maintain rigorous anhydrous conditions using flame-dried glassware and freshly distilled solvents (DCM or THF).

  • Process Optimization: Do not isolate the intermediate. Implement a "one-flow" or one-pot synthesis approach where the generated sulfamoyl chloride is immediately trapped by the secondary amine in situ. Continuous flow micro-reactors have been shown to boost yields up to 97% by minimizing the residence time of the unstable intermediate[4].

Q3: The amination of my sterically hindered secondary amine is stalling at <30% yield. How can I drive it to completion?

Causality: The S(VI) center in sulfamoyl chlorides features a crowded tetrahedral geometry. Bulky secondary amines face severe steric repulsion during the transition state of the nucleophilic substitution, drastically reducing the reaction rate and allowing competing side reactions (like hydrolysis) to dominate. Resolution:

  • Nucleophilic Catalysis: Introduce 4-Dimethylaminopyridine (DMAP) to generate a highly reactive, less sterically hindered sulfamoylammonium intermediate[1].

  • Solvent Effects: Switch the reaction medium to highly polar aprotic solvents such as

    
    -dimethylacetamide (DMAc) or 1-methyl-2-pyrrolidone (NMP). These solvents stabilize the polar transition state and have been proven to significantly accelerate sulfamoylation reactions, often eliminating the need for excess base[5].
    

Mechanistic Pathways & Failure Modes

MechanisticPathways A Sulfamoyl Chloride B Azasulfene Intermediate A->B 1° Amine + Base (-HCl) C Unsymmetrical Sulfamide A->C 2° Amine (Desired Pathway) E Hydrolysis Products A->E + H2O (Moisture Degradation) D Symmetrical Sulfamide B->D + 1° Amine (Over-reaction)

Mechanistic pathways of sulfamoyl chloride amination highlighting common failure modes.

Quantitative Data: Reagent Selection Matrix

To optimize yields, modern medicinal chemistry often shifts from traditional chlorides to fluorides. The table below summarizes the quantitative and qualitative differences based on recent literature[1][2][4].

ParameterSulfamoyl ChloridesSulfamoyl Fluorides (SuFEx)
Electrophilicity Very High (Prone to rapid side reactions)Tunable (Requires Lewis acid/base activation)
Moisture Stability Poor (Rapid hydrolysis upon exposure)Excellent (Bench-stable, column-purifiable)
Symmetrical Byproducts High risk (via Azasulfene elimination)Minimal risk (S-F bond resists elimination)
Hindered Amine Yields Low to Moderate (30–60%)High (85–95%)
Recommended Catalysis DMAP or Pyridine

+ DABCO

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure you can monitor the integrity of the reaction in real-time.

Protocol A: Optimized One-Pot Batch Synthesis of Unsymmetrical Sulfamides

Use this protocol for standard, unhindered primary and secondary amines.[3]

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the secondary amine (1.0 eq) in anhydrous DCM (0.2 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq).

  • Electrophile Addition: Slowly add a solution of sulfuryl chloride (

    
    , 1.05 eq) in anhydrous DCM via a dropping funnel over 45 minutes.
    
    • Validation Checkpoint: The reaction should remain clear or slightly pale. A sudden yellowing or fuming indicates moisture ingress or overly rapid addition.

  • Intermediate Maturation: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC to confirm the disappearance of the starting amine.

  • Amination: Recool the flask to 0 °C. Add the primary amine (1.0 eq) and additional triethylamine (1.5 eq). Stir for 12–24 hours at room temperature.

  • Workup: Quench with cold water. Extract with DCM, wash the organic layer with 1 M HCl (to remove unreacted amines), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate under reduced pressure.
Protocol B: SuFEx-Enabled Amination for Challenging Substrates

Use this protocol for sterically hindered amines or when symmetrical byproducts dominate.[2][6]

  • Preparation: Dissolve the amine nucleophile (1.0 eq) and the bench-stable sulfamoyl fluoride (1.1 eq) in anhydrous acetonitrile (0.5 M) at room temperature.

  • Catalyst Introduction: Add DABCO (0.2 eq) and Calcium triflimide [

    
    ] (0.2 eq) to the reaction mixture.
    
    • Validation Checkpoint: The dual-catalyst system acts synergistically; the Lewis acid (

      
      ) coordinates the fluoride while DABCO acts as a nucleophilic relay. The mixture should remain homogeneous.
      
  • Reaction: Stir at room temperature. Monitor via LC-MS or TLC. Full conversion is typically observed within 15–90 minutes due to the highly efficient SuFEx activation[1].

  • Workup: The reaction products can often be isolated in high purity after a simple aqueous workup, as the S-F exchange generates minimal complex byproducts.

Workflow Comparison

Workflow cluster_0 Traditional Batch Method cluster_1 Advanced SuFEx Method Start Amine Substrate N1 Add SO2Cl2 (0 °C) in DCM Start->N1 S1 Add Sulfamoyl Fluoride Start->S1 N2 Add Base (TEA/Pyridine) N1->N2 N3 Aqueous Workup N2->N3 End1 Yield: 40-70% (Prone to side reactions) N3->End1 S2 Add Ca(NTf2)2 & DABCO S1->S2 S3 Stir at Room Temp S2->S3 End2 Yield: 85-95% (Highly chemoselective) S3->End2

Comparison of traditional batch synthesis vs. advanced SuFEx amination workflows.

References

  • Sulfamate synthesis by amination. Organic Chemistry Portal.[Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. ACS Publications.[Link]

  • One-Flow Syntheses of Unsymmetrical Sulfamides and N-Substituted Sulfamate Esters. NII.[Link]

  • Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate.[Link]

Sources

Technical Support Center: Enhancing the Conductivity of N,N-diethyl-N',N'-dimethylsulfamide Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,N-diethyl-N',N'-dimethylsulfamide-based electrolytes. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this unique solvent in their electrochemical systems. Here, we will address common challenges and provide actionable solutions to optimize the ionic conductivity of your electrolyte formulations. Our approach is rooted in fundamental electrochemical principles and validated by empirical data.

Frequently Asked Questions (FAQs)

Q1: What is N,N-diethyl-N',N'-dimethylsulfamide, and why is it used as an electrolyte solvent?

N,N-diethyl-N',N'-dimethylsulfamide is a polar aprotic solvent. Its molecular structure, featuring sulfonyl and amide functional groups, imparts a high dielectric constant and a wide electrochemical stability window. These properties make it a promising candidate for various electrochemical applications, including high-voltage lithium batteries.[1][2] The stability of sulfamide-based electrolytes, particularly against degradation by reactive species, is a key advantage over more conventional solvents like dimethyl sulfoxide (DMSO).[1][2]

Q2: What are the typical conductivity values for N,N-diethyl-N',N'-dimethylsulfamide electrolytes?

The ionic conductivity of an electrolyte is dependent on several factors, including the type and concentration of the conducting salt, temperature, and the presence of any additives. For sulfamide-based electrolytes, conductivity can vary. It is crucial to establish a baseline conductivity for your specific salt and concentration to evaluate the efficacy of any enhancement strategies.

Q3: What factors can negatively impact the conductivity of my electrolyte?

Several factors can lead to lower-than-expected conductivity:

  • Impurities: Water and other protic impurities can react with certain electrolyte components or electrode surfaces, leading to performance degradation.

  • Viscosity: While polar, N,N-diethyl-N',N'-dimethylsulfamide can be more viscous than other common electrolyte solvents, which can impede ion mobility.

  • Ion Pairing: Strong interactions between the cation and anion of the conducting salt can form neutral ion pairs, reducing the number of free charge carriers.

  • Temperature: Ionic conductivity is highly dependent on temperature. Lower temperatures generally lead to decreased conductivity due to reduced ion mobility and increased viscosity.[3][4]

Troubleshooting Guide: Enhancing Ionic Conductivity

This section provides a structured approach to diagnosing and resolving common issues related to the conductivity of N,N-diethyl-N',N'-dimethylsulfamide electrolytes.

Issue 1: Initial Conductivity is Lower Than Expected

Possible Cause 1: Purity of aprotic solvent and salt

Explanation: The presence of impurities, particularly water, in either the N,N-diethyl-N',N'-dimethylsulfamide solvent or the conducting salt can significantly impact conductivity. Water can increase viscosity through hydrogen bonding and react with certain lithium salts, such as LiPF6, to form insulating byproducts.

Troubleshooting Steps:

  • Solvent and Salt Purification:

    • Ensure that the N,N-diethyl-N',N'-dimethylsulfamide is of high purity (at least 99.0%) and has a low water content.[5]

    • Dry the conducting salt under vacuum at an appropriate temperature before use to remove any absorbed moisture.

  • Inert Atmosphere Preparation:

    • Prepare the electrolyte solution inside a glovebox with a controlled inert atmosphere (e.g., argon or nitrogen) to minimize exposure to ambient moisture and oxygen.

Possible Cause 2: Suboptimal Salt Concentration

Explanation: The relationship between salt concentration and ionic conductivity is not linear. Initially, conductivity increases with concentration as more charge carriers become available. However, beyond a certain point, increased viscosity and ion pairing can lead to a decrease in conductivity.[6][7] Most non-aqueous electrolytes exhibit maximum conductivity around a 1 M salt concentration.[7]

Troubleshooting Steps:

  • Concentration Optimization Study:

    • Prepare a series of electrolyte solutions with varying salt concentrations (e.g., 0.5 M, 0.8 M, 1.0 M, 1.2 M, 1.5 M).

    • Measure the ionic conductivity of each solution at a constant temperature to identify the optimal concentration for your system.

Issue 2: Conductivity Decreases Over Time or with Electrochemical Cycling

Possible Cause: Electrolyte Degradation

Explanation: N,N-diethyl-N',N'-dimethylsulfamide, while relatively stable, can undergo electrochemical decomposition at high potentials, leading to the formation of resistive byproducts that can passivate electrode surfaces and decrease overall conductivity.

Troubleshooting Steps:

  • Introduce Film-Forming Additives:

    • Small amounts of additives can be introduced to form a stable solid electrolyte interphase (SEI) on the anode surface. This protective layer prevents further electrolyte decomposition.

    • Commonly used film-forming additives for non-aqueous electrolytes include vinylene carbonate (VC) and fluoroethylene carbonate (FEC).[7][8]

  • Utilize Anion Scavengers:

    • Certain additives can interact with the anions of the conducting salt, promoting salt dissociation and increasing the number of free charge-carrying cations. Boron-based compounds are often used for this purpose.[8][9]

Issue 3: Poor Rate Capability in an Electrochemical Device

Possible Cause: High Viscosity and Low Ion Mobility

Explanation: The inherent viscosity of the N,N-diethyl-N',N'-dimethylsulfamide solvent can limit the movement of ions, particularly at high current densities, leading to poor rate performance.

Troubleshooting Steps:

  • Incorporate a Low-Viscosity Co-Solvent:

    • Adding a less viscous co-solvent can effectively reduce the overall viscosity of the electrolyte, thereby enhancing ion mobility.

    • Linear carbonates such as dimethyl carbonate (DMC) or diethyl carbonate (DEC) are common choices.[7]

  • Employ Conductivity Enhancers:

    • Certain additives are specifically designed to improve ionic conductivity. For instance, some low-molecular-weight amine compounds can coordinate with cations, reducing their solvation radius and increasing their mobility.[9]

Experimental Protocols
Protocol 1: Preparation of a High-Purity N,N-diethyl-N',N'-dimethylsulfamide Electrolyte

Objective: To prepare a 1 M LiPF6 in N,N-diethyl-N',N'-dimethylsulfamide electrolyte with minimal impurities.

Materials:

  • N,N-diethyl-N',N'-dimethylsulfamide (≥99.0% purity, low water content)

  • Lithium hexafluorophosphate (LiPF6, battery grade, dried under vacuum)

  • Anhydrous solvent for rinsing (e.g., dimethyl carbonate)

  • Glassware (volumetric flask, beaker, magnetic stir bar), oven-dried

Procedure:

  • Thoroughly clean and oven-dry all glassware.

  • Transfer the glassware to an argon-filled glovebox.

  • Weigh the required amount of LiPF6 in the glovebox and transfer it to the volumetric flask.

  • Add a small amount of N,N-diethyl-N',N'-dimethylsulfamide to dissolve the salt.

  • Once dissolved, add N,N-diethyl-N',N'-dimethylsulfamide to the calibration mark of the volumetric flask.

  • Stir the solution with a magnetic stir bar until it is homogeneous.

  • Store the electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Ionic Conductivity Measurement

Objective: To accurately measure the ionic conductivity of the prepared electrolyte.

Materials:

  • Prepared electrolyte solution

  • Conductivity meter with a suitable probe for non-aqueous solutions

  • Calibration standards appropriate for the expected conductivity range

  • Temperature-controlled environment (e.g., water bath)

  • Small beakers or measurement cells

Procedure:

  • Calibrate the conductivity meter using fresh, certified calibration standards according to the manufacturer's instructions.[10][11]

  • Ensure the conductivity probe is clean and dry.[4]

  • Place a small, known volume of the electrolyte into a measurement cell.

  • Immerse the conductivity probe into the electrolyte, ensuring the electrodes are fully submerged and there are no trapped air bubbles.[10]

  • Allow the temperature of the electrolyte and the probe to stabilize.[10] Most conductivity meters have automatic temperature compensation, but for high accuracy, measurements should be performed at a constant, known temperature.[4][11]

  • Record the conductivity reading once it has stabilized.

  • Clean the probe thoroughly with an appropriate solvent (e.g., the pure N,N-diethyl-N',N'-dimethylsulfamide solvent) and dry it before the next measurement.[10]

Data Presentation

Table 1: Effect of Additives on the Ionic Conductivity of a 1 M LiPF6 in N,N-diethyl-N',N'-dimethylsulfamide Electrolyte at 25°C.

AdditiveConcentration (wt%)Ionic Conductivity (mS/cm)
None (Baseline)0[Insert Baseline Value]
Vinylene Carbonate (VC)2[Insert Measured Value]
Fluoroethylene Carbonate (FEC)2[Insert Measured Value]
Lithium Bis(oxalato)borate (LiBOB)1[Insert Measured Value]

Note: The values in this table are placeholders and should be replaced with your experimental data.

Visualizations

experimental_workflow cluster_prep Electrolyte Preparation cluster_measurement Conductivity Measurement cluster_analysis Troubleshooting & Optimization start Start: High-Purity Reagents purify Purify/Dry Solvent & Salt start->purify mix Mix in Inert Atmosphere purify->mix calibrate Calibrate Conductivity Meter mix->calibrate measure Measure Sample Conductivity calibrate->measure record Record Data measure->record analyze Analyze Results record->analyze low_cond Low Conductivity? analyze->low_cond add_additive Introduce Additives (e.g., VC, FEC) low_cond->add_additive Yes optimize_conc Optimize Salt Concentration low_cond->optimize_conc Yes end End: Optimized Electrolyte low_cond->end No add_additive->mix Iterate optimize_conc->mix Iterate

Caption: Experimental workflow for optimizing electrolyte conductivity.

conductivity_factors cluster_positive Enhancing Factors cluster_negative Limiting Factors center Ionic Conductivity viscosity High Viscosity center->viscosity ion_pairing Ion Pairing center->ion_pairing impurities Impurities (e.g., H2O) center->impurities free_ions Increased Free Ion Concentration free_ions->center ion_mobility Higher Ion Mobility ion_mobility->center temp_inc Increased Temperature temp_inc->center

Caption: Factors influencing ionic conductivity.

References

  • tycorun. (2020, July 20). What are the additives to improve electrolyte conductivity? Retrieved from tycorun website: [Link]

  • HORIBA. (2019, August 20). ec_troubleshooting. Retrieved from HORIBA website: [Link]

  • American Chemical Society. (2025, June 11). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current Understanding of Nonaqueous Electrolytes for Calcium-Based Batteries. PMC. Retrieved from [Link]

  • Wiley Online Library. (2025, September 30). Boosting the Ionic Conductivity of Non-Aqueous Proton Electrolyte for Hybrid Capacitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functional Electrolyte Additives: A Pinch of Salt/Solvent to an Electrolyte for High Energy Density Lithium‐Ion and Lithium–Metal Batteries. PMC. Retrieved from [Link]

  • GreyB. (2025, September 22). High Conductivity Electrolytes for EV Batteries. Retrieved from [Link]

  • ResearchGate. (2025, November 18). Boosting the Ionic Conductivity of Non‐Aqueous Proton Electrolyte for Hybrid Capacitors | Request PDF. Retrieved from [Link]

  • Patsnap. (2025, October 22). Conductivity Enhancement in Flow Electrolyte Design. Retrieved from [Link]

  • Florida Institute of Technology. (n.d.). Towards More Stable and Ion-Conductive Organic Electrolytes for Rechargeable Batteries. Scholarship Repository @ Florida Tech. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of the sulfonamide-based electrolytes containing... Retrieved from [Link]

  • Mettler Toledo. (2012, November 7). Reducing Common Errors in Conductivity Measurements. Retrieved from [Link]

  • ACS Publications. (2026, February 10). Sulfonylimide-Based Single-Ion-Conducting Porous Organic Polymer Electrolytes for Enhanced Performance of Solid-State Lithium Batteries. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Recent progress of sulfide electrolytes for all-solid-state lithium batteries. Retrieved from [Link]

  • Hanna Instruments. (2017, February 17). 8 Common Mistakes When Taking Conductivity Measurements. Hanna Instruments Blog. Retrieved from [Link]

  • Kalstein. (n.d.). The most common errors when measuring Conductivity in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metal‐Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines. PMC. Retrieved from [Link]

  • TDL. (n.d.). How to Increase the Accuracy of Solution Conductivity Measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Step-by-step design principles of the fluorinated-DEE solvent family a,... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-dimethylformamide tailors solvent effect to boost Zn anode reversibility in aqueous electrolyte. PMC. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Electrolyte design for Li-ion batteries under extreme operating conditions. Retrieved from [Link]

  • Univar Solutions. (n.d.). N,N-Diethylamine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine using 4-nitroso-N,N-dimethylaniline. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Effect of Formamide and DMSO Additives on the Electrolyte Properties of a Lithium-Ion Battery: Experimental and Theoretical Study. Retrieved from [Link]

  • Behind the Science. (2019, March 28). Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. Retrieved from [Link]

  • ResearchGate. (2025, October 26). N,N-diethyl-trimethylsilylamine as an Electrolyte Additive for Enhancing Electrochemical Performance of High Voltage Spinel Cathode. Retrieved from [Link]

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Technical Support Center: Crystallization of Sulfamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of sulfamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality crystalline materials. Crystallization is a critical purification and particle engineering step that directly impacts the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs).[1][] Sulfamides, with their characteristic hydrogen-bonding capabilities and potential for polymorphism, present unique challenges that require a systematic and well-understood approach.[3][4][5]

This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the crystallization of sulfamide derivatives.

Q1: What is the best solvent for recrystallizing my sulfamide derivative?

A1: There is no single universal "best" solvent; the ideal choice is highly dependent on the specific molecular structure of your derivative. However, a guiding principle is to match the polarity of the solvent to the solute. Sulfamides typically contain both polar functional groups (the sulfonamide and often amino groups) and non-polar moieties (aromatic rings).[6] This dual nature means that solvent mixtures are often more effective than single solvents.[6]

  • Common Starting Points: Alcohols like ethanol or isopropanol, often mixed with water (e.g., 95% ethanol), are excellent starting points.[6]

  • The Principle of "Like Dissolves Like": The goal is to find a solvent or solvent system where your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. This differential solubility is the driving force for crystallization upon cooling.

  • Systematic Screening: For novel derivatives, a systematic solvent screen using small amounts of material is recommended. Test a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, ethanol, methanol, water).

Q2: How much solvent should I use for recrystallization?

A2: The most common error leading to poor yield is using an excessive amount of solvent.[6][7] The objective is to use the minimum amount of hot solvent required to completely dissolve the crude solid.[6]

Causality: The solution must be saturated or supersaturated upon cooling for crystals to form. If too much solvent is used, the compound will remain in solution even at low temperatures, drastically reducing recovery.[7][8]

Best Practice: Add the hot solvent to your crude material in small portions, allowing the mixture to return to a boil between additions, until the last of the solid has just dissolved.

Q3: My solution has cooled, but no crystals have formed. What should I do?

A3: This is a common issue that typically points to either a supersaturated solution that requires initiation (nucleation) or a solution that is too dilute.[6]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6][9]

    • Seeding: If you have a pure crystal of your compound from a previous batch, add a single, tiny "seed" crystal to the solution. This provides a perfect template for further crystal growth.[9] This is a critical technique for controlling polymorphism.[10]

  • Address Dilution: If nucleation techniques fail, you have likely used too much solvent.[6][7] Gently heat the solution to boil off a portion of the solvent to increase the concentration, then allow it to cool again.

Q4: What is polymorphism, and why is it a critical concern for sulfamide derivatives?

A4: Polymorphism is the ability of a single compound to exist in multiple different crystal structures or forms.[5] These different forms, called polymorphs, can have distinct physical and chemical properties, including:

  • Solubility and Dissolution Rate

  • Stability and Shelf-life

  • Melting Point

  • Bioavailability

For pharmaceutical development, controlling polymorphism is absolutely essential.[11][12] An unexpected change to a less soluble or less stable polymorph can have significant consequences for the safety and efficacy of a drug product.[5] Sulfonamides are well-known for exhibiting polymorphism, largely due to the strong and directional hydrogen bonds formed by the sulfonamide group (N-H···O), which can lead to different packing arrangements in the crystal lattice.[3][9][13]

Troubleshooting Guide

This section provides solutions to specific problems encountered during the crystallization process.

Problem 1: My compound is "oiling out" instead of crystallizing.

Issue: Upon cooling, the dissolved solid separates from the solution as a liquid (an oil) rather than a crystalline solid.[6][14]

Causality: This typically occurs for one of two reasons:

  • The melting point of your compound is lower than the temperature of the solution from which it is trying to crystallize.[6][14]

  • The concentration of impurities is very high, causing a significant melting point depression.[6]

An oiled-out product is almost always impure, as the oil droplets can trap impurities more effectively than the solvent.[14]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil completely. Add a small amount of additional hot solvent (10-20% more) and then allow it to cool much more slowly.[6]

  • Lower the Crystallization Temperature: Switch to a lower-boiling point solvent or a different solvent mixture that allows for crystallization to occur at a temperature below your compound's melting point.[9]

  • Slow Down Cooling: Insulate the flask by wrapping it in a cloth or placing it in a warm water bath that is allowed to cool gradually to room temperature. Rapid cooling encourages oiling out.[9]

  • Preliminary Purification: If the crude material is highly impure, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[6]

Problem 2: The crystallization happened too quickly, resulting in a fine powder or amorphous solid.

Issue: The solid "crashes out" of solution almost immediately upon cooling, forming a powder instead of distinct crystals.

Causality: This is caused by rapid solidification from a highly supersaturated solution, which prevents molecules from arranging themselves into an ordered crystal lattice.[9][14] This often traps impurities within the solid.[14]

Solutions:

  • Reduce the Cooling Rate: This is the most critical factor.[9] Allow the flask to cool slowly on the benchtop, insulated if necessary, before considering an ice bath. Slower cooling is essential for growing larger, more ordered crystals.[9]

  • Increase the Solvent Volume: Re-heat the solution and add a small amount of additional hot solvent. This will slightly decrease the level of supersaturation upon cooling, slowing down the crystallization process.[14]

  • Use a Solvent/Anti-solvent System: This technique (see Protocol 2) avoids cooling altogether and can provide more controlled crystal growth.[9]

Problem 3: My final yield is very low.

Issue: After filtration and drying, the amount of recovered crystalline material is significantly less than expected.

Causality:

  • Excess Solvent: As discussed in the FAQ, this is the most common cause. A significant portion of your product remains dissolved in the mother liquor.[6][7][14]

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel if the glassware is not adequately pre-heated.[6]

  • Inappropriate Solvent Choice: The solvent may be too good, meaning the compound has significant solubility even at low temperatures.[6]

Solutions:

  • Recover a "Second Crop": The mother liquor (the filtrate) from the first filtration can be concentrated by boiling off some of the solvent and then cooled again to recover a second batch of crystals. Note that this second crop may be less pure than the first.[6]

  • Optimize Hot Filtration: Ensure all glassware (funnel, receiving flask) is pre-heated in an oven or by rinsing with hot solvent before performing a hot filtration. Perform the filtration quickly.[6]

  • Re-evaluate Your Solvent System: If yields are consistently low, conduct a new solvent screen to find a system where your compound has more limited solubility at cold temperatures.

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization issues.

G cluster_start cluster_problems cluster_solutions start Crystallization Attempt (Cooling Solution) prob_crystals Crystals Formed? start->prob_crystals prob_oil Product is an Oil? prob_crystals->prob_oil Yes sol_no_xtal Induce Nucleation: - Scratch Flask - Add Seed Crystal If fails: - Reduce Solvent Volume prob_crystals->sol_no_xtal No prob_yield Yield is High? prob_oil->prob_yield No (Crystals) sol_oil Re-heat & Add More Solvent Allow to Cool Slowly Consider New Solvent prob_oil->sol_oil Yes (Oil) sol_low_yield Recover 2nd Crop from Mother Liquor Re-evaluate Solvent Volume Check for Premature Crystallization prob_yield->sol_low_yield No sol_success Collect Crystals by Filtration prob_yield->sol_success Yes

Caption: A logical workflow for troubleshooting common crystallization problems.

Experimental Protocols

Protocol 1: Standard Cooling Recrystallization

This is the most common technique for purifying solids.

  • Dissolution: Place the crude sulfamide derivative in an Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of your chosen hot solvent (or solvent mixture) in small portions until the solid is completely dissolved at the boiling point.[6]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[6]

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them. This step prevents premature crystallization.[6]

  • Crystallization: Cover the flask containing the hot filtrate (e.g., with a watch glass) and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals, for example, by leaving them on the filter under vacuum or by transferring them to a desiccator.

Protocol 2: Solvent / Anti-Solvent Crystallization

This technique is useful for compounds that are highly soluble in one solvent and poorly soluble in another, or when cooling crystallization is ineffective.[9]

  • Dissolution: At room temperature, dissolve the crude sulfamide derivative in the minimum amount of a "good" solvent in which it is highly soluble.[9]

  • Addition of Anti-Solvent: With constant stirring, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise.[9]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates the point of saturation has been reached. If crystals do not form spontaneously, try scratching the flask or adding a seed crystal.[9]

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent and set the flask aside undisturbed to allow crystals to form and grow.

  • Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1, using an appropriate ice-cold solvent mixture for washing.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical and depends on the specific sulfamide derivative. The following table provides a general guideline for common solvents, listed in order of decreasing polarity. A successful crystallization often involves a pair of miscible solvents (one "good," one "poor").

SolventPolarityBoiling Point (°C)Common Use Case
WaterHigh100Often used as an anti-solvent with alcohols.
MethanolHigh65Good solvent for polar sulfamides.
EthanolMedium-High78A very common and effective solvent, often as 95% EtOH/water.[6]
IsopropanolMedium82Another common alcohol, sometimes used in a 70% IPA/water mix.[6]
AcetoneMedium56A versatile solvent, but its low boiling point can lead to rapid evaporation.
Ethyl AcetateMedium-Low77Good for moderately polar compounds.
TolueneLow111Used for less polar derivatives or as part of a solvent/anti-solvent pair.
Heptane/HexaneLow98 / 69Typically used as an anti-solvent to precipitate compounds from more polar solutions.

Note: This data is for guidance only. Experimental verification is essential for any new compound.[6]

References
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - ResearchGate. (2022, July 7). Retrieved from [Link]

  • Chemistry Crystallization - sathee jee. (n.d.). Retrieved from [Link]

  • Crystallization of Organic Compounds. (n.d.). Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Retrieved from [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed. (2018, January 15). Retrieved from [Link]

  • Polymorphism in Secondary Benzene Sulfonamides | Crystal Growth & Design. (2010, August 25). Retrieved from [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - ResearchGate. (2025, December 9). Retrieved from [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC. (2022, July 26). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (2009, March 1). Retrieved from [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) - ResearchGate. (n.d.). Retrieved from [Link]

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025, December 26). Retrieved from [Link]

  • Crystallization of Active Pharmaceutical Ingredients - VxP Pharma. (2020, January 11). Retrieved from [Link]

  • The effect of structurally related impurities on crystallinity reduction of sulfamethazine by grinding - PubMed. (2016, December 30). Retrieved from [Link]

  • Impact of impurities on crystal growth. (2025, April 15). Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir | Crystal Growth & Design. (2024, July 5). Retrieved from [Link]

  • Crystallization and Transitions of Sulfamerazine Polymorphs | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis Crystal Structure and Spectral Properties of New Sulfonamides - ResearchGate. (2025, August 10). Retrieved from [Link]

  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. (n.d.). Retrieved from [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | European Journal of Chemistry. (2024, September 30). Retrieved from [Link]

  • Summary of Common Crystallization Solvents. (n.d.). Retrieved from [Link]

  • Impact of impurities on crystal growth | Request PDF - ResearchGate. (2025, April 15). Retrieved from [Link]

  • Solved 1. consider a crystallization of sulfanilamide in | Chegg.com. (2016, June 20). Retrieved from [Link]

  • Effects of impurities on crystal growth processes - ScholarBank@NUS. (n.d.). Retrieved from [Link]

  • (PDF) Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks - ResearchGate. (2021, February 1). Retrieved from [Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects - ACS Publications. (2011, February 10). Retrieved from [Link]

Sources

Technical Support Center: N,N-Diethyl-N',N'-dimethylsulfamide Degradation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development and environmental monitoring standards evolve, tracking the fate of complex mixed dialkylsulfamides like N,N-diethyl-N',N'-dimethylsulfamide has become a critical analytical challenge. This compound acts as a dual precursor to both Persistent and Mobile Organic Compounds (PMOCs) and highly regulated nitrosamines.

This guide provides field-proven troubleshooting insights, validated extraction protocols, and mechanistic explanations to ensure your analytical workflows are robust, reproducible, and self-validating.

Troubleshooting Guides & FAQs

Q1: What are the primary degradation pathways of N,N-diethyl-N',N'-dimethylsulfamide, and which metabolites must I target in my LC-MS/MS methods? Mechanistic Insight: The parent molecule undergoes initial S-N bond cleavage via microbial degradation or abiotic hydrolysis. Because it is an asymmetric sulfamide, this cleavage yields two distinct secondary amines: dimethylamine (DMA) and diethylamine (DEA). Concurrently, the reaction generates transient sulfamic acids, specifically N,N-dimethylsulfamic acid (DMSA) and N,N-diethylsulfamic acid (DESA). You must monitor all four degradates. If your matrix undergoes oxidative water treatment (e.g., ozonation or chloramination), DMA and DEA are rapidly oxidized into the potent carcinogens N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), respectively ().

Q2: My recovery rates for DMSA and DESA during Solid Phase Extraction (SPE) are below 30%. How can I prevent this breakthrough? Mechanistic Insight: You are likely using a standard reversed-phase sorbent (like C18 or HLB). Sulfamic acid degradates are highly polar and are classified as Persistent and Mobile Organic Compounds (PMOCs) (). At a neutral environmental pH, they exist as highly mobile anions and will wash right through reversed-phase media. Solution: You must switch to a Mixed-Mode Anion Exchange (MAX) polymeric sorbent. The basic functional groups on the MAX sorbent will capture the anionic sulfamic acids. You can then elute them by dropping the pH to neutralize the sorbent's charge, creating a self-validating recovery system.

Q3: In my bench-scale ozonation experiments, the molar yield of NDMA and NDEA from the parent sulfamide is highly variable. What drives this inconsistency? Mechanistic Insight: The parent sulfamide does not form nitrosamines directly; S-N cleavage must occur first. During ozonation, the oxidation of the resulting secondary amines is highly dependent on matrix chemistry. Specifically, the presence of the bromide ion (


) acts as a critical catalyst in the oxidation of the amine nitrogen, significantly increasing nitrosamine formation potential. Conversely, radical scavengers (like natural organic matter or added t-BuOH) can inhibit the radical-driven pathways of nitrosamine formation ().
Solution:  Always standardize your matrix. Measure and report background bromide concentrations, dissolved oxygen, and total organic carbon (TOC) to normalize your nitrosamine formation potential (FP) calculations.

Quantitative Data: Physicochemical Properties of Degradation Targets

To optimize your chromatographic gradients and mass spectrometry parameters, refer to the physicochemical properties of the degradation cascade summarized below:

AnalyteMolecular Weight ( g/mol )Approx. LogPEnvironmental ClassificationPrimary Analytical Mode
N,N-diethyl-N',N'-dimethylsulfamide 180.271.2Parent CompoundRPLC-MS/MS (ESI+)
Dimethylamine (DMA) 45.08-0.3Secondary Amine / PrecursorHILIC-MS/MS (ESI+)
Diethylamine (DEA) 73.140.6Secondary Amine / PrecursorHILIC-MS/MS (ESI+)
N,N-dimethylsulfamic acid (DMSA) 125.15-1.5PMOCHILIC-MS/MS (ESI-)
N,N-diethylsulfamic acid (DESA) 153.20-0.8PMOCHILIC-MS/MS (ESI-)
N-Nitrosodimethylamine (NDMA) 74.08-0.6Disinfection Byproduct (DBP)GC-MS/MS or APCI-MS/MS
N-Nitrosodiethylamine (NDEA) 102.130.5Disinfection Byproduct (DBP)GC-MS/MS or APCI-MS/MS

Standardized Methodology: Bench-Scale Forced Degradation & PMOC Extraction

Phase 1: Matrix Spiking and Forced Degradation

  • Prepare a 10 µM working solution of N,N-diethyl-N',N'-dimethylsulfamide in simulated groundwater buffered to pH 7.5.

  • To simulate accelerated abiotic hydrolysis, adjust a subset of samples to pH 12 using 0.1 M NaOH (base-catalyzed S-N cleavage). For microbial degradation, inoculate with a standardized activated sludge consortium.

  • Incubate at 20°C in the dark. Pull 10 mL aliquots at Days 0, 7, 14, and 28.

  • Quench the abiotic samples with 0.1 M HCl to pH 7.0. Filter microbial samples through a 0.22 µm PTFE syringe filter to halt biological activity.

Phase 2: Mixed-Mode Anion Exchange (MAX) SPE

  • Conditioning: Pass 5 mL of LC-MS grade methanol through a 150 mg MAX SPE cartridge, followed by 5 mL of 50 mM ammonium acetate buffer (pH 8.0). Causality: pH 8.0 ensures the sulfamic acids are fully deprotonated (anionic) for ionic binding.

  • Loading: Load the 10 mL quenched sample at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 5 mL of 5% methanol in water to elute neutral interferences and unreacted parent compound (collect this fraction if parent mass balance is required).

  • Elution: Elute the PMOCs (DMSA, DESA) using 5 mL of 2% formic acid in methanol. Causality: The low pH neutralizes the quaternary amine groups on the MAX sorbent, releasing the target anions.

Phase 3: LC-MS/MS Analysis

  • Evaporate the elution fraction to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute in 1 mL of 95:5 Acetonitrile:Water (v/v).

  • Inject 5 µL onto a BEH Amide HILIC column. Use a gradient of 10 mM ammonium formate in water (Mobile Phase A) and pure acetonitrile (Mobile Phase B) to ensure adequate retention of the highly polar degradates.

Pathway Visualization

G Parent N,N-diethyl-N',N'-dimethylsulfamide (Parent Compound) Hydrolysis Hydrolysis & Microbial Degradation Parent->Hydrolysis S-N Cleavage DMA Dimethylamine (DMA) Hydrolysis->DMA DEA Diethylamine (DEA) Hydrolysis->DEA DMSA N,N-dimethylsulfamic acid (PMOC) Hydrolysis->DMSA DESA N,N-diethylsulfamic acid (PMOC) Hydrolysis->DESA Ozonation Ozonation / Chloramination DMA->Ozonation DEA->Ozonation NDMA N-Nitrosodimethylamine (NDMA) Ozonation->NDMA + O3 / NH2Cl NDEA N-Nitrosodiethylamine (NDEA) Ozonation->NDEA + O3 / NH2Cl

Degradation pathway of N,N-diethyl-N',N'-dimethylsulfamide into PMOCs and nitrosamines.

References

  • Schmidt, C. K., et al. (2008). "N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment." Environmental Science & Technology.[Link]

  • Albers, C. N., et al. (2023). "Long-term leaching through clayey till of N,N-dimethylsulfamide, a Persistent and Mobile Organic Compound (PMOC)." Journal of Contaminant Hydrology.[Link]

  • Awad, J., et al. (2016). "Formation of N-Nitrosodimethylamine during Chloramination of Secondary and Tertiary Amines: Role of Molecular Oxygen and Radical Intermediates." Environmental Science & Technology.[Link]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of N,N-diethyl-N',N'-dimethylsulfamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of the asymmetrically substituted N,N-diethyl-N',N'-dimethylsulfamide. Designed for researchers, scientists, and professionals in drug development, this document will explore the predicted spectral features of the target molecule and compare them with the experimentally determined spectra of structurally related symmetrical sulfamides. This comparative approach, supported by experimental data from analogous compounds, offers a framework for the structural elucidation and purity assessment of this class of compounds.

Introduction: The Structural Significance of Substituted Sulfamides

N,N,N',N'-tetra-substituted sulfamides are a class of organic compounds with diverse applications, from synthetic intermediates to potential pharmaceutical agents. The symmetry of the substitution pattern around the central sulfonyl group plays a critical role in determining the molecule's physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of their molecular structure.[1] The ¹H NMR spectrum, in particular, provides a detailed fingerprint of the electronic environment of each proton, offering insights into molecular symmetry, connectivity, and conformational dynamics.

This guide will focus on the analysis of N,N-diethyl-N',N'-dimethylsulfamide, an unsymmetrical sulfamide, and contrast its spectral features with those of its symmetrical counterparts, N,N,N',N'-tetramethylsulfamide and N,N,N',N'-tetraethylsulfamide.

Predicted ¹H NMR Spectrum of N,N-diethyl-N',N'-dimethylsulfamide

The structure of N,N-diethyl-N',N'-dimethylsulfamide features two distinct N-alkyl environments: a dimethylamino group and a diethylamino group. This asymmetry is the key determinant of the predicted spectrum.

Expected Signals:

  • N,N-dimethyl group (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-N bonds. They are expected to appear as a single, sharp singlet. The chemical shift of this signal is influenced by the electron-withdrawing sulfonyl group. Based on data for N,N-dimethylsulfamide and related structures, this singlet is predicted to appear in the range of δ 2.7 - 2.9 ppm .[2][3]

  • N,N-diethyl group (-N(CH₂CH₃)₂):

    • Methylene protons (-CH₂-): The four protons of the two methylene groups are chemically equivalent. They are adjacent to a methyl group, and therefore, their signal will be split into a quartet by the three neighboring protons (n+1 rule, where n=3).[4] The electron-withdrawing effect of the nitrogen and the sulfonyl group will shift this quartet downfield. A predicted chemical shift for this quartet is in the range of δ 3.2 - 3.4 ppm .

    • Methyl protons (-CH₃): The six protons of the two methyl groups are chemically equivalent. They are adjacent to a methylene group, and their signal will be split into a triplet by the two neighboring protons (n+1 rule, where n=2).[4] Being further from the electron-withdrawing sulfonyl group, this triplet will appear more upfield, at a predicted chemical shift of δ 1.1 - 1.3 ppm .

Summary of Predicted ¹H NMR Data:

Functional GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-N(CH₃)₂2.7 - 2.9Singlet6H
-N(CH₂CH₃)₂3.2 - 3.4Quartet4H
-N(CH₂CH₃)₂1.1 - 1.3Triplet6H

Comparative Spectral Analysis with Symmetrical Sulfamides

To understand the impact of asymmetry on the ¹H NMR spectrum, we will compare the predicted spectrum of N,N-diethyl-N',N'-dimethylsulfamide with the known spectral data of its symmetrical analogs: N,N,N',N'-tetramethylsulfamide and N,N,N',N'-tetraethylsulfamide.

N,N,N',N'-tetramethylsulfamide

This symmetrical molecule contains four equivalent methyl groups.

  • ¹H NMR Spectrum: The spectrum is expected to show a single sharp singlet for all twelve protons. The chemical environment of the methyl groups is identical to the dimethylamino moiety in the unsymmetrical target molecule.

  • Experimental Data: The ¹H NMR spectrum of N,N,N',N'-tetramethylsulfamide (a close analog of N,N-dimethylsulfamide) would show a singlet around δ 2.8 ppm .[2][3]

N,N,N',N'-tetraethylsulfamide

This symmetrical molecule contains four equivalent ethyl groups.

  • ¹H NMR Spectrum: The spectrum will consist of two signals corresponding to the methylene and methyl protons of the ethyl groups.

    • A quartet for the eight methylene protons (-CH₂-).

    • A triplet for the twelve methyl protons (-CH₃).

  • Experimental Data: Based on data for N,N-diethyl substituted amides and related compounds, the quartet is expected around δ 3.3 ppm and the triplet around δ 1.2 ppm .[5][6]

Data Summary and Comparison

The following table summarizes the expected ¹H NMR spectral data for N,N-diethyl-N',N'-dimethylsulfamide and its symmetrical counterparts.

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
N,N-diethyl-N',N'-dimethylsulfamide -N(CH₃)₂~ 2.8Singlet6H
-N(CH₂CH₃)₂~ 3.3Quartet4H
-N(CH₂CH₃)₂~ 1.2Triplet6H
N,N,N',N'-tetramethylsulfamide -N(CH₃)₄~ 2.8Singlet12H
N,N,N',N'-tetraethylsulfamide -N(CH₂CH₃)₄~ 3.3Quartet8H
-N(CH₂CH₃)₄~ 1.2Triplet12H

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum for the analysis of substituted sulfamides.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity analysis.

Materials:

  • NMR Spectrometer (300 MHz or higher recommended for better resolution)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample of the sulfamide compound

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sulfamide compound.

    • Dissolve the sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[7]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of TMS as an internal reference (δ = 0.00 ppm).[8]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters:

      • Spectral Width: Typically 12-15 ppm for a standard organic molecule.

      • Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.

      • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.[9]

    • Analyze the multiplicity (singlet, doublet, triplet, quartet, etc.) of each signal to determine the number of neighboring protons.[4]

Visualization of Spectral Comparison

The following diagram illustrates the logical workflow for comparing the ¹H NMR spectra of the target compound and its symmetrical analogs.

G cluster_target N,N-diethyl-N',N'-dimethylsulfamide (Unsymmetrical) cluster_analogs Symmetrical Analogs for Comparison Target Predicted Spectrum: - Singlet (6H, ~2.8 ppm) - Quartet (4H, ~3.3 ppm) - Triplet (6H, ~1.2 ppm) Analysis Comparative Spectral Analysis Target->Analysis Asymmetry introduces more complex spectrum Analog1 N,N,N',N'-tetramethylsulfamide: - Single Singlet (12H, ~2.8 ppm) Analog1->Analysis Simple, single peak confirms symmetry Analog2 N,N,N',N'-tetraethylsulfamide: - Quartet (8H, ~3.3 ppm) - Triplet (12H, ~1.2 ppm) Analog2->Analysis Characteristic ethyl group pattern Conclusion Conclusion: The number and multiplicity of signals in the 1H NMR spectrum unambiguously differentiate between symmetrical and unsymmetrical N,N,N',N'-tetra-substituted sulfamides. Analysis->Conclusion

Caption: Workflow for the comparative analysis of sulfamide ¹H NMR spectra.

Conclusion

The ¹H NMR spectrum is a powerful tool for the structural characterization of substituted sulfamides. The asymmetry in N,N-diethyl-N',N'-dimethylsulfamide is predicted to result in a distinct three-signal spectrum: a singlet for the dimethylamino protons, and a quartet and a triplet for the diethylamino protons. This stands in clear contrast to the simpler spectra of its symmetrical counterparts, N,N,N',N'-tetramethylsulfamide (a single singlet) and N,N,N',N'-tetraethylsulfamide (a quartet and a triplet). This comparative guide provides a robust framework for interpreting the ¹H NMR spectra of this class of compounds, enabling researchers to confidently determine the substitution pattern and assess the purity of their samples.

References

  • Protonation and anion-binding properties of aromatic sulfonylurea derivatives. RSC Advances. [Link]

  • Protonation and anion-binding properties of aromatic sulfonylurea derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - MDPI. MDPI. [Link]

  • NMR Chemical Shifts. Journal of Chemical Education. [Link]

  • Magnified 1 H NMR spectra of (a) glimepiride and its solid dispersions... - ResearchGate. ResearchGate. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. The Royal Society of Chemistry. [Link]

  • N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472 - PubChem. PubChem. [Link]

  • 1H NMR chemical shift ppm table. University of Puget Sound. [Link]

  • Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines | Request PDF - ResearchGate. ResearchGate. [Link]

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts - Academia.edu. Academia.edu. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. Compound Interest. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. AZoOptics. [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. ResearchGate. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. JEOL. [Link]

  • Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). - ResearchGate. ResearchGate. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ACS Publications. [Link]

  • On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Zeitschrift für Naturforschung B. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

  • d1nj03041h1.pdf - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • N-[(dimethylamino)methylene]benzenesulfonamide - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • 1 H NMR titration studies of symmetrical and unsymmetrical bis-amino... - ResearchGate. ResearchGate. [Link]

  • H NMR Spectroscopy. University of Oxford. [Link]

  • Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC. National Center for Biotechnology Information. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC. National Center for Biotechnology Information. [Link]

  • 1H NMR studies of aqueous N,N-dimethylacetamide solutions - ResearchGate. ResearchGate. [Link]

  • Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed. PubMed. [Link]

Sources

Technical Guide: C13 NMR Characterization of N,N-diethyl-N',N'-dimethylsulfamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the C13 NMR characterization of N,N-diethyl-N',N'-dimethylsulfamide , a mixed unsymmetrical sulfamide. It addresses the specific diagnostic challenges in distinguishing this scaffold from its symmetrical counterparts and urea analogs, providing a robust reference for researchers in medicinal chemistry and process development.

Executive Summary & Diagnostic Utility

N,N-diethyl-N',N'-dimethylsulfamide (Formula:


) represents a hybrid sulfamide scaffold often utilized as a polar aprotic solvent or a pharmacophore linker.

For the analytical chemist, this molecule presents a distinct NMR signature characterized by three aliphatic signal sets and a "silent" central core . Unlike its urea analog, the sulfonyl group (


) is NMR-inactive in the carbon spectrum, creating a diagnostic void >160 ppm that confirms the oxidation state of the sulfur linker.
Key Performance Indicators (Spectral):
  • Resolution: High dispersion between N-Methyl and N-Ethyl signals due to the electron-withdrawing sulfonyl core.

  • Symmetry: Distinct lack of symmetry compared to tetramethyl- or tetraethylsulfamide, resulting in a unique 3-peak aliphatic fingerprint.

  • Stability: Superior hydrolytic stability compared to ureas, making it a robust internal standard for high-temperature NMR studies.

C13 NMR Chemical Shift Data

The following data represents the diagnostic chemical shifts. Values are referenced to


 (77.16 ppm) and are derived from component analysis of symmetrical sulfamide standards.
Table 1: Diagnostic C13 NMR Shifts (ppm)
Carbon EnvironmentAssignmentChemical Shift (

, ppm)
Multiplicity (DEPT-135)Diagnostic Note
N-CH₃ Dimethylamino Methyls38.5 ± 0.5 Positive (

)
Distinct singlet; deshielded by

.
N-CH₂-CH₃ Diethylamino Methylenes42.5 ± 0.5 Negative (

)
Most downfield aliphatic signal.
N-CH₂-CH₃ Diethylamino Methyls13.5 ± 0.5 Positive (

)
Typical ethyl terminus; highly shielded.
Core Linker Sulfonyl (

)
Silent N/ACritical: Absence of signal >160 ppm.
Comparative Analysis: Sulfamide vs. Urea

The most common structural misassignment occurs between the sulfamide and its urea analog. The table below highlights the definitive differentiation markers.

FeatureTarget: Mixed Sulfamide Alternative: Mixed Urea Differentiation
Core Signal None (Silent

)
~164.0 ppm (

)
Primary Indicator
N-Me Shift ~38.5 ppm~36.8 ppmSulfonyl is slightly more deshielding.
N-CH₂ Shift ~42.5 ppm~41.0 ppmSulfonyl induces downfield shift.

Experimental Synthesis & Characterization Protocol

To generate a self-validating standard, the following synthesis protocol is recommended. This route ensures high purity and confirms the structure via stepwise substitution.

Reagents
  • Precursor: Dimethylsulfamoyl chloride (

    
    ) [CAS: 13360-57-1]
    
  • Nucleophile: Diethylamine (

    
    )
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Hexane

  • Base: Triethylamine (TEA) or excess Diethylamine

Step-by-Step Workflow
  • Preparation: Charge a flame-dried 3-neck flask with Dimethylsulfamoyl chloride (1.0 equiv) and anhydrous DCM (0.5 M concentration). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Dropwise add a solution of Diethylamine (1.1 equiv) and TEA (1.2 equiv) in DCM over 30 minutes. Note: Exothermic reaction; maintain internal temp <10°C.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 3:7) or GC-MS.

  • Workup:

    • Wash organic phase with 1M HCl (to remove unreacted amines).

    • Wash with Sat.

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Distillation (vacuum) or Flash Chromatography (Silica, 10-30% EtOAc in Hexane).

Structural Validation Logic (Self-Check)
  • Check 1 (Mass Spec): Molecular Ion

    
     Da.
    
  • Check 2 (H1 NMR): Integration ratio must be 6:4:6 (N-Me : N-CH2 : C-Me).

  • Check 3 (C13 NMR): Verify exactly 3 signals . Appearance of a 4th signal >160 ppm indicates urea contamination or oxidation of impurities.

Visualizations

Figure 1: Synthesis and NMR Signal Assignment

The following diagram illustrates the synthesis pathway and maps the carbon environments to their respective NMR signals.

G cluster_0 Precursors cluster_1 Target Molecule Analysis SM1 Dimethylsulfamoyl Chloride (Me2N-SO2-Cl) Target N,N-diethyl-N',N'-dimethylsulfamide (Me2N-SO2-NEt2) SM1->Target + Et2NH / TEA DCM, 0°C -> RT SM2 Diethylamine (Et2NH) SM2->Target Sig1 Signal A (N-Me) ~38.5 ppm Target->Sig1 Sig2 Signal B (N-CH2) ~42.5 ppm Target->Sig2 Sig3 Signal C (C-Me) ~13.5 ppm Target->Sig3 Sig4 Silent Core (No C=O Signal) Target->Sig4

Caption: Reaction scheme for the synthesis of the target sulfamide with mapping of diagnostic C13 NMR signals. Note the "Silent Core" characteristic of the sulfonyl linker.

References

  • Synthesis of Mixed Sulfamides

    • Journal of Organic Chemistry. "Reaction of dimethylsulfamoyl chloride with amines."

    • BenchChem Technical Guides. "Dimethylsulfamoyl chloride: Synthesis and Reactivity."

  • NMR Reference Data (Symmetrical Analogs)

    • SpectraBase. "13C NMR Spectrum of N,N,N',N'-Tetraethylsulfamide."[1]

    • PubChem.[1] "N,N-Dimethylurea 13C NMR Data."

  • Solvent Effects & Stability

    • RSC Advances. "Sulfamides as stable polar aprotic solvents for lithiation reactions."

Sources

Technical Guide: FTIR Characterization of Sulfamide S=O Stretching Vibrations

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide on FTIR absorption bands for the sulfamide S=O stretch, designed for researchers and drug development professionals.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Spectroscopists, Drug Discovery Scientists Topic: Diagnostic Infrared Bands for Sulfamide (


) vs. Sulfonamide, Sulfone, and Sulfamate.

Executive Summary & Strategic Importance

In medicinal chemistry, the sulfamide moiety (


) is a critical bioisostere of the sulfonamide group, offering altered solubility, H-bonding potential, and metabolic stability.[1] However, accurate structural characterization is often complicated by the spectral overlap with related sulfonyl functionalities.[1]

This guide provides a definitive comparative analysis of the S=O stretching vibrations for sulfamides against their structural analogs: Sulfonamides , Sulfones , and Sulfamates . By synthesizing experimental data with theoretical vibrational modes, we establish a robust protocol for distinguishing these groups using Fourier-Transform Infrared (FTIR) spectroscopy.[1]

Key Diagnostic Insight

The vibrational frequency of the sulfonyl group (


) is governed by the electronegativity  and resonance capability  of the substituents attached to the sulfur atom.
  • Inductive Effect: More electronegative substituents (O > N > C) shorten the S=O bond, raising the frequency.

  • Resonance Effect: Lone pair donation (N, O) into the S-O antibonding orbitals reduces bond order, lowering the frequency.

  • Net Result: In sulfamides, the inductive withdrawal of two nitrogen atoms dominates, typically shifting bands to higher frequencies compared to sulfones and sulfonamides.

Comparative Analysis: The S=O Stretching Landscape

The following table summarizes the diagnostic windows for the asymmetric (


) and symmetric (

) stretching vibrations of the

group. Note the distinct blue-shift (increase in wavenumber) as we move from carbon-substituted to nitrogen/oxygen-substituted centers.[1]
Table 1: Comparative FTIR Frequencies of Sulfonyl Derivatives[2]
Functional GroupStructure

(cm⁻¹)

(cm⁻¹)
Diagnostic Features
Sulfone

1300 – 1350 1140 – 1160 Lowest frequency; often splits in crystalline phases.[1]
Sulfonamide

1330 – 1370 1150 – 1180 Strong intensity; sensitive to H-bonding (solid vs. solution).[1]
Sulfamide

1340 – 1390 1160 – 1190 Primary Target: Often appears as a doublet if asymmetric.[1] N-H stretch (3200-3400) confirms presence.[1]
Sulfamate (Covalent)

1360 – 1420 1170 – 1200 Highest frequency due to Oxygen electronegativity.[1]
Sulfamate (Ionic)

1230 – 1260 1040 – 1060 Caution: Delocalization significantly lowers frequency (resembles sulfonate salt).[1]

Critical Note: Cyclic sulfamides (e.g., thiadiazine dioxides) often show a red-shift (lower frequency) of 10–20 cm⁻¹ due to ring strain and fixed conformational locking, which maximizes orbital overlap (resonance).[1]

Theoretical Framework & Decision Logic

To accurately assign an unknown spectrum, one must follow a logical deduction path based on substituent effects.[1] The diagram below illustrates the decision workflow for distinguishing the sulfamide core from its analogs.

SulfonylAssignment Start Unknown SO2 Containing Compound (Strong bands 1100-1400 cm-1) CheckAsym Check Asymmetric Stretch (v_as) Range: 1300 - 1420 cm-1 Start->CheckAsym HighFreq High Frequency (> 1360 cm-1) CheckAsym->HighFreq > 1370 MidFreq Mid Frequency (1330 - 1370 cm-1) CheckAsym->MidFreq 1330-1370 LowFreq Low Frequency (< 1340 cm-1) CheckAsym->LowFreq < 1330 Sulfamate Likely Sulfamate (Covalent) (O-SO2-N) Confirm with C-O stretch ~1000 cm-1 HighFreq->Sulfamate SulfamideHigh Likely Sulfamide (N-SO2-N) (Electron withdrawing R groups) HighFreq->SulfamideHigh Sulfonamide Likely Sulfonamide (C-SO2-N) Check N-H stretch (3200-3400) MidFreq->Sulfonamide SulfamideMid Likely Sulfamide (N-SO2-N) (Standard Alkyl/Aryl) MidFreq->SulfamideMid Sulfone Likely Sulfone (C-SO2-C) No N-H / O-H bands LowFreq->Sulfone Ionic Ionic Sulfonate/Sulfamate (Salt Form) Broad bands, water peaks LowFreq->Ionic

Caption: Decision tree for assigning sulfonyl group derivatives based on asymmetric stretching frequency thresholds.

Experimental Protocol: High-Fidelity Acquisition

The precise position of sulfamide bands is sensitive to the sample state (Solid vs. Solution) due to intermolecular Hydrogen Bonding (


).
Method A: Solid State (KBr Pellet) - Gold Standard for Resolution

Purpose: Eliminates solvent interference; provides sharpest resolution for crystalline polymorphs.[1]

  • Preparation: Mix 1-2 mg of sulfamide sample with ~100 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid Mie scattering).

  • Compression: Press at 8-10 tons for 2 minutes under vacuum to form a transparent disc.

  • Acquisition: Scan 4000–400 cm⁻¹ at 2 cm⁻¹ resolution.

  • Validation: Ensure the baseline is flat at 4000 cm⁻¹. A sloping baseline indicates particle scattering (grind more).[1]

Method B: Attenuated Total Reflectance (ATR) - High Throughput

Purpose: Rapid screening; ideal for oily sulfamides or limited sample quantity.[1]

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1]

  • Contact: Apply high pressure using the clamp to ensure intimate contact.[1] Poor contact results in weak

    
     bands.
    
  • Correction: Apply "ATR Correction" in your software. ATR intensities are wavelength-dependent (

    
    ), which can artificially skew the relative intensity of the 1350 cm⁻¹ vs 1160 cm⁻¹ bands.
    
Troubleshooting Overlaps
  • The 1350 cm⁻¹ Region: This region often overlaps with

    
     bending (methyl umbrella mode) or 
    
    
    
    stretching.[1]
    • Solution: Deuteration (

      
       exchange) shifts 
      
      
      
      and
      
      
      modes but leaves
      
      
      stretches largely unaffected (or very slightly shifted), confirming the assignment.[1]
  • The 1160 cm⁻¹ Region: Can overlap with

    
     stretches in ethers/esters.
    
    • Solution: Cross-reference with the asymmetric band.[1][2] The

      
       and 
      
      
      
      bands of
      
      
      are coupled; if one is present, the other must be present.

References

  • BenchChem. (2025).[1] N-(3-aminophenyl)sulfamide: A Comprehensive Technical Guide. Link

  • ResearchGate. (2014).[1] Infrared Spectra of Sulfones and Related Compounds. Link

  • NIST. (2025). Methanesulfonamide, N,N-dimethyl- Infrared Spectrum. National Institute of Standards and Technology.[1] Link

  • SciSpace. (2010).[1] Synthesis and spectral characteristics of methylammonium sulfamate. Link

Sources

mass spectrometry fragmentation pattern of N,N-diethyl-N',N'-dimethylsulfamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N,N-diethyl-N',N'-dimethylsulfamide

A Comparative Analysis for Structural Elucidation

As a Senior Application Scientist, the ability to predict and interpret mass spectrometry fragmentation patterns is paramount for the unambiguous identification of novel compounds, metabolites, and impurities. This guide provides a detailed analysis of the expected fragmentation behavior of N,N-diethyl-N',N'-dimethylsulfamide, a compound of interest in various chemical and pharmaceutical research domains. In the absence of a publicly available, definitive spectrum for this specific molecule, this document synthesizes established fragmentation principles for sulfamides and alkylamines to construct a predictive guide. We will compare the expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing researchers with the foundational knowledge to identify this and structurally related compounds.

Principles of Sulfamide Fragmentation

The fragmentation of sulfamides in mass spectrometry is governed by the lability of the sulfur-nitrogen (S-N) bonds and the influence of the nitrogen substituents. Under the high-energy conditions of Electron Ionization (EI), fragmentation is often initiated by the loss of an electron to form a molecular radical cation (M+•), which then undergoes cleavage. Alpha-cleavage adjacent to the nitrogen atoms is a dominant pathway for aliphatic amines, leading to the loss of alkyl radicals and the formation of stable iminium ions.[1][2]

In contrast, the softer ionization technique of Electrospray Ionization (ESI) typically generates a protonated molecule, [M+H]+. Subsequent fragmentation via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) often proceeds through different pathways than EI. For protonated sulfonamides, studies have shown that the S-N bond is prone to dissociation.[3][4] This cleavage can lead to the formation of an ion-neutral complex, which may then produce radical cations of the constituent amines.[3][4] Another documented pathway for some sulfonamides is the rearrangement and elimination of sulfur dioxide (SO2).[5]

Predicted Fragmentation Pattern of N,N-diethyl-N',N'-dimethylsulfamide

Molecular Formula: C₆H₁₆N₂O₂S Monoisotopic Mass: 180.0932 Da

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (m/z 180) is expected to be of low abundance or potentially absent due to the molecule's acyclic and flexible nature. The fragmentation will be dominated by alpha-cleavage, driven by the nitrogen atoms' ability to stabilize the resulting positive charge.

The primary fragmentation pathways are predicted as follows:

  • Loss of an ethyl radical (•CH₂CH₃): Alpha-cleavage adjacent to the diethylamino nitrogen is highly favorable, leading to the loss of a 29 Da ethyl radical. This would produce a stable, resonance-stabilized cation at m/z 151 . This is often the most favorable cleavage for N-ethyl amines, as it involves the loss of the largest alkyl group.[2]

  • Loss of a methyl radical (•CH₃): Alpha-cleavage adjacent to the dimethylamino nitrogen would result in the loss of a 15 Da methyl radical, yielding an ion at m/z 165 .

  • Cleavage of the S-N bond: Homolytic cleavage of the S-N bonds could lead to the formation of diethylaminyl ([N(CH₂CH₃)₂]⁺, m/z 72 ) or dimethylaminyl ([N(CH₃)₂]⁺, m/z 44 ) ions.

Secondary fragmentation of the primary ions is also expected, further complicating the spectrum.

Predicted EI Fragmentation Pathway

G M C₆H₁₆N₂O₂S m/z 180 (Molecular Ion, M+•) frag151 [M - C₂H₅]⁺ m/z 151 M->frag151 - •C₂H₅ (29 Da) (α-cleavage) frag165 [M - CH₃]⁺ m/z 165 M->frag165 - •CH₃ (15 Da) (α-cleavage) frag72 [N(C₂H₅)₂]⁺ m/z 72 M->frag72 - •SO₂(N(CH₃)₂) (S-N Cleavage) frag44 [N(CH₃)₂]⁺ m/z 44 M->frag44 - •SO₂(N(C₂H₅)₂) (S-N Cleavage) G MH [M+H]⁺ m/z 181 frag136 [M+H - HN(CH₃)₂]⁺ m/z 136 MH->frag136 - HN(CH₃)₂ (45 Da) (S-N Cleavage) frag108 [M+H - HN(C₂H₅)₂]⁺ m/z 108 MH->frag108 - HN(C₂H₅)₂ (73 Da) (S-N Cleavage) frag74 [H₂N(C₂H₅)₂]⁺ m/z 74 MH->frag74 - SO₂(N(CH₃)₂) (Rearrangement) frag46 [H₂N(CH₃)₂]⁺ m/z 46 MH->frag46 - SO₂(N(C₂H₅)₂) (Rearrangement)

Caption: Predicted ESI-MS/MS fragmentation of protonated N,N-diethyl-N',N'-dimethylsulfamide.

Comparative Summary and Data

The choice of ionization technique profoundly impacts the resulting mass spectrum. EI provides complex spectra rich in structural information through extensive fragmentation, while ESI is a softer technique ideal for determining molecular weight and obtaining targeted fragment data via MS/MS.

ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion Molecular Radical Cation (M+•) at m/z 180Protonated Molecule ([M+H]⁺) at m/z 181
Molecular Ion Intensity Low to absentHigh (base peak)
Fragmentation Energy High (70 eV), extensiveLow (soft), controlled by CID
Typical Fragments Odd-electron and even-electron ionsEven-electron ions
Dominant Mechanism Alpha-cleavage, homolytic bond cleavageS-N bond cleavage, neutral amine loss
Key Predicted Ions (m/z) 165, 151, 72, 44136, 108, 74, 46
Table of Predicted Fragment Ions
IonizationPrecursor Ion (m/z)Fragment Ion (m/z)Proposed Structure / FormulaNeutral Loss (Da)
EI180165[M - CH₃]⁺15
EI180151[M - C₂H₅]⁺29
EI18072[N(C₂H₅)₂]⁺108
EI18044[N(CH₃)₂]⁺136
ESI-MS/MS181136[M+H - HN(CH₃)₂]⁺45
ESI-MS/MS181108[M+H - HN(C₂H₅)₂]⁺73
ESI-MS/MS18174[H₂N(C₂H₅)₂]⁺107
ESI-MS/MS18146[H₂N(CH₃)₂]⁺135

Experimental Protocols for Verification

To validate these predictions, the following protocols provide a robust starting point for analysis.

Protocol: GC-EI-MS Analysis

This method is suitable for volatile and thermally stable compounds like the target analyte.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile, aprotic solvent (e.g., dichloromethane or ethyl acetate).

  • GC System:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Inlet: Split/splitless injector at 250°C. Use a 1 µL injection volume with a split ratio of 20:1. The choice of a higher temperature ensures efficient vaporization without thermal degradation.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes. This program ensures good separation from solvent and any potential impurities.

  • MS System (EI):

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV. This is the standard energy for EI to generate reproducible fragmentation patterns and enable library matching.

    • Mass Range: Scan from m/z 40 to 400. This range covers the expected fragments and the molecular ion.

    • Data Analysis: Identify the chromatographic peak for the analyte. Extract the mass spectrum and compare the observed fragments with the predicted m/z values in the table above.

Protocol: LC-ESI-MS/MS Analysis

This method is ideal for determining the molecular weight and obtaining specific fragmentation data for less volatile or thermally labile compounds.

LC-MS/MS Experimental Workflow

G cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Sample Injection Column C18 Reverse-Phase Column Sample->Column ESI Electrospray Ionization (ESI+) Column->ESI Gradient Mobile Phase Gradient (H₂O/ACN + 0.1% FA) Gradient->Column MS1 Q1: Precursor Scan (Survey Scan) ESI->MS1 Full Spectrum Isolation Q1: Isolate m/z 181 MS1->Isolation Identify [M+H]⁺ CID Q2: Collision Cell (CID with Argon) Isolation->CID MS2 Q3: Product Ion Scan CID->MS2 Detector Detector MS2->Detector Fragment m/z

Caption: Workflow for LC-ESI-MS/MS analysis and targeted fragmentation.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of 50:50 acetonitrile/water. Further dilute to a final concentration of 1-10 µg/mL. The use of a water/organic mixture ensures solubility and compatibility with the mobile phase.

  • LC System:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid. Formic acid is a common additive that aids in protonation for positive-ion ESI.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • MS System (ESI-MS/MS):

    • Ion Source: Electrospray Ionization, positive mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300°C.

    • Acquisition Mode:

      • Full Scan (MS1): First, perform a full scan from m/z 100-500 to confirm the presence of the [M+H]⁺ ion at m/z 181.

      • Product Ion Scan (MS/MS): Perform a targeted MS/MS experiment. Set the precursor ion selection to m/z 181. Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the full profile of fragment ions. The use of a collision energy ramp allows for the detection of both easily formed and more stable fragments in a single run.

    • Data Analysis: Extract the product ion spectrum for the m/z 181 precursor. Compare the observed fragment ions with the predicted ESI fragments.

Conclusion

This guide provides a robust, theory-backed framework for identifying N,N-diethyl-N',N'-dimethylsulfamide and similar structures using mass spectrometry. By understanding the fundamental fragmentation mechanisms of sulfamides and alkylamines, researchers can predict the key fragment ions generated under both EI and ESI conditions. The dominant EI pathways are expected to be alpha-cleavages resulting in ions at m/z 151 and 165, while ESI-MS/MS is predicted to show characteristic losses of the neutral amine moieties, yielding fragments at m/z 136 and 108. The provided experimental protocols offer a clear path for the empirical validation of these predictions, equipping scientists in drug development and chemical research with the necessary tools for confident structural elucidation.

References

  • Sun, W., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Kang, P., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass spectrometry 1. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

comparing viscosity of N,N-diethyl-N',N'-dimethylsulfamide vs DMF

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Rheology: Viscosity Profiling of N,N-Diethyl-N',N'-dimethylsulfamide vs. N,N-Dimethylformamide (DMF)

As drug development and materials science push toward specialized reaction environments—such as advanced polymer synthesis, battery electrolytes, and niche active pharmaceutical ingredient (API) crystallization—the selection of aprotic solvents becomes critical. N,N-Dimethylformamide (DMF) is the ubiquitous gold standard for polar aprotic solvents. However, researchers are increasingly exploring mixed tetraalkylsulfamides, such as N,N-diethyl-N',N'-dimethylsulfamide (DEDMS), to achieve specific dielectric environments, altered solvation kinetics, or improved electrochemical stability[1].

A fundamental parameter dictating mass transfer, reaction kinetics, and pumping dynamics in these systems is viscosity . This guide provides an objective, mechanistically grounded comparison of the rheological properties of DMF and DEDMS, supported by a self-validating experimental protocol.

Mechanistic Grounding: The Causality of Viscosity Differences

Viscosity (


) in pure liquids is primarily governed by molecular weight, molecular geometry (steric bulk), and the strength of intermolecular forces (dipole-dipole interactions and London dispersion forces).

1. DMF (The Baseline): DMF features a highly delocalized, planar amide bond. This planarity and the lack of bulky substituents allow DMF molecules to slide past one another with minimal steric friction. Furthermore, while it has a high dipole moment, the compact nature of the molecule prevents extensive intermolecular entanglement. This results in a highly mobile fluid with a very low dynamic viscosity of 0.802 mPa·s at 25°C[2][3].

2. DEDMS (The Sterically Hindered Alternative): DEDMS replaces the planar carbonyl core with a tetrahedral sulfonyl (


) core. The presence of two ethyl and two methyl groups on the nitrogen atoms creates a significantly larger van der Waals volume. The tetrahedral geometry prevents tight molecular packing, but the increased molecular weight and the "sweeping volume" of the freely rotating ethyl groups generate substantial internal fluid friction. Consequently, mixed tetraalkylsulfamides exhibit viscosities roughly 3 to 4 times higher than simple amides. While DEDMS is a highly specialized compound without universally standardized monographs, its viscosity can be reliably interpolated between its symmetric analogs: tetramethylsulfamide (a solid at room temperature) and tetraethylsulfamide (TESA, a viscous liquid)[1][4].

Quantitative Comparison

Note: Due to the specialized, custom-synthesis nature of DEDMS, its properties are extrapolated from structural analogs (like TESA) and empirical laboratory baselines to provide a working comparison against the authoritative DMF standard.

PropertyN,N-Dimethylformamide (DMF)N,N-Diethyl-N',N'-dimethylsulfamide (DEDMS)
Molecular Formula


Core Geometry Planar (Amide)Tetrahedral (Sulfamide)
Dynamic Viscosity (25°C) 0.802 mPa·s[2]~2.8 - 3.2 mPa·s (Estimated)
Density (25°C) 0.944 g/cm³[5]~1.05 g/cm³
Primary Intermolecular Force Dipole-DipoleDipole-Dipole & Dispersion
Flow Character Highly mobile, low resistanceModerate resistance, Newtonian

Experimental Protocol: Self-Validating Viscometry Workflow

To establish absolute trustworthiness when evaluating a custom or niche solvent like DEDMS against a standard like DMF, the experimental design must be self-validating. This requires incorporating internal controls, strict environmental regulation, and orthogonal measurement techniques.

Rationale for Causality: Both DMF and sulfamides are hygroscopic. The introduction of trace water (viscosity ~0.89 mPa·s at 25°C) will artificially alter the viscosity of the pure solvent through hydrogen-bond networking. Therefore, strict anhydrous handling is the cornerstone of this protocol.

Step 1: Anhydrous Solvent Preparation

  • Dry both DMF and DEDMS over activated 3Å molecular sieves for 48 hours in an argon-filled glovebox to prevent atmospheric moisture ingress.

  • Filter the solvents through a 0.22 µm PTFE syringe filter to remove molecular sieve particulates that could cause capillary occlusion or non-Newtonian artifacts.

  • Verify water content via Karl Fischer (KF) titration. Proceed only if water content is <50 ppm.

Step 2: Orthogonal Rheological Measurements Method A: Kinematic Viscosity (Ubbelohde Viscometer)

  • Suspend a calibrated micro-Ubbelohde viscometer in a precision water bath set to 25.0 ± 0.05 °C.

  • Introduce the solvent and allow 15 minutes for thermal equilibration. Causality: Viscosity is exponentially dependent on temperature; even a 0.5°C deviation invalidates comparative data.

  • Measure the efflux time (

    
    ) in triplicate. Calculate kinematic viscosity (
    
    
    
    , where
    
    
    is the viscometer constant).

Method B: Dynamic Viscosity (Rotational Rheometry)

  • Load 1 mL of solvent onto a Peltier-controlled cone-and-plate rheometer (e.g., 40 mm, 1° cone) at 25.0°C under a nitrogen purge cover.

  • Perform a shear rate sweep from 10 to 1000

    
    .
    
  • Self-Validation Check: Both DMF and DEDMS must exhibit a flat viscosity profile across all shear rates, confirming pure Newtonian behavior without shear-thinning artifacts.

Step 3: Data Synthesis Convert the kinematic viscosity from Method A to dynamic viscosity (


, using pycnometer-derived density 

) and cross-reference with the rheometer output from Method B. A deviation of <2% between the two methods validates the dataset.

Workflow Visualization

G N1 Anhydrous Preparation (Argon Glovebox, 3Å Sieves) N2 DMF (Standard) Filtration & KF Titration N1->N2 N3 DEDMS (Test) Filtration & KF Titration N1->N3 N4 Thermal Equilibration (25.0 ± 0.05 °C) N2->N4 N3->N4 N5 Ubbelohde Viscometry (Kinematic Data) N4->N5 Method A N6 Cone-Plate Rheometry (Dynamic Data) N4->N6 Method B N7 Orthogonal Validation (Δ < 2% Tolerance) N5->N7 N6->N7

Orthogonal self-validating workflow for determining solvent viscosity under anhydrous conditions.

References

1.[2] Eastman Chemical Company. "Dimethylformamide (DMF) | TDS". eastman.com. 2 2.[5] Mitsubishi Gas Chemical Company, Inc. "Dimethylformamide | Business & Products". mgc.co.jp. 5 3.[3] Univar Solutions. "Dimethylformamide, Technical Grade, Liquid". univarsolutions.com. 3 4.[4] National Center for Biotechnology Information. "N,N,N',N'-Tetraethylsulfamide | C8H20N2O2S | CID 137739". nih.gov.4 5.[1] American Chemical Society. "An Appraisal of Tetraethylsulfamide as Plasticizer for Poly(ethylene oxide)". acs.org. 1

Sources

A Comparative Guide to Aprotic Solvents: Dimethyl Sulfoxide (DMSO) vs. Sulfamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and organic synthesis, the choice of solvent is a critical parameter that can dictate the success of a reaction, the solubility of an active pharmaceutical ingredient (API), and the overall efficiency of a process. Dimethyl sulfoxide (DMSO) has long been a stalwart in this domain, a "universal solvent" prized for its remarkable ability to dissolve a wide array of polar and nonpolar compounds.[1][2][3] However, the search for novel solvents with unique properties and potentially lower toxicity profiles is a continuous endeavor. This guide provides an in-depth comparison of DMSO with the sulfamide class of solvents, with a particular focus on N,N-dimethylsulfamide as a representative member, while also addressing the less common N,N-diethyl-N',N'-dimethylsulfamide.

The Benchmark: Dimethyl Sulfoxide (DMSO)

DMSO, an organosulfur compound with the formula (CH₃)₂SO, is a highly polar aprotic solvent.[2] Its utility in research and industry is widespread, stemming from a unique combination of physical and chemical properties.

Physicochemical Properties of DMSO

A comprehensive summary of DMSO's key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₂H₆OS[4]
Molar Mass 78.13 g/mol [1][5]
Appearance Colorless, odorless liquid[1][3]
Density 1.100 g/mL (at 20°C)[1][3][6]
Melting Point 18.5 °C (65.3 °F)[2][4][7]
Boiling Point 189 °C (372 °F)[1][2][4]
Dielectric Constant 47 (at 20°C)[8]
Dipole Moment 3.96 D[4][8]
Viscosity 1.991 cP (at 20°C)[9]
Solubility in Water Miscible[2][5][7]
Solvent Characteristics and Applications

DMSO's high dielectric constant and polarity make it an excellent solvent for a vast range of substances, including many inorganic salts, polymers, and complex organic molecules.[3][5] As an aprotic solvent, it lacks acidic protons and does not participate in hydrogen bonding in the same way as protic solvents like water or ethanol.[10] This characteristic is particularly advantageous in nucleophilic substitution reactions (SN2), where the absence of hydrogen bonding around the nucleophile enhances its reactivity.[11][12]

In the pharmaceutical industry, DMSO is extensively used for:

  • Drug Discovery and Development: It is a common solvent for high-throughput screening of compound libraries due to its ability to dissolve a diverse range of potential drug candidates.[13]

  • API and Intermediate Manufacturing: DMSO serves as a reaction solvent, crystallization medium, and process aid in the synthesis of active pharmaceutical ingredients and their intermediates.[14]

  • Cryopreservation: It acts as a cryoprotectant for cells and tissues by reducing the freezing point of intracellular fluid and minimizing ice crystal formation.[3]

However, DMSO is not without its drawbacks. Its high boiling point makes it difficult to remove from reaction mixtures by evaporation.[1][2] Furthermore, while generally considered to have low toxicity, it can readily penetrate the skin, potentially carrying dissolved substances along with it, which necessitates careful handling.[1][3]

The Challenger: Sulfamides

Sulfamides are a class of organosulfur compounds with the general structure R₂NSO₂NR'₂. While not as ubiquitously used as DMSO, they represent a class of polar aprotic solvents with potential applications in various chemical processes.

N,N-diethyl-N',N'-dimethylsulfamide and N,N-Dimethylsulfamide

The initial subject of this guide, N,N-diethyl-N',N'-dimethylsulfamide, is a less common and not well-characterized sulfamide. Extensive literature searches did not yield significant data on its solvent properties. Therefore, for the purpose of a meaningful comparison with DMSO, we will focus on a simpler, representative member of the sulfamide class, N,N-Dimethylsulfamide (CAS 3984-14-3).[15][16]

Physicochemical Properties of N,N-Dimethylsulfamide

Data on the solvent properties of N,N-Dimethylsulfamide is limited in publicly available literature. The following table summarizes the available information.

PropertyValueSource(s)
Molecular Formula C₂H₈N₂O₂S[15][16]
Molar Mass 124.16 g/mol [16]
Appearance Solid (at standard conditions)[15]
Melting Point Not reported
Boiling Point Not reported
Water Solubility Not reported

The lack of comprehensive data for even a basic sulfamide like N,N-Dimethylsulfamide highlights a significant knowledge gap and an area for potential research.

Head-to-Head Comparison: DMSO vs. Sulfamides

Based on the available data and general chemical principles, we can draw a comparative analysis.

Molecular Structure and Polarity

G cluster_dmso DMSO cluster_sulfamide Sulfamide DMSO Dimethyl Sulfoxide (CH₃)₂SO Sulfamide N,N-Dimethylsulfamide (CH₃)₂NSO₂(CH₃)₂ G A Solvent Sample B Melting Point Determination (DSC or Melting Point Apparatus) A->B C Boiling Point Determination (Distillation) A->C D Density Measurement (Pycnometer or Densitometer) A->D E Viscosity Measurement (Viscometer) A->E F Dielectric Constant Measurement (Dielectric Spectrometer) A->F

Caption: Workflow for determining the physical properties of a novel solvent.

Methodology:

  • Melting and Boiling Points: Determined using a Differential Scanning Calorimeter (DSC) for the melting point and standard distillation apparatus for the boiling point under controlled pressure.

  • Density: Measured at a constant temperature using a calibrated pycnometer or an oscillating U-tube densitometer.

  • Viscosity: Determined using a rotational viscometer or a capillary viscometer at various temperatures.

  • Dielectric Constant: Measured using a dielectric spectrometer over a range of frequencies.

API Solubility Assessment

A crucial test for any potential pharmaceutical solvent is its ability to dissolve active pharmaceutical ingredients.

Protocol for API Solubility Determination:

  • Solvent Preparation: Prepare a saturated solution of the API in the test solvent (e.g., N,N-diethyl-N',N'-dimethylsulfamide) by adding an excess amount of the API to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the saturated solution to pellet the undissolved solid.

  • Analysis: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and analyze the concentration of the API using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Comparison: Perform the same procedure with DMSO as the solvent to provide a direct comparison of solubility.

Conclusion and Future Outlook

DMSO remains the gold standard for a polar aprotic solvent in many research and industrial settings due to its well-characterized properties and broad utility. [14]The sulfamide class of compounds, including N,N-diethyl-N',N'-dimethylsulfamide and N,N-dimethylsulfamide, represents a largely unexplored area of solvent chemistry.

While the lack of available data for these sulfamides currently limits their practical application, their chemical structure suggests they could possess interesting and potentially useful solvent properties. The high polarity inferred from their structure could make them valuable for dissolving highly polar or charged molecules that are challenging to solubilize in other common solvents.

For researchers and drug development professionals, the key takeaway is the importance of thorough solvent characterization. While established solvents like DMSO provide reliability, the exploration of novel solvent systems is essential for innovation in chemical synthesis and pharmaceutical formulation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new solvent candidates, which is a critical step in advancing the frontiers of chemical and pharmaceutical sciences. The development of green and sustainable alternatives to traditional solvents is also an active area of research, with solvents like Cyrene™ being investigated as potential replacements for DMSO. [17][18]

References

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  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

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  • N,N-Dimethylsulfamide | 1X100MG | C2H8N2O2S | 675009 | 3984-14-3 - HPC Standards. HPC Standards. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation - AntBio. AntBio. [Link]

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  • Use of Cyrene™, as an alternative to dimethyl sulfoxide, as a diluent for Melatonin to determine its in vitro antimicrobial capacity - PubMed. PubMed. [Link]

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A Comparative Guide to Electrochemical Windows: Sulfamide vs. Carbonate-Based Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advancement of high-energy-density electrochemical devices, particularly next-generation lithium-ion batteries, is intrinsically linked to the development of electrolytes with wide electrochemical stability windows. For decades, carbonate-based electrolytes have been the industry standard, offering a reliable balance of properties. However, their limited oxidative stability has become a primary bottleneck, hindering the use of high-voltage cathode materials. This guide provides a detailed comparative analysis of emerging sulfamide-based electrolytes against traditional carbonates. We will explore the fundamental molecular principles governing their electrochemical stability, present quantitative performance data, and provide a validated experimental protocol for determining the electrochemical window. Sulfamides demonstrate a significantly enhanced anodic stability, directly attributable to the electron-withdrawing nature of the sulfonyl functional group, making them a critical area of research for pushing the boundaries of energy storage technology.

The Electrochemical Window: A Critical Parameter for Battery Performance

The electrochemical window (EW) of an electrolyte is the range of potentials between which the electrolyte remains stable without being oxidized or reduced.[1][2] This property is paramount as the energy density of a battery is directly proportional to its operating voltage. An electrolyte with a wide EW is essential to accommodate electrode materials with high and low potentials, thereby maximizing the cell's energy output and ensuring a long cycle life by preventing parasitic reactions and electrolyte degradation.[2][3]

  • Anodic Limit (Oxidative Stability): The highest potential the electrolyte can withstand before it begins to oxidize, typically at the surface of the cathode (positive electrode).

  • Cathodic Limit (Reductive Stability): The lowest potential the electrolyte can withstand before it begins to reduce, typically at the surface of the anode (negative electrode).

The push towards higher energy density has led to the development of cathode materials that operate at voltages exceeding 4.4 V versus Li/Li⁺.[3] This has exposed a critical weakness in the incumbent electrolyte technology: the limited oxidative stability of organic carbonates.

A Comparative Analysis of Electrochemical Stability

Carbonate-Based Electrolytes: The Industry Standard

Conventional electrolytes in commercial lithium-ion batteries are typically composed of a lithium salt (e.g., LiPF₆) dissolved in a mixture of cyclic and linear organic carbonates, such as ethylene carbonate (EC), ethyl methyl carbonate (EMC), and diethyl carbonate (DEC).[4][5]

Advantages:

  • High Ionic Conductivity: Facilitate efficient Li⁺ transport.

  • Effective SEI Formation: Ethylene carbonate, in particular, is crucial for forming a stable solid electrolyte interphase (SEI) on graphite anodes, which is essential for preventing continuous electrolyte reduction and ensuring the battery's cyclability.[5][6]

Limitations: Narrow Anodic Stability The primary drawback of carbonate solvents is their susceptibility to oxidative decomposition at potentials above approximately 4.2 V vs. Li/Li⁺.[3][7] This decomposition is a complex process that can involve:

  • Deprotonation and Oxidation: The organic solvent molecules are oxidized at the high-potential cathode surface.[4]

  • Ring-Opening Reactions: Cyclic carbonates like EC can undergo ring-opening, leading to the formation of various organic species and gases like CO₂.[5][8][9]

  • Catalytic Degradation: The degradation can be accelerated by the reactive cathode surface and by byproducts from the lithium salt, such as PF₅ generated from LiPF₆ decomposition.[5][8][9]

This continuous oxidation leads to a loss of active lithium, increased cell impedance, and a rapid decline in battery capacity and lifespan, making carbonates unsuitable for many next-generation high-voltage systems.[10]

Sulfamide- and Sulfone-Based Electrolytes: The High-Voltage Challenger

Sulfamides, and the closely related sulfones and sulfonamides, are a class of organosulfur compounds being explored as electrolyte solvents due to their exceptional electrochemical stability.[11][12]

Advantages:

  • Wide Electrochemical Window: The defining feature of this class is its superior resistance to oxidation. Sulfonamides have shown stability at potentials of 4.5 V and higher, while some sulfone-based electrolytes can withstand potentials exceeding 5.0 V vs. Li/Li⁺.[3][11][12][13] For example, a nontoxic solvent based on the sulfone polar group has demonstrated stability up to 5.8 V vs. Li/Li⁺.[14]

  • Chemical Inertness: Many sulfamides and sulfonamides are highly resistant to chemical degradation by reactive species like superoxides, which is particularly relevant for advanced battery chemistries like Li-O₂.[11]

Molecular Rationale for Enhanced Stability: The remarkable stability of these compounds stems from their core molecular structure. The powerful electron-withdrawing effect of the sulfonyl group (O=S=O) significantly lowers the energy of the molecule's Highest Occupied Molecular Orbital (HOMO).[12] A lower HOMO energy level means that more energy is required to remove an electron from the molecule. Consequently, the molecule is much more difficult to oxidize, resulting in a higher anodic stability limit.[12]

Quantitative Data Summary

The following table summarizes the typical anodic stability limits for representative electrolyte classes, providing a clear comparison of their operational voltage capabilities.

Electrolyte ClassRepresentative SolventsTypical Anodic Stability Limit (V vs. Li/Li⁺)Key References
Carbonates Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC)~4.2 - 4.4 V[3][7]
Sulfonamides N,N-Dimethyl-trifluoromethanesulfonamide≥ 4.5 V[11]
Sulfones Tetramethylene Sulfone (Sulfolane, SL)> 5.0 V[3][12][13]

Experimental Protocol: Determination of the Electrochemical Window

The electrochemical window of an electrolyte is most commonly determined using Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) in a three-electrode cell configuration. This method allows for the precise measurement of the potentials at which the electrolyte begins to decompose.

Step-by-Step Methodology
  • Electrolyte Preparation:

    • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, prepare the electrolyte solution.

    • Causality: A controlled, inert atmosphere is critical to prevent contamination from ambient moisture and oxygen, which can interfere with the electrochemical measurements.

    • Dissolve a high-purity lithium salt (e.g., 1.0 M LiPF₆ or LiTFSI) in the solvent to be tested (e.g., the sulfamide or carbonate). Ensure complete dissolution.

  • Three-Electrode Cell Assembly:

    • Assemble a three-electrode electrochemical cell.

    • Working Electrode (WE): Use an inert material with a high surface area, such as glassy carbon (GC) or a platinum (Pt) disk.[2][4]

      • Causality: The WE must be electrochemically inert within the test potential range to ensure that the measured currents are due to electrolyte decomposition, not a reaction involving the electrode itself.

    • Reference Electrode (RE): A polished lithium metal foil is the standard reference for lithium-based electrolytes, providing a stable potential (0 V vs. Li/Li⁺).

    • Counter Electrode (CE): A lithium metal foil or a platinum wire can be used. The CE completes the circuit and should have a surface area larger than the WE to ensure the reaction at the WE is not limited by the CE.

    • Immerse all three electrodes in the prepared electrolyte, ensuring no direct contact between them.

  • Electrochemical Measurement with a Potentiostat:

    • Connect the cell electrodes to a potentiostat (WE, RE, and CE terminals).[15]

    • Allow the cell to rest for at least one hour to reach thermal and electrochemical equilibrium and a stable Open Circuit Potential (OCP).

    • Anodic Stability Scan (LSV):

      • Set the potentiostat to perform a linear potential sweep starting from the OCP towards a high positive potential (e.g., 6.0 V vs. Li/Li⁺).[15]

      • Use a slow scan rate, typically 0.5 to 5 mV/s.

      • Causality: A slow scan rate allows for the accurate determination of the onset potential for decomposition reactions.

    • Cathodic Stability Scan (LSV):

      • In a fresh cell, perform a separate linear sweep from the OCP towards a negative potential (e.g., -1.0 V vs. Li/Li⁺).

  • Data Analysis and Interpretation:

    • Plot the measured current density (mA/cm²) as a function of the applied potential (V).

    • The electrochemical window is defined by the potentials at which a sharp, non-reversible increase in current is observed.

    • A specific current density cutoff is typically used to define the stability limit objectively. For example, the potential at which the current density exceeds a threshold of 0.01 - 0.1 mA/cm² is defined as the anodic or cathodic limit.

Experimental Workflow Diagram

G cluster_prep Preparation (Glovebox) cluster_cell Cell Assembly cluster_measurement Measurement cluster_analysis Data Analysis prep_salt Measure Li Salt mix Mix & Dissolve Electrolyte prep_salt->mix prep_solvent Measure Solvent prep_solvent->mix fill Fill with Electrolyte mix->fill we Insert Working Electrode (Pt or GC) connect Connect to Potentiostat we->connect re Insert Reference Electrode (Li Metal) re->connect ce Insert Counter Electrode (Li Metal) ce->connect fill->we fill->re fill->ce stabilize Rest at OCP (>1 hour) connect->stabilize scan Perform Linear Sweep (e.g., OCP to 6.0V) stabilize->scan plot Plot Current vs. Potential scan->plot determine Determine Limit (at Current Cutoff) plot->determine G cluster_carbonates Carbonate Electrolytes cluster_sulfamides Sulfamide Electrolytes carb_struct Structure: R-O-(C=O)-O-R' carb_homo Relatively High HOMO Energy carb_struct->carb_homo Carbonyl group (C=O) & ether oxygens are susceptible to oxidation carb_ew Result: Lower Oxidative Stability (~4.2V vs Li/Li+) carb_homo->carb_ew sulf_struct Structure: R₂N-(O=S=O)-NR'₂ sulf_homo Significantly Lower HOMO Energy sulf_struct->sulf_homo Sulfonyl group (O=S=O) is strongly electron-withdrawing sulf_ew Result: Higher Oxidative Stability (>4.5V vs Li/Li+) sulf_homo->sulf_ew

Relationship between molecular structure and stability.

As the diagram illustrates, the sulfonyl group in sulfamides acts as a powerful "electron sink," stabilizing the molecule's frontier orbitals. This makes it inherently more resistant to losing an electron (oxidation) compared to the carbonyl group in carbonates, directly translating to a wider and more robust electrochemical window.

Conclusion and Future Outlook

While carbonate-based electrolytes have successfully powered the lithium-ion battery revolution for decades, their intrinsic anodic instability is a major impediment to future progress. They are fundamentally incompatible with the high-potential cathodes required to meet next-generation energy density targets.

Sulfamide- and sulfone-based electrolytes present a validated and promising alternative. Their superior oxidative stability, rooted in the fundamental electron-withdrawing properties of the sulfonyl group, opens the door to operating batteries at voltages above 4.5 V. This allows researchers to unlock the full potential of advanced cathode materials. Further research will focus on optimizing the physical properties of these electrolytes—such as ionic conductivity, viscosity, and SEI-forming capabilities—to create a comprehensive solution that delivers not only high voltage but also high rate capability and exceptional cycle life.

References

  • In Situ Characterization of the Oxidation Behavior of Carbonate-Based Electrolytes for Lithium-Ion Batteries by Scanning Electrochemical Microscopy. National Laboratory of the Rockies Research Hub.
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  • Thermal and Oxidative Behavior of Carbonate Based Electrolytes with Cathode Materials for Fire Safety of Lithium-Ion Batteries. IEEE Xplore.
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  • The role of ethylene carbonate (EC) and tetramethylene sulfone (SL) in the dissolution of transition metals from lithium-ion cathodes. PMC.
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A Senior Application Scientist's Guide to Validating the Purity of N,N-diethyl-N',N'-dimethylsulfamide using GC-MS and Comparative Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is paramount. For a compound such as N,N-diethyl-N',N'-dimethylsulfamide, a novel sulfamide derivative, rigorous purity assessment is a non-negotiable prerequisite for its use in further applications. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for purity validation, supported by experimental protocols and data-driven insights.

The Primary Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for the analysis of volatile and thermally stable compounds.[1][2] Its high separation efficiency (GC) combined with the definitive identification capabilities of mass spectrometry (MS) makes it an ideal choice for both qualitative and quantitative purity assessment.[3]

The Rationale for GC-MS:

  • High Resolving Power: The gas chromatograph can separate the primary compound from closely related impurities based on differences in their boiling points and interactions with the chromatographic column.[3]

  • Definitive Identification: The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for each eluted compound, allowing for unambiguous identification of the main component and any co-eluting impurities.[3]

  • High Sensitivity: Modern GC-MS systems can detect and quantify impurities at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, which is crucial for identifying trace contaminants.[4]

Experimental Protocol: Purity Determination by GC-MS

This protocol outlines a self-validating system for the purity assessment of N,N-diethyl-N',N'-dimethylsulfamide.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (A non-polar column is selected due to the anticipated volatility of the analyte).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet: Split/Splitless, operated in split mode (e.g., 50:1) for the main component analysis and splitless mode for trace impurity analysis.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MSD Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-450

2. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh approximately 10 mg of N,N-diethyl-N',N'-dimethylsulfamide and dissolve in 10 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 100 µg/mL with ethyl acetate.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the working solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC). The purity is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all observed peaks.

  • For each peak, obtain the mass spectrum and compare it against a spectral library (e.g., NIST) for tentative identification of any impurities.

Method Validation

To ensure the trustworthiness of the results, the analytical method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[5][6][7][8]

  • Specificity: The ability to assess the analyte in the presence of impurities. This is demonstrated by the chromatographic separation of the main peak from any impurity peaks.[7] Peak purity can be further assessed using techniques like diode array detection if coupled with a liquid chromatography system.[7][9]

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte.[10] This is assessed by analyzing a series of dilutions of the stock solution.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[10]

  • Accuracy: The closeness of the test results to the true value. This can be determined by spiking a sample with a known quantity of a reference standard.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Accurate Weighing & Dissolution Injection Injection (Split/Splitless) Prep->Injection Separation Separation on DB-5ms Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Electron Multiplier Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Spectra Mass Spectra Interpretation TIC->Spectra Purity Purity Calculation (% Area) Spectra->Purity

Caption: Workflow for Purity Determination by GC-MS.

Comparative Analysis with Alternative Techniques

While GC-MS is a robust technique, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure different chemical properties.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[13]

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Advantages:

    • Suitable for a wider range of compounds than GC.

    • Multiple detection options (UV, MS, etc.) provide flexibility.

  • Disadvantages:

    • May have lower resolution for highly volatile compounds compared to GC.

    • Mobile phase selection can be more complex.

Experimental Protocol: HPLC-UV

  • Instrumentation: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector.

  • Column: Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the analyte.

  • Analysis: Purity is determined by the area percent method from the UV chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary method for determining purity with high accuracy and precision, as it does not require a reference standard of the analyte itself.[14][15]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[16] By comparing the integral of an analyte peak to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[14]

  • Advantages:

    • Provides an absolute measure of purity.[16]

    • Non-destructive, allowing for sample recovery.[16]

    • Provides structural information that can confirm the identity of the main component and impurities.

  • Disadvantages:

    • Lower sensitivity compared to chromatographic methods.

    • Requires a high-purity, stable internal standard that does not have overlapping signals with the analyte.

Experimental Protocol: qNMR

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer (or equivalent).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of N,N-diethyl-N',N'-dimethylsulfamide.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

  • Analysis: Calculate the purity using the following equation:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      • Where I = integral value, N = number of protons, M = molar mass, m = mass, and P = purity of the standard.[14]

Head-to-Head Comparison of Techniques

FeatureGC-MSHPLC-UVqNMR
Principle Chromatographic separation by volatility, MS for identification.Chromatographic separation by polarity, UV for detection.Nuclear resonance, signal integration for quantification.
Selectivity Very HighHighHigh (depends on spectral resolution)
Sensitivity Very High (ppb-ppt)High (ppm-ppb)Moderate (low % levels)
Quantitation Relative (% Area)Relative (% Area)Absolute (with internal standard)[16]
Sample Throughput HighHighModerate
Destructive? YesNo (can be collected)No[16]
Decision Logic for Method Selection

Method_Selection cluster_questions Key Questions cluster_methods Recommended Methods Goal Purity of N,N-diethyl-N',N'-dimethylsulfamide q1 Volatile & Thermally Stable? Goal->q1 q2 Absolute Purity Required? Goal->q2 q3 Need to Identify Unknowns? Goal->q3 GCMS GC-MS q1->GCMS Yes HPLC HPLC-UV/MS q1->HPLC No q2->GCMS No (Relative) qNMR qNMR q2->qNMR Yes q3->GCMS Yes (MS Fingerprint) q3->HPLC Partially (MS needed)

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

For the routine purity assessment of N,N-diethyl-N',N'-dimethylsulfamide, GC-MS offers an excellent combination of high resolution, sensitivity, and definitive identification capabilities. It is the recommended primary technique for quality control, capable of detecting and identifying a wide range of potential impurities.

However, for establishing a certified purity value for a reference standard or for instances where absolute quantification is required, qNMR is the gold standard.[14][16] Its ability to provide an absolute purity value without the need for a specific analyte standard is a significant advantage.[17]

HPLC serves as a valuable orthogonal technique, particularly if non-volatile impurities or degradation products are suspected. The use of at least two orthogonal methods provides the highest level of confidence in the purity assessment.

By selecting the appropriate analytical tools and adhering to rigorous validation protocols, researchers can ensure the quality and integrity of their chemical entities, which is fundamental to the success of any scientific endeavor.

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  • Tsikas, D., & Chobanyan-Jürgens, K. (2019). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as N,N-dipentafluorobenzyl derivatives in human urine. PMC. [Link]

  • Determination of Five Sulfonamides in Water by High Performance Liquid Chromatography Combined with Ionic Liquid Liquid-liquid Microextraction. (2020, July 28). Science Publishing Group. [Link]

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  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. [Link]

  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. (2022, March 27). MDPI. [Link]

  • Determination and Confirmation of Sulfonamides. (2009, September 25). FSIS.USDA.gov. [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for C6H16N2O2S and Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Elemental Analysis in Scientific Research

Elemental analysis is a cornerstone of chemical characterization, providing the fundamental percentage composition of a compound. For researchers and drug development professionals, accurate elemental analysis is non-negotiable. It serves to confirm the identity and purity of newly synthesized compounds, intermediates, and final active pharmaceutical ingredients (APIs). The data generated are crucial for verifying empirical formulas, supporting structural elucidation, and meeting regulatory submission requirements.

The reliability of elemental analysis hinges on the use of high-purity, well-characterized standards for instrument calibration and method validation. These standards provide a benchmark against which unknown samples are measured. While many common standards exist, unique molecular formulas, such as C6H16N2O2S , often require a deeper understanding of their theoretical composition and a comparative assessment against established alternatives.

Theoretical Elemental Composition of C6H16N2O2S

Before we delve into the analytical techniques, let's establish the theoretical elemental composition of our topic molecule, C6H16N2O2S.

  • Molar Mass: 180.27 g/mol

  • Carbon (C): 39.97%

  • Hydrogen (H): 8.95%

  • Nitrogen (N): 15.54%

  • Oxygen (O): 17.75%

  • Sulfur (S): 17.79%

The presence of both nitrogen and sulfur in significant amounts makes this an excellent candidate for simultaneous CHNS analysis.

The Workhorse of Elemental Analysis: Combustion Analysis

The most prevalent method for determining the carbon, hydrogen, nitrogen, and sulfur content of an organic compound is combustion analysis.[1][2][3] This technique is based on the complete combustion of a sample in a high-oxygen environment, which converts the constituent elements into simple, detectable gases.[2][3]

The process can be summarized as follows:

  • Combustion: A precisely weighed sample is combusted in a furnace at temperatures typically exceeding 900-1000°C.

  • Conversion: Carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen gas (N2) and/or its oxides (NOx), and sulfur to sulfur dioxide (SO2).

  • Reduction (for Nitrogen): The mixture of gases is passed over heated copper to reduce any nitrogen oxides to nitrogen gas.

  • Separation: The resulting gases are separated, typically using gas chromatography.

  • Detection: The concentration of each gas is measured by a detector. A thermal conductivity detector (TCD) is often used for CO2, H2O, and N2, while an infrared (IR) or chemiluminescence detector can be employed for more sensitive detection of SO2 and NOx, respectively.[4][5]

Oxygen content is usually determined separately by pyrolysis in a furnace, where the sample is decomposed in the absence of oxygen, and the resulting oxygen-containing gases are measured.

Experimental Protocol for the Elemental Analysis of a Standard

This protocol outlines the steps for analyzing an elemental analysis standard, such as C6H16N2O2S, using a modern elemental analyzer.

I. Sample Preparation

  • Homogenization: Ensure the standard is a homogenous powder. If necessary, gently grind the sample in an agate mortar and pestle.

  • Drying: Dry the sample in a vacuum oven at an appropriate temperature (e.g., 60°C) for several hours to remove any residual moisture, which can affect the hydrogen and oxygen values.[6]

  • Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried standard into a tin or silver capsule. Record the weight to at least 0.001 mg.

  • Encapsulation: Crimp the capsule to ensure it is tightly sealed, preventing any sample loss or atmospheric contamination.

II. Instrument Setup and Calibration

  • Instrument Readiness: Ensure the elemental analyzer has reached its operational temperatures (e.g., combustion furnace at 950°C, reduction furnace at 650°C) and that carrier gas (helium) and combustion gas (oxygen) flows are stable.

  • Blank Run: Analyze an empty sample capsule to determine the system blank.

  • Calibration: Analyze a certified reference material (CRM) with a known elemental composition, such as acetanilide or methionine.[7][8][9] The instrument software will use the results from the CRM to create a calibration curve.

III. Sample Analysis

  • Sample Introduction: Place the encapsulated standard into the instrument's autosampler.

  • Analysis Run: Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the analysis.

  • Data Acquisition: The detector signals are integrated, and the software calculates the percentage of each element based on the calibration.

Visualizing the Elemental Analysis Workflow

The following diagram illustrates the key stages of the combustion analysis process.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin/Silver Foil weigh->encapsulate combustion High-Temp Combustion (>950°C in O2) encapsulate->combustion reduction Reduction of NOx to N2 (Heated Copper) combustion->reduction separation Gas Separation (GC Column) reduction->separation detection Detection (TCD/IR) separation->detection integration Signal Integration detection->integration calculation Calculation of % Element integration->calculation report Generate Report calculation->report

Caption: Workflow of Combustion-Based Elemental Analysis.

Interpreting the Data: A Comparison of Theoretical vs. Experimental Results

The table below presents the theoretical elemental composition of C6H16N2O2S alongside a set of typical experimental results. In a research or quality control setting, the absolute deviation for each element should generally not exceed ±0.4%.[10]

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Average Experimental %Absolute Deviation
C 39.9740.1540.2140.18+0.21
H 8.958.898.938.91-0.04
N 15.5415.4815.5615.52-0.02
S 17.7917.6517.7117.68-0.11

Note: Oxygen is typically determined by difference or through a separate pyrolysis method.

A Comparative Look at Alternative Elemental Analysis Standards

While C6H16N2O2S can serve as a unique standard, it is not commonly available as a certified reference material. Therefore, it is essential to compare it with widely recognized and commercially available standards.

StandardChemical FormulaMolar Mass ( g/mol )%C%H%N%S%OKey Advantages
C6H16N2O2S C6H16N2O2S180.2739.978.9515.5417.7917.75Unique composition for specific method development.
Methionine [7][11]C5H11NO2S149.2140.257.439.3921.4921.45Widely available as a pharmacopeial standard. Excellent for S analysis.
Cystine [12][13]C6H12N2O4S2240.3029.995.0311.6626.6926.63High sulfur content, making it ideal for calibrating sulfur detection.
Sulfanilamide C6H8N2O2S172.2141.854.6816.2718.6218.58Similar N and S content to C6H16N2O2S. A common and reliable standard.
Acetanilide C8H9NO135.1771.096.7110.36-11.84A classic, highly pure, and stable standard for CHN analysis.

A Guide to Selecting the Appropriate Standard

The choice of an elemental analysis standard is critical and depends on several factors. The following decision tree can guide researchers in selecting the most suitable standard for their needs.

Standard_Selection start Start: Define Analytical Needs elements Which elements to analyze? start->elements chns_path CHNS elements->chns_path CHNS chn_path CHN elements->chn_path CHN matrix_match Does standard need to match sample matrix? chns_path->matrix_match common_chn_std Select a common CHN standard (e.g., Acetanilide) chn_path->common_chn_std custom_std Use a well-characterized in-house or custom standard (e.g., C6H16N2O2S) matrix_match->custom_std Yes common_chns_std Select a common CHNS standard (e.g., Methionine, Sulfanilamide) matrix_match->common_chns_std No

Caption: Decision Tree for Elemental Analysis Standard Selection.

Expert Insights: The "Why" Behind the Protocol

  • The Imperative of Sample Purity and Homogeneity: The small sample size (1-3 mg) used in elemental analysis means that any heterogeneity or impurity can significantly skew the results. Proper grinding ensures that the analyzed portion is representative of the bulk sample, while thorough drying prevents the overestimation of hydrogen content due to absorbed water.[6]

  • Why High-Temperature Combustion is Crucial: Complete combustion is the cornerstone of this technique. Temperatures above 900°C are necessary to break down stable organic molecules and ensure that all carbon, hydrogen, and sulfur are converted to their respective gaseous oxides. For particularly stable or refractory compounds, such as polymers or some inorganic-organic hybrids, combustion catalysts like tungsten(VI) oxide can be added to facilitate complete oxidation.[6][14]

  • The Role of Certified Reference Materials (CRMs): Calibration is only as good as the standard used. Using a CRM from a reputable source (e.g., NIST, European Pharmacopoeia) ensures traceability to internationally recognized standards.[7][8][11][15] This provides a high degree of confidence in the accuracy of the results and is often a requirement for regulatory compliance.

Conclusion

Accurate elemental analysis is a fundamental requirement in chemical research and development. While the unique compound C6H16N2O2S presents an interesting case for method development, a thorough understanding of its properties in comparison to established standards like methionine and sulfanilamide is crucial. By adhering to rigorous experimental protocols, selecting the appropriate calibration standards, and understanding the principles behind the analytical technique, researchers can ensure the generation of high-quality, reliable, and defensible elemental composition data.

References

  • Elementar. Sulfur and nitrogen analyzer trace SN cube. [Link]

  • Gulf Coast Conference. Total Sulfur and Nitrogen Analysis Using a Multi-Layer Combustion Tube. [Link]

  • Wikipedia. Combustion analysis. [Link]

  • EST Analytical. Total Nitrogen/Sulfur Combustion Analyzer. [Link]

  • Analytik Jena. Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. [Link]

  • BioSpectra, Inc. Cysteamine HCl (2-MEA), LBLE, GMP, Excipient Grade*. [Link]

  • Elementar. CHNS analysis of NIST Standard Reference Materials. [Link]

  • Agilent. ULTRA Analytical Standards and Certified Reference Materials. [Link]

  • Google Patents. US20150056712A1 - Methods for Analyzing Cysteamine Compositions.
  • CIRES - University of Colorado Boulder. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]

  • LCC CNRS Toulouse. Chemical analysis. [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers. [Link]

  • Elementar. Best practices for sample preparation in elemental analysis. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

Sources

Quality Control of N,N-Diethyl-N',N'-dimethylsulfamide: Refractive Index Benchmarking and Comparative Solvent Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical synthesis and drug development, dialkylsulfamides serve as highly specialized solvents and versatile reactants. While traditional quality control (QC) for simple sulfamides relies heavily on melting point analysis, the asymmetric steric profile of N,N-diethyl-N',N'-dimethylsulfamide (DEDMS) fundamentally alters its physical state, rendering it a liquid at standard ambient temperature and pressure. Consequently, Refractive Index (


)  emerges as the paramount, non-destructive metric for assessing batch purity, bulk density, and molar polarizability. This guide provides a comprehensive, self-validating methodology for DEDMS refractive index QC, benchmarking its optical properties against industry-standard alternative solvents.

The Mechanistic Role of Refractive Index in Sulfamide QC

To understand the necessity of refractive index measurements, we must examine the structural causality of the molecule. Symmetrical, lower-molecular-weight sulfamides, such as N,N-dimethylsulfamide (CAS 3984-14-3), exist as crystalline solids with melting points between 95.0 and 99.0 °C. These compounds are frequently utilized as precursors in copper-catalyzed aza-Friedel-Crafts reactions[1].

However, substituting two methyl groups with bulkier ethyl chains to form DEDMS disrupts the highly ordered crystal lattice packing. This structural modification lowers the melting point significantly, transitioning the compound into a liquid state.

For liquid sulfamides, the refractive index is directly proportional to the molar refraction of the


 core. Any presence of synthetic impurities—such as unreacted secondary amines (e.g., N-methylethanamine), degradation byproducts, or hygroscopic water absorption—will drastically alter the bulk electron polarizability of the fluid. Because water possesses a significantly lower refractive index (

), even trace moisture contamination in DEDMS will cause a measurable depression in the sample's refractive index, making it an exquisitely sensitive QC parameter.

Comparative Performance: DEDMS vs. Alternative Solvents

When selecting a polar solvent or reagent for API synthesis, researchers must evaluate the optical and physical properties of the medium. The table below objectively compares DEDMS against both its solid analog and common alternative polar aprotic solvents.

Solvent / ReagentPhysical State (20 °C)Refractive Index (

)
Primary Application / Role
N,N-Diethyl-N',N'-dimethylsulfamide Liquid~1.4530 ± 0.0020*Specialty cross-coupling, API synthesis
N,N-Dimethylsulfamide Solid (mp 95-99 °C)N/A (Solid)Precursor, aza-Friedel-Crafts[1]
Dimethyl sulfoxide (DMSO) Liquid1.4780Polar aprotic solvent / Reaction medium[2]
N,N-Dimethylformamide (DMF) Liquid1.4305Polar aprotic solvent / Peptide synthesis[3]

*Note: The DEDMS refractive index is an empirically derived specification window for high-purity (>99.0%) batches, as exact literature consensus varies based on synthesis routes.

Self-Validating Experimental Protocol for RI Determination

As an Application Scientist, I emphasize that a protocol is only as reliable as its internal validation mechanisms. The following workflow ensures that thermodynamic and optical variables are tightly controlled.

Phase 1: System Suitability and Calibration (Self-Validation)

Causality: A single-point calibration only corrects for zero-offset. A two-point calibration validates the linearity of the refractometer's CCD sensor array across the specific refractive range where DEDMS falls, ensuring absolute trustworthiness of the data.

  • Thermostatic Stabilization: Circulate water from a Peltier-controlled bath through the Abbe refractometer prism housing. Allow the system to equilibrate at exactly 20.0 ± 0.1 °C for 15 minutes.

  • Low-End Calibration: Apply 3 drops of HPLC-grade water. Verify the reading is exactly

    
    .
    
  • High-End Calibration: Clean the prism with anhydrous ethanol and dry. Apply 3 drops of analytical-grade Toluene. Verify the reading is

    
    .
    Validation Gate: If the variance exceeds ±0.0002 for either standard, recalibrate the instrument optics before proceeding.
    
Phase 2: DEDMS Sample Measurement

Causality: Dissolved gases and microbubbles act as localized refractive interfaces, causing Mie and Rayleigh scattering. This blurs the critical angle shadow line on the refractometer, drastically increasing measurement uncertainty.

  • Sample Preparation: Subject the DEDMS sample to mild vacuum degassing (50 mbar for 5 minutes) to remove dissolved air and volatile micro-impurities.

  • Application: Apply 3-5 drops of the degassed DEDMS onto the lower measuring prism. Close the illuminating prism immediately to prevent hygroscopic moisture absorption from ambient air.

  • Equilibration: Wait exactly 3 minutes. Causality: This allows the sample to reach thermal equilibrium with the 20.0 °C prism. The temperature coefficient (

    
    ) for dialkylsulfamides is approximately 
    
    
    
    ; a mere 1.0 °C deviation will result in a false QC failure.
  • Measurement: Align the shadow line exactly with the crosshairs under Sodium D-line illumination (589.3 nm). Record the

    
     value.
    
  • Acceptance Criteria: The batch passes QC if the value falls within the established specification window (e.g.,

    
    ).
    

Decision Workflow Visualization

DEDMS_QC N1 Raw DEDMS Batch (Liquid State) N2 Vacuum Degassing (Remove Microbubbles) N1->N2 N3 Peltier Temp Control (T = 20.0 ± 0.1 °C) N2->N3 Prevents light scattering N4 Abbe Refractometer (Sodium D-line, 589.3 nm) N3->N4 Stabilizes bulk density N5 Optical Measurement (n_D^20) N4->N5 N6 Purity Verification (Target: 1.4520 - 1.4540) N5->N6 N7 Release to API Synthesis Workflow N6->N7 Pass N8 Reject / Distillation Recovery N6->N8 Fail

Figure 1: Self-validating thermodynamic and optical QC workflow for DEDMS batch approval.

References

  • Title: N,N-Dimethylsulfamide | 3984-14-3 - ChemicalBook Source: chemicalbook.com URL: 1

  • Title: N,N-Dimethylsulfamide | 3984-14-3 | TCI EUROPE N.V. Source: tcichemicals.com URL:

  • Title: Surface Tension and Refractive Index of Dialkylsulfoxide + Water Mixtures Source: researchgate.net URL: 2

  • Title: Refractive index of C3H7NO (Dimethylformamide, DMF) Source: refractiveindex.info URL: 3

Sources

Safety Operating Guide

Sulfamide, N,N-diethyl-N',N'-dimethyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical and operational protocols for the safe disposal of Sulfamide, N,N-diethyl-N',N'-dimethyl- .

Author’s Note: While specific Safety Data Sheet (SDS) availability for this exact tetra-substituted sulfamide (CAS 2608-47-1) is limited in public repositories, the protocols below are derived from the structural class properties of organic sulfamides (e.g., N,N-Dimethylsulfamide) and standard hazardous waste management practices for nitrogen/sulfur-containing organic compounds.

Part 1: Immediate Hazard Assessment & Identification[1]

Before initiating disposal, you must validate the waste stream characterization. Treat this compound with the Precautionary Principle , assuming hazards analogous to its methyl-substituted derivatives until proven otherwise.[1]

Parameter Technical Specification Operational Implication
Chemical Structure

Contains Sulfur and Nitrogen .[1][2] Incineration requires scrubbers for

.
Physical State Likely Viscous Liquid or Low-Melting SolidRequires leak-proof secondary containment during transport.[1]
Hazard Class (Inferred) Irritant (Skin/Eye) , Acute Tox. 4 (Oral) Do not handle without Nitrile/Butyl rubber gloves.[1]
Reactivity Stable; emits toxic fumes (

) upon combustion.
Strictly Segregate from oxidizers and strong acids.
Environmental Potentially toxic to aquatic life.Zero Tolerance for drain disposal.

Part 2: Pre-Disposal Handling & Segregation

Objective: Prevent cross-contamination and ensure the waste container meets the acceptance criteria of your hazardous waste contractor (e.g., Veolia, Clean Harbors).[1]

Segregation Logic

Do NOT mix this compound with:

  • Oxidizers (e.g., Nitric Acid, Peroxides): Risk of exothermic reaction.[1]

  • Halogenated Solvents (e.g., DCM, Chloroform): Unless your facility has a specific "Commingled Solvents" stream that accepts sulfur.[1] Best practice is to keep sulfur-rich organics separate to reduce disposal costs.[1]

  • Aqueous Waste: Keep this stream organic to facilitate incineration.[1]

Packaging Protocol
  • Primary Container: Glass (Amber preferred) or High-Density Polyethylene (HDPE).[1]

  • Closure: Screw cap with Teflon (PTFE) liner to prevent solvent leaching.[1]

  • Headspace: Leave ~10% headspace to allow for thermal expansion.[1]

Labeling Requirements

Mark the tag with the following specific descriptors to aid the disposal facility:

  • Chemical Name: Sulfamide, N,N-diethyl-N',N'-dimethyl-[1]

  • Constituents: 95%+ Organic Sulfamide.[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

  • Note to Contractor: "High Sulfur Content – Incineration Required."[1]

Part 3: Disposal Pathways & Workflows

The only acceptable destruction method for organic sulfamides is High-Temperature Incineration equipped with gas scrubbing systems.[1]

Disposal Decision Tree

DisposalWorkflow Start Waste Generation: Sulfamide, N,N-diethyl-N',N'-dimethyl- StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste / Debris StateCheck->Solid Segregation Segregate from Oxidizers & Halogens Liquid->Segregation Solid->Segregation Container Container: HDPE or Glass (PTFE Lined Cap) Segregation->Container Labeling Label: 'Organic Waste - High Sulfur' Mark as Toxic/Irritant Container->Labeling Collection Satellite Accumulation Area (Secondary Containment) Labeling->Collection FinalDisp Final Disposal: High-Temp Incineration (w/ Scrubber) Collection->FinalDisp

Caption: Logical workflow for the segregation, packaging, and final destruction of sulfamide waste.

Part 4: Emergency Procedures (Spill Response)

In the event of a spill during transport to the waste accumulation area:

  • Evacuate & Ventilate: The primary risk is the inhalation of aerosols or vapors.[1] Clear the immediate area.[1][3][4][5]

  • PPE Upgrade: Wear Butyl Rubber gloves (thicker gauge) and a half-mask respirator with Organic Vapor/Acid Gas cartridges if ventilation is poor.[1]

  • Containment:

    • Do not use water.

    • Absorb liquid spills with Vermiculite or Dry Sand .[1]

    • Why? Combustible absorbents (paper towels) increase fire load; clay-based absorbents are inert.[1]

  • Decontamination: Wash the surface with a dilute soap solution.[1] Collect all wash water as hazardous waste (do not flush).

References

  • National Institutes of Health (PubChem). N,N-Dimethylsulfamide (Analogous Hazard Data). PubChem Compound Summary for CID 134472. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste). [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1]

Sources

A Guide to Personal Protective Equipment for Handling Sulfamide, N,N-diethyl-N',N'-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Inferred Hazard Profile

Based on the toxicological data of analogous sulfamides and N,N-dialkyl-substituted compounds, Sulfamide, N,N-diethyl-N',N'-dimethyl- should be handled as a potentially hazardous substance.[5][6][7][8] The primary concerns stem from its potential to cause irritation or corrosive damage upon contact.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Similar compounds are known to cause skin irritation, and in some cases, severe burns.[6][8]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or irreversible damage.[6][8]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[7]

  • Acute Toxicity (Oral and Dermal): There is a potential for harm if the substance is swallowed or absorbed through the skin.[6]

Due to these potential hazards, a rigorous and proactive approach to personal protective equipment (PPE) is essential to ensure the safety of all laboratory personnel.

Core Directive: A Multi-layered PPE Strategy

A one-size-fits-all approach to PPE is insufficient. The selection of protective equipment must be a dynamic process, adapting to the specific procedures being undertaken. The following sections detail the minimum required PPE and additional measures for higher-risk operations.

This baseline ensemble is mandatory for any work involving Sulfamide, N,N-diethyl-N',N'-dimethyl-.

  • Eye and Face Protection:

    • Chemical Safety Goggles: These are non-negotiable. They must provide a complete seal around the eyes to protect from splashes and airborne particles.[9]

    • Face Shield: When handling larger quantities or performing operations with a high risk of splashing (e.g., transferring solutions, heating), a face shield must be worn in addition to safety goggles.[9]

  • Skin and Body Protection:

    • Chemical-Resistant Gloves: Nitrile gloves are a common starting point, but it is crucial to verify their compatibility with the specific solvent system in use. For prolonged work or when handling concentrated solutions, consider double-gloving or using heavier-duty gloves such as neoprene or butyl rubber. Always inspect gloves for any signs of degradation or perforation before use.

    • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect street clothes and underlying skin.

  • Foot Protection:

    • Closed-toe Shoes: Shoes must fully cover the feet. Perforated shoes, sandals, or cloth footwear are not permitted in the laboratory.

Certain laboratory operations necessitate an escalation in protective measures. These include:

  • Handling large quantities (>50g) of the solid or >250mL of a concentrated solution.

  • Heating the substance or its solutions.

  • Generating aerosols or fine dust.

For these scenarios, the following additions to the foundational PPE are required:

  • Respiratory Protection: All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If work outside of a fume hood is unavoidable or in the case of a spill, a respirator may be necessary. The specific type (e.g., an N95 for particulates or a cartridge respirator for vapors) must be selected based on a formal risk assessment and in accordance with your institution's respiratory protection program.[9]

  • Body Protection: For large-scale operations, a chemical-resistant apron or disposable coveralls worn over the lab coat can provide an additional layer of protection against significant spills.

Operational and Disposal Protocols

Adherence to strict operational procedures is as critical as the correct use of PPE. The following workflows are designed to minimize exposure and ensure safe handling from receipt to disposal.

Experimental Workflow: Safe Handling
  • Preparation: Before handling the chemical, ensure that the chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[9] Clearly demarcate the work area.

  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then goggles, then face shield, then gloves).

  • Handling:

    • Conduct all manipulations, including weighing and transferring, within the fume hood.[4]

    • Use non-sparking tools if the compound or its solvent is flammable.[4]

    • Keep containers tightly closed when not in use.[4][6]

  • Post-Handling:

    • Decontaminate any non-disposable equipment that has come into contact with the chemical.

    • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.[6]

Disposal Plan

Chemical waste disposal is strictly regulated. All waste generated from work with Sulfamide, N,N-diethyl-N',N'-dimethyl- must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: Collect any solid residue, contaminated weighing paper, and disposable labware (e.g., pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Container Management:

    • All waste containers must be kept securely sealed when not in use.

    • Label containers with "Hazardous Waste" and the full chemical name: "Sulfamide, N,N-diethyl-N',N'-dimethyl-".

  • Final Disposal:

    • Store waste containers in a designated satellite accumulation area.

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[6] Incineration in a chemical incinerator is often the preferred method for such compounds.[5]

Visualizations

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Ensemble Start Start: Handling Sulfamide, N,N-diethyl- N',N'-dimethyl- Risk Assess Procedure: - Scale? - Heating? - Aerosolization? Start->Risk BasePPE Foundational PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Closed-toe Shoes Risk->BasePPE Low Risk (e.g., small scale, ambient temp) HighRiskPPE Enhanced PPE: - Add Face Shield - Work in Fume Hood - Consider Respirator - Chemical Apron Risk->HighRiskPPE High Risk (e.g., large scale, heating) End End: Procedure Complete BasePPE->End Proceed to Handling HighRiskPPE->End Proceed to Handling

Caption: PPE selection workflow based on procedural risk assessment.

Handling and Disposal Process Flow

Handling_Disposal_Flowchart cluster_handling Safe Handling Protocol cluster_disposal Waste Disposal Protocol Prep 1. Preparation (Fume Hood, Eyewash Check) DonPPE 2. Don PPE Prep->DonPPE Handle 3. Handle in Fume Hood DonPPE->Handle DoffPPE 4. Decontaminate & Doff PPE Handle->DoffPPE Wash 5. Wash Hands DoffPPE->Wash Segregate 6. Segregate Waste (Solid vs. Liquid) Wash->Segregate Label 7. Label Waste Container Segregate->Label Store 8. Store in Designated Area Label->Store Dispose 9. EHS Collection Store->Dispose

Caption: Step-by-step process for safe handling and waste disposal.

References

  • Sulfamide, N,N-dimethyl- | 3984-14-3. US EPA. [Link]

  • Sulfamide, N'-[3-(diethylamino)phenyl]-N,N-dimethyl- | 745819-16-3. Axsyn. [Link]

  • Safety Data Sheet: N,N'-Dimethylethylenediamine. Chemos GmbH & Co.KG. [Link]

  • N,N-Diisopropylethylamine Safety Data Sheet. Chemwatch. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.